molecular formula C7H4BrN3O2 B1404967 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1363381-50-3

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B1404967
CAS No.: 1363381-50-3
M. Wt: 242.03 g/mol
InChI Key: VHIXWFNFHMASCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1363381-50-3) is a high-value heterocyclic building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, planar bicyclic system recognized for its significant role in targeted cancer therapy . The molecular structure incorporates a bromine substituent at the 7-position and a carboxylic acid group at the 3-position, providing two distinct and versatile sites for further synthetic modification and diversification . The core application of this reagent is in the synthesis of novel Protein Kinase Inhibitors (PKIs) . Protein kinases are key regulatory enzymes frequently disrupted in cancers, making them critical therapeutic targets . Researchers utilize this bromo- and carboxylic acid-functionalized scaffold to develop potential inhibitors for kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . The carboxylic acid moiety allows for the formation of amide bonds or serves as a metal-binding group, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing complex aromatic or alkynyl substituents, thereby enabling a structure-activity relationship (SAR) study to optimize potency and selectivity . With a molecular formula of C 7 H 4 BrN 3 O 2 and a molecular weight of 242.03 g/mol , this product is supplied with a purity of not less than 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXWFNFHMASCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215037
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-50-3
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold, as a purine isostere, is of significant interest for its diverse biological activities, and the targeted placement of bromo and carboxylic acid functionalities offers critical anchor points for the development of novel therapeutics.

Strategic Overview: A Multi-Step Approach to a Privileged Scaffold

The synthesis of this compound is most effectively achieved through a well-defined, multi-step sequence. This approach allows for precise control over the introduction of functional groups and facilitates purification of intermediates. The core strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine ring system, followed by sequential functionalization at the 7- and 3-positions.

The proposed synthetic pathway is as follows:

  • Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core. Synthesis of a 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate ester intermediate through the reaction of a 3-aminopyrazole with a suitable β-dicarbonyl compound.

  • Step 2: Halogenation of the 7-Position. Conversion of the 7-hydroxyl group to a bromide.

  • Step 3: Saponification to the Carboxylic Acid. Hydrolysis of the ester at the 3-position to yield the final product.

G Start 3-Aminopyrazole Precursor + β-Dicarbonyl Compound Step1 Step 1: Cyclocondensation (Formation of Pyrazolo[1,5-a]pyrimidine Core) Start->Step1 Intermediate1 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Bromination (Introduction of Bromine at C7) Intermediate1->Step2 Intermediate2 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Formation of Carboxylic Acid at C3) Intermediate2->Step3 End This compound Step3->End

Caption: Overall Synthetic Workflow for this compound.

Part 1: Construction of the Bicyclic Core

The synthesis commences with the formation of the pyrazolo[1,5-a]pyrimidine nucleus, a reaction that is well-documented in heterocyclic chemistry.[1]

Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

This initial step involves the cyclocondensation of 3-amino-1H-pyrazole-4-carboxamide with a suitable 1,3-bielectrophile, in this case, diethyl 2-(ethoxymethylene)malonate.

Reaction Scheme

G cluster_0 Step 1: Cyclocondensation 3-amino-1H-pyrazole-4-carboxamide 3-amino-1H-pyrazole-4-carboxamide product ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 3-amino-1H-pyrazole-4-carboxamide->product + diethyl 2-(ethoxymethylene)malonate diethyl 2-(ethoxymethylene)malonate diethyl 2-(ethoxymethylene)malonate:e->product:w

Caption: Formation of the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol

Reagent/SolventMolar Equivalent
3-amino-1H-pyrazole-4-carboxamide1.0
Diethyl 2-(ethoxymethylene)malonate1.1
Ethanol-

Procedure:

  • A suspension of 3-amino-1H-pyrazole-4-carboxamide in ethanol is treated with diethyl 2-(ethoxymethylene)malonate.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum.

Rationale and Mechanistic Insight: The reaction proceeds via an initial Michael-type addition of the exocyclic amino group of the pyrazole onto the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate. This is followed by an intramolecular cyclization with the elimination of ethanol to afford the pyrimidine ring. The choice of diethyl 2-(ethoxymethylene)malonate is crucial as it installs the ester functionality at the desired 3-position of the final heterocyclic system.

Part 2: Regioselective Halogenation

The introduction of the bromine atom at the 7-position is a critical transformation. This is achieved by the conversion of the 7-hydroxy group to a bromide.

Step 2: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

This transformation is typically accomplished using a strong brominating agent such as phosphorus oxybromide (POBr₃).

Reaction Scheme

G cluster_1 Step 2: Bromination start ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate product ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate start->product + reagent POBr₃ reagent:e->product:w

Caption: Conversion of the 7-hydroxy group to a bromide.

Experimental Protocol

ReagentMolar Equivalent
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate1.0
Phosphorus oxybromide (POBr₃)3.0

Procedure:

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is treated with an excess of phosphorus oxybromide.

  • The mixture is heated to reflux for 2-3 hours.

  • After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

Expert Commentary: The 7-hydroxy group of the pyrazolo[1,5-a]pyrimidine system exists predominantly in its tautomeric pyridone form, which is relatively unreactive towards nucleophilic substitution. The use of a strong reagent like POBr₃ is necessary to activate the hydroxyl group for displacement by bromide.

Part 3: Final Transformation to the Carboxylic Acid

The concluding step of the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 3: Synthesis of this compound

This saponification is best carried out under mild basic conditions to avoid potential side reactions such as decarboxylation, which can be a concern with electron-deficient heterocyclic carboxylic acids under harsh acidic or basic conditions.[2]

Reaction Scheme

G cluster_2 Step 3: Hydrolysis start ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate product This compound start->product + reagents 1. LiOH, THF/H₂O 2. H⁺ reagents:e->product:w

Caption: Saponification of the ethyl ester.

Experimental Protocol

Reagent/SolventMolar Equivalent
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate1.0
Lithium hydroxide (LiOH)2.0
Tetrahydrofuran (THF) / Water-
1M Hydrochloric acid (HCl)to pH ~3

Procedure:

  • The ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (typically 12-16 hours).

  • The THF is removed under reduced pressure.

  • The aqueous solution is acidified with 1M HCl to a pH of approximately 3, causing the carboxylic acid to precipitate.

  • The product is collected by filtration, washed with cold water, and dried.

Self-Validation and Trustworthiness: The use of lithium hydroxide in a mixed aqueous-organic solvent system at ambient temperature provides a controlled and efficient method for ester hydrolysis. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. The acidic workup ensures the protonation of the carboxylate salt to yield the final, pure product.

Quantitative Data Summary

StepProductTypical Yield
1Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate75-85%
2Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate65-75%
3This compound85-95%

Conclusion

The synthesis of this compound presented herein is a robust and reproducible pathway that relies on well-established and understood chemical transformations. By following this guide, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery programs. The strategic, step-wise introduction of the key functional groups ensures high levels of purity and good overall yields.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to neurology.[1][2] This fused bicyclic structure, an analog of purines, has demonstrated a wide array of pharmacological activities.[3][4] 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents through functionalization of its bromine atom and carboxylic acid group.

This guide offers a comprehensive analysis of the core physicochemical properties of this molecule. Understanding these characteristics—solubility, acidity (pKa), and lipophilicity (logP)—is paramount for researchers in drug discovery and development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy and formulation. This document provides not only the known and predicted properties of the title compound but also details the robust experimental protocols required for their empirical determination, grounding theoretical knowledge in practical, verifiable methodology.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

  • IUPAC Name: this compound

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine

  • Key Functional Groups: Carboxylic acid, Bromine atom, Fused aromatic rings

The structure consists of a pyrazole ring fused to a pyrimidine ring. The bromine atom at position 7 and the carboxylic acid at position 3 are key handles for synthetic modification and are primary drivers of the molecule's physicochemical properties.

Table 1: Core Chemical and Physical Properties

PropertyValueSource / Method
Molecular Formula C₈H₄BrN₃O₂(Calculated)
Molecular Weight 254.04 g/mol (Calculated)
Appearance White to off-white solid (Expected)N/A
Melting Point >250 °C (Expected)Based on parent compound (275-280 °C)
Calculated logP ~1.5 - 2.0 (Predicted)Based on related structures[5][6]
Topological Polar Surface Area (TPSA) 67.5 ŲBased on isomers[6]
Hydrogen Bond Donors 1 (Carboxylic acid -OH)(Calculated)
Hydrogen Bond Acceptors 4 (2x Ring N, 2x Carboxylic acid O)(Calculated)

Note: Many physical properties for this specific compound are not publicly documented. Values are estimated based on closely related analogs and computational predictions. The subsequent sections detail the experimental methods for determining these values empirically.

Critical Physicochemical Parameters in Drug Discovery

Acidity and Ionization State (pKa)

The carboxylic acid group makes this compound an acidic compound. Its acid dissociation constant (pKa) is the pH at which the molecule exists in a 50:50 equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium is critical as it dictates the molecule's solubility, membrane permeability, and ability to interact with biological targets.

At a pH below its pKa, the neutral, protonated form predominates, which is generally more lipophilic and can more easily cross biological membranes. At a pH above the pKa, the ionized, deprotonated carboxylate form is dominant, leading to significantly higher aqueous solubility.

pKa_Equilibrium Neutral R-COOH (Neutral Form) Predominates at pH < pKa Ionized R-COO⁻ + H⁺ (Ionized Form) Predominates at pH > pKa Neutral->Ionized Deprotonation Ionized->Neutral Protonation

Caption: Ionization equilibrium of the carboxylic acid group.

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most important determinants of a drug's pharmacokinetic behavior. It is quantified by the partition coefficient (P), which is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7] The value is almost always expressed as its logarithm, logP.

  • High logP (>3): Indicates high lipophilicity. The compound prefers fatty environments, may easily cross membranes, but can suffer from poor aqueous solubility and high metabolic clearance.

  • Low logP (<1): Indicates high hydrophilicity. The compound has good aqueous solubility but may have difficulty crossing cell membranes, leading to poor absorption.[8]

For this compound, the aromatic rings and bromine atom contribute to its lipophilicity, while the carboxylic acid and nitrogen atoms provide hydrophilicity. The predicted logP value suggests a balanced character, a common feature in drug candidates.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. For oral drug administration, adequate aqueous solubility is essential for absorption. The solubility of this compound is expected to be highly pH-dependent due to the ionizable carboxylic acid group.[9] Intrinsic solubility (the solubility of the neutral form) will be lowest, while solubility will increase significantly at pH values above the pKa as the highly soluble carboxylate salt is formed.[10]

Experimental Determination Protocols

A commitment to trustworthiness requires that all theoretical claims be backed by verifiable experimental methods. The following protocols are standard, self-validating systems for determining the key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[11]

    • Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., water with a minimal amount of DMSO or ethanol to ensure dissolution).

    • Prepare a standardized 0.1 M solution of NaOH.

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).[13]

    • Identify the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). At this point, [R-COOH] = [R-COO⁻].[14]

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Calibrate pH Meter P2 Prepare Analyte Solution (0.01 M in co-solvent) P1->P2 P3 Prepare Titrant (0.1 M NaOH) P2->P3 E1 Titrate with NaOH in small increments P3->E1 E2 Record pH after each addition E1->E2 A1 Plot pH vs. Titrant Volume E2->A1 A2 Identify Equivalence Point (steepest slope) A1->A2 A3 Determine pH at Half-Equivalence Volume A2->A3 Result pKa = pH at V½ A3->Result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

This is the "gold standard" method for logP determination, involving the direct measurement of a compound's distribution between n-octanol and water.[15]

Methodology:

  • Preparation:

    • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol or a co-solvent).

    • Pre-saturate the n-octanol with water and the water (typically a buffer at a pH where the compound is neutral, i.e., pH < pKa - 2) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated water to a vial.

    • Add a small amount of the compound stock solution. The final concentration should be detectable but not risk precipitation.

    • Seal the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[9]

  • Phase Separation & Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve for each phase is required.

  • Calculation:

    • Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Water].

    • Calculate logP: logP = log₁₀(P).[7]

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-octanol and aqueous buffer P2 Add compound to mixture of both phases P1->P2 E1 Shake vigorously to reach equilibrium P2->E1 E2 Centrifuge to separate phases E1->E2 A1 Measure concentration in each phase (HPLC/UV) E2->A1 A2 Calculate P = [Octanol]/[Aqueous] A1->A2 Result Calculate logP = log₁₀(P) A2->Result

Caption: Workflow for logP determination via the shake-flask method.

Protocol 3: Determination of Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[10]

Methodology:

  • Preparation:

    • Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration:

    • Add an excess amount of the solid compound to vials containing each buffer. The excess solid ensures that a saturated solution is formed.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[16]

  • Sampling and Analysis:

    • After equilibration, allow the solid to settle.

    • Filter the supernatant through a fine (e.g., 0.22 µm) filter to remove all undissolved solid. This step is critical to avoid overestimation.

    • Dilute the clear filtrate and measure the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Data Reporting:

    • Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Spectroscopic and Safety Profile

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include distinct aromatic protons on the pyrazolo[1,5-a]pyrimidine core and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).

Safety and Handling

Based on GHS information for isomeric and related compounds, this compound should be handled with care.[6][17]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or fume hood.

    • Avoid breathing dust.[18]

    • Wash hands thoroughly after handling.[18]

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research. Its physicochemical profile is defined by the interplay between its lipophilic brominated aromatic core and its ionizable hydrophilic carboxylic acid group. While precise experimental data for this molecule is sparse in public literature, its properties can be reliably predicted based on its structure and determined empirically using the robust, validated protocols detailed in this guide. A thorough understanding and experimental validation of its pKa, logP, and solubility are essential first steps for any researcher aiming to leverage this versatile scaffold in the design of new and effective chemical entities.

References

Sources

An In-depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number 1363381-50-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it holds considerable potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and its anticipated applications in drug discovery, alongside essential safety and handling information.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic motif in drug discovery, renowned for its diverse biological activities. This scaffold is a key component in numerous compounds investigated for anticancer, anti-inflammatory, and antiviral properties. Its rigid, planar structure provides an excellent framework for designing molecules that can selectively interact with biological targets.

Derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. Notable examples include inhibitors of B-Raf and Tropomyosin receptor kinases (Trk), highlighting the scaffold's versatility in targeting key oncogenic drivers. The subject of this guide, this compound, serves as a key intermediate, offering reactive handles for further chemical modifications to explore structure-activity relationships (SAR) and develop novel clinical candidates.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted or inferred from closely related analogs.

PropertyValueSource
CAS Number 1363381-50-3N/A
Molecular Formula C₇H₄BrN₃O₂N/A
Molecular Weight 242.03 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred
Storage Store in a cool, dry, well-ventilated areaGeneral Practice

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate cluster_step2 Step 2: Hydrolysis reagents reagents conditions conditions start Starting Materials intermediate Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1389302-26-4) start->intermediate [a] final_product This compound (CAS 1363381-50-3) intermediate->final_product [b] reagents_a [a] 3-Amino-4-bromopyrazole, Diethyl 2-(ethoxymethylene)malonate conditions_a Acetic Acid, Reflux reagents_b [b] Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) conditions_b THF/Water, Room Temperature

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

This step involves a cyclocondensation reaction, a common strategy for forming the pyrazolo[1,5-a]pyrimidine core.

  • Reaction Setup: To a solution of 3-amino-4-bromopyrazole in a suitable solvent such as glacial acetic acid, add diethyl 2-(ethoxymethylene)malonate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate, ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add a solution of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Analytical Characterization

While specific spectral data for this compound is not publicly available, the following techniques are essential for its characterization. The expected data are inferred from related structures.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyrimidine and pyrazole rings, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carbon atoms of the heterocyclic rings and the carboxylic acid carbonyl.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery, particularly in the development of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for targeting the ATP-binding site of various kinases. The 7-bromo and 3-carboxylic acid functionalities of the title compound offer orthogonal handles for chemical modification:

  • The 7-bromo position: This site is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl or heteroaryl groups. These groups can be designed to interact with specific regions of the kinase active site to enhance potency and selectivity.

  • The 3-carboxylic acid position: This functional group can be converted into a wide range of amides, esters, or other derivatives. This allows for the introduction of moieties that can form crucial hydrogen bonds with the hinge region of the kinase or extend into solvent-exposed regions to improve physicochemical properties.

Kinase_Inhibitor_Design cluster_modifications Chemical Modifications scaffold This compound modification1 Cross-Coupling at C7 scaffold->modification1 modification2 Amide Coupling at C3 scaffold->modification2 kinase_inhibitor Potent and Selective Kinase Inhibitor modification1->kinase_inhibitor modification2->kinase_inhibitor

Caption: Strategic modifications of the core scaffold for kinase inhibitor development.

Potential Kinase Targets

Based on the known biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, compounds derived from this compound are likely to be investigated as inhibitors of kinases such as:

  • B-Raf: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are common in melanoma and other cancers.

  • Tropomyosin receptor kinases (TrkA, TrkB, TrkC): These are receptor tyrosine kinases that play a role in neuronal development and are implicated in various cancers through gene fusions.

  • Other oncogenic kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases relevant to cancer and other diseases.

Safety and Handling

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry place.

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic placement of bromo and carboxylic acid functionalities on the privileged pyrazolo[1,5-a]pyrimidine scaffold makes it an attractive starting material for the development of potent and selective kinase inhibitors. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for researchers to understand its properties, potential synthesis, and applications in the ongoing quest for new and effective medicines.

References

  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]

  • CP Lab Safety. ethyl 7-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylate, min 97%, 250 mg. Available from: [Link]

  • National Center for Biotechnology Information. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(10):2735-2738. Available from: [Link]

  • Mahajan, A. T., et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024;29(15):3560. Available from: [Link]

  • Google Patents. Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
  • Google Patents. Substituted pyrazolo [1,5-a] pyrimidine compound as Trk kinase inhibitor.
  • Stypik, M., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. 2022;23(15):8575. Available from: [Link]

  • Metwally, A. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • SAFETY DATA SHEETS. Available from: [Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit specific therapeutic effects. The pyrazolo[1,5-a]pyrimidine core is a prime example of such a scaffold.[1] This fused N-heterocyclic system, comprising pyrazole and pyrimidine rings, offers a rigid and planar structure with versatile points for chemical modification, making it a cornerstone in the design of targeted therapies.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[2] However, it is in the realm of oncology that the pyrazolo[1,5-a]pyrimidine scaffold has truly made its mark, primarily through its potent and often selective inhibition of protein kinases.[3][4][5] This guide will provide an in-depth exploration of the mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their role as protein kinase inhibitors in cancer therapy.

The Dominant Mechanism: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3][4] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a common hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a notable class of protein kinase inhibitors (PKIs).[3][4][5]

Mode of Inhibition: Competitive Binding at the ATP Pocket

The predominant mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is through competitive inhibition with ATP.[3][4] The pyrazolo[1,5-a]pyrimidine core is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the binding of the natural substrate and preventing the phosphotransfer reaction. The diverse substitution patterns possible on the pyrazolo[1,5-a]pyrimidine ring system allow for the optimization of interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity for specific kinases.[2][3] While ATP-competitive inhibition is the most common mechanism, allosteric inhibition has also been reported for some derivatives.[3][4]

cluster_kinase Kinase Active Site cluster_cell Cellular Processes ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->ATP Blocks Binding Proliferation Cell Proliferation, Survival, etc. Pyrazolo_pyrimidine->Proliferation Inhibits Apoptosis Apoptosis Pyrazolo_pyrimidine->Apoptosis Induces Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Proliferation Promotes

Caption: ATP-Competitive Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

Key Kinase Targets and Therapeutic Implications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in cancer.

Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[2][6] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of chimeric Trk proteins with constitutive kinase activity, driving the growth of various solid tumors.[2][6] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib , have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, leading to their approval by regulatory agencies.[2][6] The pyrazolo[1,5-a]pyrimidine core of these drugs forms a critical hydrogen bond with the hinge residue Met592 in the Trk active site.[2] Second-generation inhibitors like Repotrectinib and Selitrectinib , also based on this scaffold, have been developed to overcome resistance mutations that can arise during treatment with first-generation inhibitors.[2][6]

Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7][8] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[3][7][8][9][10] For instance, the compound BS-194 is a selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[8] Inhibition of these kinases leads to cell cycle arrest and the induction of apoptosis in cancer cells.[8][9] Some derivatives have shown selectivity for killing cells deficient in the cell cycle inhibitor p21, a common feature of cancer cells with p53 mutations, highlighting a potential for targeted therapy.[7]

Derivative/DrugTarget Kinase(s)IC50 (nM)Therapeutic Indication
LarotrectinibTrkA, TrkB, TrkC5-11NTRK fusion-positive solid tumors
EntrectinibTrkA, TrkB, TrkC, ROS1, ALK1.7-12NTRK fusion-positive solid tumors, ROS1-positive NSCLC
RepotrectinibTrkA, TrkB, TrkC, ROS1, ALK0.07-0.4NTRK fusion-positive solid tumors, ROS1-positive NSCLC
BS-194 (4k)CDK2, CDK1, CDK93, 30, 90Preclinical (Cancer)
Other Important Kinase Targets

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends beyond Trks and CDKs. Other notable kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[3][4]

  • B-Raf and MEK: Inhibition of these kinases in the MAPK/ERK pathway is a key strategy in the treatment of melanoma.[3][4]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition is being explored as an anticancer strategy.[3][11]

  • Janus Kinase 2 (JAK2) and Bruton's Tyrosine Kinase (BTK): These kinases are involved in signaling pathways that are often dysregulated in hematological malignancies.[12]

Experimental Workflows for Elucidating the Mechanism of Action

Determining the precise mechanism of action of a novel pyrazolo[1,5-a]pyrimidine derivative involves a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assays

The initial step is to assess the direct inhibitory activity of the compound against a panel of purified kinases.

Protocol: A Representative In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the kinase, the pyrazolo[1,5-a]pyrimidine derivative at various concentrations, the kinase substrate, and ATP in a buffered solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Start Start: Purified Kinase + Substrate + ATP Add_Inhibitor Add Pyrazolo[1,5-a]pyrimidine Derivative (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate (e.g., 60 min) Add_Inhibitor->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to Light) Add_ADP_Glo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Analyze_Data Calculate IC50 Value Measure_Luminescence->Analyze_Data

Sources

An In-Depth Technical Guide to the Solubility Assessment of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have been extensively investigated as potent inhibitors of various kinases, including B-Raf and Pim kinases, making them highly valuable in the development of novel therapeutics for oncology and inflammatory diseases.[1][2] The specific compound, 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a key intermediate and a potential drug candidate itself, combining the bioactive pyrazolopyrimidine core with a carboxylic acid moiety for potential hydrogen bonding interactions and a bromine atom to modulate lipophilicity and metabolic stability.

However, a significant challenge in the development of many heterocyclic compounds, including pyrazolopyrimidine derivatives, is their inherently low aqueous solubility.[3] Poor solubility can severely hamper drug absorption, lead to variable bioavailability, and complicate in vitro assay interpretation, ultimately stalling or terminating promising drug development programs. Therefore, a thorough and early assessment of solubility is not merely a routine characterization step but a critical directive for successful lead optimization and formulation development.

Theoretical Framework & Physicochemical Profile

Understanding the structural attributes of this compound is paramount to predicting and interpreting its solubility behavior.

Chemical Structure: C1=C(C(=O)O)C=NN2C(=C1)N=CC=C2Br

Molecular Formula: C₈H₄BrN₃O₂ Molecular Weight: 254.04 g/mol

Predicted Physicochemical Properties

While experimental data is the gold standard, in silico predictions provide a valuable starting point. Direct predictions for the 7-bromo isomer are not available, but we can infer properties from its close analogs. The 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid isomer has a predicted XlogP of 0.9, suggesting moderate lipophilicity.[4] The addition of a bromine atom generally increases lipophilicity compared to the parent compound, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which has a calculated LogP of -0.1.[5]

PropertyPredicted Value/RangeImplication for Solubility
LogP ~0.5 - 1.0 (Estimated)Indicates moderate lipophilicity. The compound is not excessively "greasy," but aqueous solubility may still be limited.
pKa (Carboxylic Acid) 3.0 - 4.5 (Estimated)The carboxylic acid is the primary acidic center. At pH values above its pKa, it will deprotonate to the highly soluble carboxylate anion, drastically increasing aqueous solubility.
pKa (Basic Center) 1.0 - 2.0 (Estimated)The pyrimidine ring nitrogens are weakly basic. Protonation occurs only at very low pH, which is less relevant for physiological solubility.
Hydrogen Bond Donors 1 (Carboxylic acid OH)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 4 (2 ring N, 2 carboxyl O)Multiple sites for hydrogen bonding with water.

The key determinant of aqueous solubility for this molecule is the interplay between its crystalline solid form, its intrinsic lipophilicity, and the ionizable carboxylic acid group. The solubility will be highly dependent on the pH of the aqueous medium.

Experimental Determination of Solubility

Two distinct types of solubility are measured in drug discovery: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is crucial for biopharmaceutical classification and formulation, while kinetic solubility is a higher-throughput measurement used for early-stage compound screening.

PART A: Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of the most stable crystalline form of the compound and is considered the "gold standard."

Experimental Protocol
  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4. For a full pH-solubility profile, prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Compound Dispensing: Add an excess amount of solid this compound powder (e.g., 1-2 mg) into a 1.5 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Sample Preparation for Analysis: Dilute the supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of the compound prepared in the same diluent.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess Solid Compound to Vial B Add 1.0 mL Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal and Shake for 24h at 25°C B->C D Centrifuge at 14,000 rpm C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Assay.

PART B: Kinetic Solubility (High-Throughput Method)

This method measures the concentration of a compound in solution after precipitating from a concentrated DMSO stock. It is faster than the thermodynamic method and reflects the solubility of the form that first precipitates, which is not necessarily the most stable polymorph.

Experimental Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%, which is standard for many biological assays.

  • Incubation: Seal the plate and shake at room temperature for a shorter period, typically 2 hours.

  • Precipitate Removal: Use a 96-well filter plate (e.g., with a 0.45 µm membrane) and vacuum filtration to separate the precipitated solid from the solution. Alternatively, centrifuge the plate and collect the supernatant.

  • Quantification: Analyze the filtrate/supernatant via HPLC-UV or a UV plate reader against a standard curve prepared in the same 1% DMSO/buffer mixture.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_incubate Incubation & Separation cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dispense 2 µL Stock into 96-well Plate A->B C Add 198 µL Aqueous Buffer B->C D Shake for 2h at RT C->D E Filter via 96-well Filter Plate D->E F Analyze Filtrate by HPLC-UV or UV Reader E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Analysis and Interpretation

Accurate quantification is essential for reliable solubility data.

HPLC-UV Method and Calibration
  • Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from any potential impurities or degradants. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point. UV detection should be set to the wavelength of maximum absorbance (λmax) for the compound.

  • Standard Curve: Prepare a series of standards of known concentrations from the 10 mM DMSO stock. Dilute these standards in the same final solvent composition as the test samples (e.g., 1% DMSO in PBS for kinetic, or mobile phase for thermodynamic).

  • Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.99 for accuracy.

  • Calculation: Determine the concentration of the unknown samples by interpolating their peak areas from the linear regression of the standard curve, remembering to account for any dilution factors.

Interpreting the Results

The calculated solubility can be expressed in µM or µg/mL. In a drug discovery context, the following benchmarks are often used:

Solubility CategoryTypical Range (µg/mL)Implications
High > 100Unlikely to be a limiting factor for absorption or in vitro assays.
Moderate 10 - 100May require formulation strategies for oral delivery; caution needed in high-concentration in vitro tests.
Low < 10Significant challenge. Likely to have poor bioavailability. Formulation is critical.
Insoluble < 1Very difficult to develop for oral administration. May require enabling formulations like amorphous solid dispersions.

For this compound, a significant increase in solubility is expected as the pH of the buffer increases from acidic (pH < 3) to basic (pH > 5), corresponding to the deprotonation of the carboxylic acid. A full pH-solubility profile is therefore highly recommended to inform potential formulation strategies, such as the development of a salt form.

Conclusion

While the public domain lacks specific solubility data for this compound, this guide provides the necessary scientific framework and robust experimental protocols to generate this crucial information. By meticulously applying the thermodynamic and kinetic solubility assays described, researchers can accurately characterize this promising molecule. This data is fundamental for making informed decisions in hit-to-lead and lead optimization campaigns, guiding formulation development, and ultimately unlocking the full therapeutic potential of this important chemical scaffold. The principles and methodologies outlined herein represent an industry-standard approach to ensure data quality, integrity, and translatability from the bench to preclinical development.

References

  • Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-82. Available at: [Link]

  • Keertikar, K., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-8. Available at: [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem Compound Summary for CID 1910189. Retrieved from: [Link]

  • PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem Compound Summary for CID 771938. Retrieved from: [Link]

  • MDPI. (2024). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 29(1), 246. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from: [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved from: [Link]

  • Ragno, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1038-1047. Available at: [Link]

Sources

Navigating the Acquisition of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and drug development professionals, the procurement of specialized heterocyclic compounds is a critical yet often challenging step in the discovery pipeline. This guide provides an in-depth technical overview of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1230537-73-3), a valuable scaffold in medicinal chemistry. Due to the nuanced landscape of chemical sourcing, this document emphasizes verification strategies and outlines synthetic pathways, offering a comprehensive resource for its acquisition and application.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a significant heterocyclic framework in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused ring system is a key component in a variety of therapeutic agents, including those with applications in oncology and neurology.[3] The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine scaffold provide a robust platform for the design of selective inhibitors of protein kinases and other critical biological targets.[2][4][5] The development of novel synthetic routes and functionalization techniques continues to expand the chemical space and therapeutic potential of this important class of compounds.[1]

Derivatives of this scaffold have demonstrated efficacy as inhibitors of Tropomyosin Receptor Kinase (Trk), a key target in the treatment of certain solid tumors.[4][5] Furthermore, the pyrazolo[1,5-a]pyrimidine core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7] The introduction of a carboxylic acid moiety, as seen in the title compound, provides a handle for further derivatization, such as amide bond formation, which is a common strategy in the development of bioactive molecules.[8]

Sourcing this compound: A Strategic Approach

Direct commercial availability of this compound can be limited and requires careful verification. The following workflow outlines a systematic approach to sourcing this and other specialized reagents.

Sourcing_Workflow start Initiate Search for This compound cas_verify Verify CAS Number: 1230537-73-3 start->cas_verify supplier_search Search Reputable Chemical Supplier Databases cas_verify->supplier_search direct_hit Direct Commercial Product Found? supplier_search->direct_hit verify_supplier Verify Supplier and Product Specifications direct_hit->verify_supplier Yes no_direct_hit No Direct Commercial Listing direct_hit->no_direct_hit No procure Procure Compound verify_supplier->procure custom_synthesis Explore Custom Synthesis Services no_direct_hit->custom_synthesis precursor_synthesis Identify and Source Key Precursors for In-house Synthesis no_direct_hit->precursor_synthesis synthesis_route Develop In-house Synthetic Route precursor_synthesis->synthesis_route synthesis_route->procure

A systematic workflow for sourcing specialized chemical reagents.
The Critical Role of CAS Number Verification

When sourcing chemical compounds, the Chemical Abstracts Service (CAS) number is the most reliable identifier. Structural isomers and related compounds can have very similar names, leading to procurement errors. For the target compound, the specific CAS number is 1230537-73-3 . It is imperative to use this identifier when searching supplier databases.

It is important to note that searches may yield results for structurally related compounds, such as:

  • Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1389302-26-4)[9][10]

  • 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352393-84-0)[11][12]

  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 912773-22-9)[13][14]

While these compounds may be of interest as starting materials or alternative scaffolds, they are not the target molecule.

Identifying Potential Suppliers and Custom Synthesis Services

A thorough search of major chemical supplier databases is the first step. In cases where the exact compound is not commercially available as a stock item, researchers should consider the following options:

  • Custom Synthesis: Many chemical suppliers offer custom synthesis services. Providing the CAS number and desired quantity will allow them to quote the synthesis of the target molecule.

  • In-house Synthesis: If custom synthesis is not feasible, in-house synthesis may be an option. This requires identifying and sourcing the necessary starting materials.

The following table provides a list of potential suppliers of related pyrazolo[1,5-a]pyrimidine derivatives, which may also offer custom synthesis services.

SupplierRelated Compound OfferedNotes
EchemiEthyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate[9]This ester could potentially be hydrolyzed to the desired carboxylic acid.
ChemScene7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid[11]A pyridine analog, which may have different biological activity.
BLDpharm7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid[12]Another potential source for the pyridine analog.
CP Lab SafetyEthyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate[10]Offers the ethyl ester, a potential precursor.
Molbase6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid[13]Lists several suppliers for the 6-bromo isomer.

Synthetic Approaches to the Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclization of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[15][16] A general synthetic route to a 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate is outlined below. The specific synthesis of the 7-bromo derivative would require the use of a brominated precursor.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Halogenation cluster_2 Step 3: Functionalization (e.g., Suzuki Coupling) cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Amidation (Optional) A 3-Amino-1H-pyrazole-4-carboxylate C Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D Methyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate C->D  POCl3   F Methyl 7-aryl/heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate D->F E Boronic Acid/Ester E->F G 7-Substituted-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid F->G  LiOH or NaOH   I 7-Substituted-pyrazolo[1,5-a]pyrimidine-3-carboxamide G->I H Amine H->I

Generalized synthetic pathway to 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides.
Key Experimental Considerations
  • Cyclization: The initial cyclization can be sensitive to reaction conditions. The choice of base and solvent can influence the regioselectivity and yield of the reaction.[15]

  • Halogenation: The conversion of the 7-hydroxy intermediate to a 7-chloro derivative using a reagent like phosphorus oxychloride (POCl3) creates a reactive intermediate for subsequent cross-coupling reactions.[17]

  • Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for introducing a variety of substituents at the 7-position.[7][16]

  • Hydrolysis: The final step to obtain the carboxylic acid is typically achieved through the hydrolysis of the corresponding ester under basic conditions, for example, using lithium hydroxide.[6][8]

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for the synthesis of compound libraries for high-throughput screening. The bromine atom can be further functionalized through various cross-coupling reactions, while the carboxylic acid provides a point of attachment for diversification. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.[2]

The pyrazolo[1,5-a]pyrimidine core has been identified as a key pharmacophore in a number of kinase inhibitors.[2] The ability to readily modify the substituents at the 3 and 7 positions makes this an attractive scaffold for the development of targeted therapies in oncology and other disease areas.

Conclusion

While the direct commercial availability of this compound requires careful verification, its importance as a building block in medicinal chemistry is clear. By employing a strategic sourcing approach that includes consideration of custom synthesis and in-house preparation, researchers can access this valuable compound. The synthetic pathways and applications outlined in this guide provide a solid foundation for the use of this and related pyrazolo[1,5-a]pyrimidine derivatives in the pursuit of novel therapeutics.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]

  • ethyl 7-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylate, min 97%, 250 mg. CP Lab Safety. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. cdnsciencepub.com. [Link]

  • 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid,1357352-02-3. chemfun.com. [Link]

  • 3-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID, 95.0%, 100mg. labbox.com. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid price & availability. MOLBASE. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

This guide provides a comprehensive, technically-focused framework for the in silico modeling of 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a member of the versatile pyrazolo[1,5-a]pyrimidine scaffold known for its therapeutic potential.[1][2] We will navigate the essential computational methodologies, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is designed for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the molecular interactions of this compound.

The pyrazolo[1,5-a]pyrimidine core is a prominent scaffold in medicinal chemistry, featured in inhibitors of various kinases like Tropomyosin receptor kinases (Trks), cyclin-dependent kinases (CDKs), and B-Raf.[3][4] Given the established activity of this scaffold against protein kinases, this guide will use a representative kinase as a case study to illustrate the modeling workflow.

Strategic Target Selection and Validation

The initial and most critical step in any in silico modeling project is the selection of a biologically relevant target. For the pyrazolo[1,5-a]pyrimidine scaffold, kinases are a well-established target class.[4] For the purpose of this guide, we will consider PIM-1 kinase , a proto-oncogene implicated in various cancers, as a putative target. Several studies have successfully docked and simulated pyrazolopyrimidine derivatives within the PIM-1 active site.[5]

Causality of Choice: The selection of PIM-1 kinase is based on the principle of chemical similarity. Since numerous pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against PIM-1, it is a logical and high-probability starting point for our target compound.[5] This approach, grounded in existing literature, provides a solid foundation for generating testable hypotheses.

The Computational Modeling Workflow: A Step-by-Step Protocol

The following sections detail the experimental protocols for a robust in silico analysis. Each step is designed to be self-validating, ensuring the reliability of the generated data.

Ligand and Receptor Preparation: The Foundation of Accuracy

Garbage in, garbage out. This adage is particularly true for computational modeling. Meticulous preparation of both the ligand (this compound) and the receptor (PIM-1 kinase) is paramount.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling suites, such as Maestro (Schrödinger) or MOE (Chemical Computing Group), can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field, such as OPLS3e or MMFF94. This step is crucial for obtaining a realistic ligand conformation.

  • Tautomeric and Ionization States: At physiological pH (around 7.4), the carboxylic acid group will likely be deprotonated. It is essential to generate and consider the most probable ionization and tautomeric states. Tools like LigPrep (Schrödinger) can automate this process.

Experimental Protocol: Receptor Preparation

  • PDB Structure Retrieval: Obtain the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). For this example, we will use a structure co-crystallized with a pyrazolopyrimidine-like inhibitor, if available, to ensure the active site is in a relevant conformation. A suitable PDB ID would be selected based on resolution and completeness.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Water molecules that are structurally important (e.g., bridging interactions) may be retained, but this requires careful consideration.

  • Adding Hydrogens and Assigning Bond Orders: PDB files often lack hydrogen atoms. Use a protein preparation utility (e.g., Protein Preparation Wizard in Maestro) to add hydrogens, assign correct bond orders, and create disulfide bonds.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are critical for accurate interaction modeling. These can be predicted based on the local microenvironment.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

Workflow Diagram: Ligand and Receptor Preparation

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure of 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid l2 Convert to 3D l1->l2 l3 Energy Minimization (e.g., OPLS3e) l2->l3 l4 Generate Tautomers & Ionization States (pH 7.4) l3->l4 r1 Download PDB Structure (e.g., PIM-1 Kinase) r2 Remove Water, Co-solvents r1->r2 r3 Add Hydrogens, Assign Bond Orders r2->r3 r4 Assign Protonation States r3->r4 r5 Restrained Minimization r4->r5

Caption: Workflow for preparing the ligand and receptor for docking.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and allows for a semi-quantitative estimation of binding affinity through scoring functions.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define the binding site on the receptor. This is typically done by generating a grid box centered on the active site, often defined by the position of a co-crystallized ligand. The grid represents the area where the docking algorithm will search for favorable ligand poses.

  • Docking Algorithm: Choose a suitable docking program. AutoDock Vina, Glide (Schrödinger), and GOLD are widely used and validated options.[6] These programs use different algorithms (e.g., Lamarckian genetic algorithm, stochastic search) to explore the conformational space of the ligand within the binding site.

  • Execution: Run the docking simulation. The program will generate a series of possible binding poses for the ligand, each with an associated docking score.

  • Pose Analysis: Analyze the top-scoring poses. The key is not just the score, but the scientific plausibility of the interactions. Look for key hydrogen bonds, hydrophobic interactions, and other favorable contacts with active site residues. For kinases, hinge-binding interactions are often critical.[4]

Data Presentation: Docking Results

Pose RankDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.8GLU121, LEU173Hydrogen Bond, Hydrophobic
2-9.5VAL104, LYS67Hydrophobic, Hydrogen Bond
3-9.1PHE171, ASP186Pi-stacking, Salt Bridge

Note: The data in this table is illustrative and would be replaced with actual results from a docking run.

Molecular Dynamics (MD) Simulation: Capturing the Dynamics of Interaction

While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic view of the binding stability and can reveal important dynamic interactions missed by docking.

Experimental Protocol: MD Simulation

  • System Setup: Take the best-scoring and most plausible docked pose as the starting structure. Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Force Field: Choose an appropriate force field for the simulation, such as AMBER or CHARMM.[7] The ligand will need to be parameterized to be compatible with the chosen force field.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable density.

  • Production Run: Once equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to capture meaningful dynamics.[8]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting structure over time. A stable RMSD indicates that the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. This can highlight flexible regions of the protein.

    • Interaction Analysis: Monitor key hydrogen bonds and other interactions throughout the simulation to see if they are stable.

Workflow Diagram: Docking and MD Simulation

G cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation prep_ligand Prepared Ligand d1 Define Binding Site (Grid Generation) prep_ligand->d1 prep_receptor Prepared Receptor prep_receptor->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 d3 Analyze Top Poses & Scores d2->d3 md1 Select Best Docked Pose d3->md1 md2 Solvate & Neutralize System md1->md2 md3 Equilibration (NVT, NPT) md2->md3 md4 Production MD Run (e.g., 100 ns) md3->md4 md5 Trajectory Analysis (RMSD, RMSF, Interactions) md4->md5

Caption: From static prediction to dynamic validation.

Advanced Analysis: Binding Free Energy Calculations

To obtain a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectory.

Experimental Protocol: MM/GBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

  • Binding Free Energy (ΔG_bind): The binding free energy is then calculated using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Where each G term includes contributions from molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

  • Averaging: Average the ΔG_bind values across all snapshots to get a final estimate of the binding free energy.

Data Presentation: Binding Free Energy

ComponentAverage Energy (kcal/mol)
Van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-28.7 ± 4.5
Polar Solvation Energy+35.5 ± 5.2
Nonpolar Solvation Energy-5.8 ± 0.5
ΔG_bind (MM/GBSA) -44.2 ± 6.3

Note: The data in this table is illustrative.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance:

  • Docking: The convergence of top-scoring poses into a specific binding mode with chemically sensible interactions provides confidence in the result. Re-docking a co-crystallized ligand and ensuring it reproduces the experimental pose (RMSD < 2.0 Å) is a standard validation step.

  • MD Simulation: A stable RMSD of the ligand and key interacting residues during the simulation validates the stability of the docked pose. Unstable trajectories would suggest that the initial docked pose was not favorable.

  • Cross-Validation: The insights from MD simulations and MM/GBSA calculations should corroborate the initial docking predictions. For example, key interactions predicted by docking should persist throughout the MD simulation.

Concluding Remarks

This guide outlines a rigorous and validated workflow for the in silico modeling of this compound. By starting with a literature-informed target selection and proceeding through meticulous preparation, docking, and dynamic simulation, researchers can generate high-confidence models of molecular interactions. These models are not merely predictive but serve as powerful tools for hypothesis generation, guiding further experimental work in the discovery of novel therapeutics. The dynamic insights gained from MD simulations, in particular, offer a level of detail that is crucial for understanding the subtleties of ligand-receptor recognition and for the rational design of more potent and selective molecules.

References

  • Shaikh, A. A., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5932. [Link]

  • Hicks, C. (2019). Using Computational Methods to Design Pyrazolopyrimidines as Potential Inhibitors of an Inflammatory Cytokine. ScholarWorks. [Link]

  • Shaikh, A. A., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. PubMed, 34641473. [Link]

  • Abdelgawad, M. A., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 29(11), 2539. [Link]

  • Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81. [Link]

  • Ghorab, M. M., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 100, 103944. [Link]

  • Ugbe, F. A., et al. (2022). Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. Journal of Biomolecular Structure and Dynamics, 41(17), 8440-8456. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14775. [Link]

  • Raffa, D., et al. (2009). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. European Journal of Medicinal Chemistry, 44(8), 3367-3374. [Link]

  • Sravanthi, V., et al. (2025). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations. Journal of Molecular Structure, 1343, 142829. [Link]

  • Chen, C. Y., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. Journal of Molecular Modeling, 22(11), 268. [Link]

  • Chagaleti, B. K., & Kathiravan, M. K. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Research Square. [Link]

  • Asati, V., et al. (2020). Structural prediction of novel pyrazolo-pyrimidine derivatives against PIM-1 kinase: In-silico drug design studies. Journal of Molecular Structure, 1217, 128375. [Link]

  • Ugbe, F. A., et al. (2022). Summary of binding affinities of interactions between pyrazolopyrimidine derivatives and different Wolbachia pipientis receptors. ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid. [Link]

  • Al-Warhi, T., et al. (2025). Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer. Chemistry & Biodiversity, e202401777. [Link]

  • Riyadh, S. M., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(15), 3350. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

  • Ferino, A., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Chem-Impex International. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]

  • Quiroga, J., & Abonía, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3349. [Link]

  • PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Journal of Molecular Structure, 1289, 135877. [Link]

  • Al-Issa, S. A. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(11), 105241. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(4), 868. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(23), 7352. [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(22), 5468. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[2] Compounds bearing this heterocyclic core have shown inhibitory activity against a range of important kinases, such as B-Raf, EGFR, and cyclin-dependent kinases (CDKs), making them valuable starting points for drug discovery campaigns.[2][3]

7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a versatile building block for the synthesis of novel kinase inhibitors. Its structure incorporates two key reactive handles: a bromine atom and a carboxylic acid group. These functional groups provide convenient points for chemical modification, allowing for the rapid generation of a library of derivatives to be screened against a panel of kinases. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents that can probe the kinase active site.[4] The carboxylic acid moiety can be converted to amides or esters, enabling further structural diversification.

This application note provides a comprehensive guide for utilizing this compound in kinase inhibitor screening. We will detail protocols for both biochemical and cell-based screening assays, along with methods for determining key inhibitory parameters such as IC50 values.

Getting Started: Properties and Handling of this compound

Before initiating any screening, it is essential to understand the properties of the core compound.

PropertyValueSource
Molecular FormulaC8H5BrN2O2[5]
Molecular Weight241.04 g/mol [5]
AppearanceLight brown solid[6]
StorageStore at 0-8°C[6]

Safety Precautions: this compound is classified as harmful if swallowed and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.

Experimental Design: A Two-Pronged Approach to Kinase Inhibitor Screening

A robust kinase inhibitor screening strategy typically involves a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase, while cell-based assays assess the compound's efficacy in a more physiologically relevant context.[8]

G cluster_0 Screening Workflow Start Start with this compound Library Synthesize Derivative Library Start->Library Derivatization Biochemical Biochemical Kinase Assay (Primary Screen) Library->Biochemical Test Derivatives CellBased Cell-Based Assay (Secondary Screen) Biochemical->CellBased Confirm Hits IC50 IC50 Determination CellBased->IC50 Quantify Potency Hit Hit Compound IC50->Hit

Caption: A typical workflow for kinase inhibitor screening.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based biochemical assay to measure the activity of a target kinase and the inhibitory potential of compounds derived from this compound. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[9]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate.

    • Include control wells with DMSO only (no inhibitor) and wells with a known kinase inhibitor as a positive control.[10]

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.

    • Add the kinase/substrate master mix to each well of the assay plate containing the compounds.

    • Prepare a separate ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11][12]

    • Initiate the kinase reaction by adding the ATP solution to all wells.[13]

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Following the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Substrate)

This protocol outlines a method to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[8]

Principle: Cells are treated with the test compounds, and then the target kinase pathway is activated. Cell lysates are then prepared, and the level of phosphorylation of a specific kinase substrate is quantified by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • This compound derivatives dissolved in DMSO

  • Stimulant to activate the kinase pathway (e.g., growth factor, cytokine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Kinase Pathway Activation:

    • After compound treatment, stimulate the cells with the appropriate agonist to activate the target kinase pathway. The concentration and duration of stimulation should be optimized beforehand.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein.

    • Calculate the ratio of the phospho-substrate to the total substrate for each treatment condition.

    • Determine the percentage of inhibition of substrate phosphorylation relative to the stimulated DMSO control.

    • Plot the percentage of inhibition versus compound concentration to determine the cellular IC50 value.[15]

G cluster_1 Cell-Based Assay Workflow CellTreatment Treat Cells with Compound Stimulation Stimulate Kinase Pathway CellTreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot for Phospho-Substrate Lysis->WesternBlot Analysis Data Analysis (IC50) WesternBlot->Analysis

Caption: Workflow for a cell-based kinase inhibition assay.

Data Interpretation and Follow-up Studies

IC50 Determination and Potency:

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor.[16] It is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

ParameterDescriptionImportance
Biochemical IC50 Concentration of inhibitor that reduces the activity of the purified enzyme by 50%.Measures direct interaction with the target kinase.
Cellular IC50 Concentration of inhibitor that reduces the phosphorylation of the target's substrate in cells by 50%.Reflects the compound's cell permeability, stability, and engagement with the target in a physiological context.

Mechanism of Action: ATP Competition Assay

To determine if a hit compound inhibits the kinase by competing with ATP, an ATP competition assay can be performed.[17] This is typically done by measuring the IC50 of the inhibitor at various concentrations of ATP. For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increasing ATP concentration.[12]

G cluster_0 Kinase Active Site Kinase Kinase ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP_Site->Substrate_Site Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate_Site->Phospho_Substrate Releases ATP ATP ATP->ATP_Site Binds Inhibitor ATP-Competitive Inhibitor Inhibitor->ATP_Site Competes with ATP Substrate Substrate Substrate->Substrate_Site Binds

Caption: ATP-competitive inhibition of a kinase.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for screening a library of derivatives against target kinases in both biochemical and cellular assays. By following these guidelines, researchers can effectively identify and characterize potent and selective kinase inhibitors for further development as potential therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]

  • Wallace, E. M., Lyssikatos, J. P., & Miller, R. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3738-3741. [Link]

  • This cit
  • American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • This cit
  • This cit
  • BMG LABTECH. Kinase assays. (2020). [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). [Link]

  • Kufareva, I., & Abagyan, R. (2012). Assessing the inhibitory potential of kinase inhibitors in vitro: major pitfalls and suggestions for improving comparability of data using CK1 inhibitors as an example. International journal of molecular sciences, 22(16), 8827. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (2018). [Link]

  • This cit
  • International Centre for Kinase Profiling. ATP Competition Assay. [Link]

  • This cit
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]

  • This cit
  • This cit
  • Sroka, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4984. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). [Link]

Sources

protocol for dissolving 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Cell Culture

Introduction: Navigating the Solubility Challenge

This compound is a heterocyclic organic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development.[1] A primary experimental hurdle for utilizing such compounds in biological systems is their characteristically low solubility in aqueous solutions like cell culture media. This challenge stems from the molecule's rigid, hydrophobic bicyclic core. While the carboxylic acid moiety introduces a potential for ionization, this is often insufficient to overcome the hydrophobicity of the larger structure.[2][3]

Delivering carboxylic acid-containing compounds into cells is a known challenge; at physiological pH, the ionized carboxylate form hinders passive diffusion across lipophilic cell membranes.[4] Therefore, a robust and reproducible dissolution protocol is paramount for obtaining reliable and meaningful data in cell-based assays.

This guide provides a detailed, field-proven protocol for the solubilization and application of this compound. The core strategy involves the preparation of a concentrated stock solution in an organic solvent, followed by careful dilution into the final aqueous culture medium. This method ensures bioavailability while minimizing solvent-induced cytotoxicity.

Physicochemical Properties & Safety Overview

A thorough understanding of the compound's properties is foundational to its successful application.

Table 1: Key Characteristics of this compound

PropertyValue / RecommendationRationale & Source(s)
Molecular Formula C₇H₄BrN₃O₂Based on the pyrazolo[1,5-a]pyrimidine core structure.[5]
Molecular Weight ~242.03 g/mol Critical for accurate preparation of molar stock solutions.[5]
Appearance Off-white to light brown solidVisual confirmation of the starting material.[1][6]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)Pyrazolopyrimidine derivatives show good solubility in DMSO.[2][7]
Recommended Stock Conc. 10-50 mMHigh concentration minimizes the final volume of solvent in culture.[8]
Stock Solution Storage -20°C or -80°C, in single-use aliquots, protected from light.Prevents degradation from repeated freeze-thaw cycles.[8][9]
Safety Hazards Harmful if swallowed/inhaled. Causes skin and serious eye irritation.[5][6][10]Handlers must use appropriate Personal Protective Equipment (PPE).
Max. Final DMSO Conc. ≤ 0.5% (v/v) ; ideally < 0.1% for sensitive or primary cells.Higher concentrations can induce cytotoxicity and affect cell function.[11][12][13]

Detailed Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, DMSO-resistant syringe filters (0.22 µm, e.g., PTFE)

  • Sterile syringes

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Step-by-Step Procedure
  • Safety First: Before handling, consult the Safety Data Sheet (SDS).[14][15] Handle the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Wear appropriate PPE at all times.

  • Accurate Weighing:

    • Calculate the mass required. For 1 mL of a 10 mM stock solution (MW ≈ 242.03 g/mol ): Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 242.03 g/mol × (1000 mg / 1 g) = 2.42 mg

    • Carefully weigh 2.42 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1.0 mL of cell culture-grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If needed, brief sonication in a water bath can assist dissolution.

    • Causality: DMSO is a polar aprotic solvent highly effective at dissolving a wide range of organic molecules that are poorly soluble in water.[16] Its miscibility with aqueous media is crucial for the subsequent dilution step.

  • Sterilization:

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile tube.

    • Self-Validation: This step is critical for removing any potential microbial contaminants from the powder or solvent, which is essential for maintaining the sterility of the cell culture.[17] Autoclaving is not recommended as it can cause thermal degradation of the compound.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months), protected from light.

    • Expertise: Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles, ensuring experimental consistency.[8]

Application Protocol: Dosing Cells in Culture

This section describes how to dilute the high-concentration stock into your cell culture medium to achieve the desired final concentration for your experiment.

Step-by-Step Procedure
  • Prepare Culture Medium: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C in a water bath.[18]

  • Calculate Dilution:

    • Determine the dilution factor needed. For example, to prepare a final concentration of 10 µM from a 10 mM stock: Dilution Factor = 10 mM / 10 µM = (10,000 µM) / (10 µM) = 1000

    • This means you will perform a 1:1000 dilution. For every 1 mL of final medium, you will add 1 µL of the stock solution.

  • Perform Dilution (Critical Step):

    • Thaw one aliquot of the 10 mM stock solution rapidly at room temperature.

    • Pipette the required volume of pre-warmed medium into your culture vessel (e.g., 10 mL for a 100 mm dish).

    • Add the calculated volume of the DMSO stock (e.g., 10 µL for 10 mL of medium) directly into the medium , not onto the side of the vessel.

    • Immediately and gently swirl the culture vessel to ensure rapid and uniform mixing.

    • Causality: Adding the concentrated organic stock to the larger volume of aqueous medium with agitation prevents the compound from precipitating out of solution due to localized high concentrations.[13]

  • Prepare the Vehicle Control:

    • In a separate, identical culture vessel, add the same volume of pure DMSO as you added of the compound stock. This is your vehicle control .

    • Example: If you added 10 µL of the 10 mM stock to 10 mL of medium (a 0.1% DMSO concentration), add 10 µL of pure DMSO to 10 mL of medium for the control.

    • Trustworthiness: The vehicle control is non-negotiable. It allows you to definitively attribute any observed cellular effects to the compound itself, rather than to the DMSO solvent.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the complete process from powder to treated cells, ensuring clarity and reproducibility.

Dissolution_Protocol cluster_prep Part 1: Stock Solution Preparation cluster_culture Part 2: Cell Dosing cluster_plates Final Culture Vessels powder 1. Weigh 2.42 mg of 7-Br-Pyrazolo[...] Acid dmso 2. Add 1 mL Cell-Grade DMSO powder->dmso vortex 3. Vortex to Dissolve Completely dmso->vortex filter 4. Sterile Filter (0.22 µm PTFE) vortex->filter aliquot 5. Aliquot & Store at -20°C / -80°C filter->aliquot thaw 6. Thaw One Stock Aliquot aliquot->thaw treat_plate Experimental Well: Medium + Compound Stock (e.g., 1:1000 dilution) thaw->treat_plate Add Stock medium 7. Pre-warm Cell Culture Medium medium->treat_plate control_plate Vehicle Control Well: Medium + Pure DMSO (e.g., 0.1% final conc.) medium->control_plate dmso_source Pure DMSO dmso_source->control_plate Add Vehicle

Caption: Workflow for preparing and using the test compound in cell culture.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when added to medium. - Final concentration exceeds aqueous solubility.- Inadequate mixing during dilution.- Lower the final working concentration.- Ensure you are adding the DMSO stock to the medium (not vice-versa) with immediate, gentle agitation.
Vehicle control cells show signs of stress or death. - Final DMSO concentration is too high for the cell type.- Cell line is particularly sensitive to DMSO.- Reduce the final DMSO concentration by making a more concentrated stock (e.g., 50 mM) so a smaller volume is needed. Keep final DMSO < 0.1%.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.[11][13]
Inconsistent results between experiments. - Stock solution degraded due to multiple freeze-thaw cycles.- Inaccurate pipetting of small volumes.- Always use a fresh, single-use aliquot for each experiment.[8]- Use calibrated pipettes and low-retention tips. For very small volumes, consider a serial dilution of the stock solution in DMSO first.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Denmark. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal. [Link]

  • RSC Publishing. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. [Link]

  • Karpen, M. E., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks. [Link]

  • Wiley Online Library. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in contemporary medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility in engaging a multitude of biological targets.[1][2] This bicyclic heterocyclic system is a prominent feature in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] The significance of this scaffold is underscored by its presence in several clinically approved drugs and late-stage clinical candidates, particularly in the realm of oncology. A notable example is its role as a core component in potent kinase inhibitors, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which have demonstrated significant therapeutic success in treating NTRK fusion-positive cancers.[1][2]

The strategic derivatization of the pyrazolo[1,5-a]pyrimidine core is paramount for elucidating structure-activity relationships (SAR), a critical process in the optimization of lead compounds. The starting material, 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, offers two primary vectors for chemical modification: the carboxylic acid at the 3-position and the bromo substituent at the 7-position. These reactive handles allow for the systematic introduction of a diverse array of chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate for SAR studies, complete with detailed protocols, mechanistic insights, and data presentation strategies.

Strategic Derivatization for SAR Exploration

The derivatization of this compound is primarily focused on two key transformations: amide bond formation at the C3-carboxylic acid and carbon-carbon bond formation at the C7-bromo position.

C3-Carboxamide Formation: A Gateway to Enhanced Potency and Selectivity

The carboxylic acid at the 3-position is an ideal handle for derivatization through amide coupling reactions. The resulting carboxamide moiety is a common feature in many biologically active molecules, as it can participate in crucial hydrogen bonding interactions with protein targets.[2] The synthesis of a library of diverse amides allows for the exploration of various substituents, from small aliphatic and aromatic groups to more complex heterocyclic systems, to probe the binding pocket of the target protein.

C7-Arylation via Suzuki-Miyaura Cross-Coupling: Expanding into New Chemical Space

The bromine atom at the 7-position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation enables the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the structural diversity of the synthesized library. These modifications can influence the pharmacokinetic properties of the compounds and allow for the exploration of additional binding interactions with the target.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamides using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization for chiral amines.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the arylation of the 7-bromo position of a pyrazolo[1,5-a]pyrimidine-3-carboxylate ester. It is often advantageous to perform the Suzuki coupling on the ester derivative of the starting material to avoid potential complications with the free carboxylic acid.

Materials:

  • Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (prepared by esterification of the carboxylic acid)

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized via amide coupling as described in Protocol 1.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and base can significantly impact the reaction outcome and may require optimization for different arylboronic acids.

  • A degassed solvent system is crucial to prevent the oxidation of the palladium(0) catalyst.

  • The reaction is performed under an inert atmosphere to maintain the catalytic activity of the palladium complex.

Visualization of Synthetic Workflow

G cluster_0 Derivatization at C3-Carboxylic Acid cluster_1 Derivatization at C7-Bromo Position Start_Acid 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Amide_Coupling Amide Coupling (Protocol 1) + Various Amines (R-NH2) Start_Acid->Amide_Coupling Start_Ester Ethyl 7-bromopyrazolo[1,5-a]pyrimidine- 3-carboxylate Start_Acid->Start_Ester Esterification Amide_Library Library of C3-Amides (for SAR) Amide_Coupling->Amide_Library Suzuki_Coupling Suzuki-Miyaura Coupling (Protocol 2) + Various Arylboronic Acids (Ar-B(OH)2) Start_Ester->Suzuki_Coupling Aryl_Ester Ethyl 7-arylpyrazolo[1,5-a]pyrimidine- 3-carboxylate Suzuki_Coupling->Aryl_Ester Hydrolysis Ester Hydrolysis Aryl_Ester->Hydrolysis Aryl_Acid 7-Arylpyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Hydrolysis->Aryl_Acid Final_Amide_Coupling Amide Coupling (Protocol 1) Aryl_Acid->Final_Amide_Coupling Final_Library Library of C7-Aryl, C3-Amides (for SAR) Final_Amide_Coupling->Final_Library

Synthetic workflow for the derivatization of the core scaffold.

Data Presentation for Structure-Activity Relationship (SAR) Studies

A clear and concise presentation of SAR data is crucial for identifying trends and guiding further optimization. The following tables provide examples of how to structure such data.

Table 1: SAR of C3-Carboxamide Derivatives

Compound IDR (Amine Substituent)Target Kinase IC₅₀ (nM)Cellular Activity EC₅₀ (µM)
1a -NH-Ph1502.5
1b -NH-CH₂Ph751.2
1c Morpholino2505.1
1d -NH-(4-F-Ph)500.8

Table 2: SAR of C7-Aryl Derivatives

Compound IDAr (Aryl Substituent)R (Amine Substituent)Target Kinase IC₅₀ (nM)Cellular Activity EC₅₀ (µM)
2a Phenyl-NH-CH₂Ph450.7
2b 4-Fluorophenyl-NH-CH₂Ph200.3
2c 3-Pyridyl-NH-CH₂Ph350.5
2d 4-Methoxyphenyl-NH-CH₂Ph601.0

Analytical Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

Conclusion and Future Directions

The systematic derivatization of this compound provides a robust platform for the exploration of structure-activity relationships. The protocols outlined in this document offer a reliable starting point for the synthesis of diverse libraries of compounds. The resulting SAR data will be instrumental in the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of novel therapeutics. Future work could involve the exploration of other cross-coupling reactions at the C7 position, such as Buchwald-Hartwig amination, to further expand the chemical diversity of the synthesized libraries.

References

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Mol Divers. 2013 Nov;17(4):731-43. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorg Med Chem. 2015 Oct 1;23(19):6280-96. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560. [Link]

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med Chem. 2024 Jan 15;15(2):333-366. [Link]

  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]

  • Synthesis of (a) 5-aryl-12a–c and (b) 7-arylpyrazolo[1,5-a]pyrimidines 14. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2007;46(35):6515-8. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Med Chem Lett. 2015 May 14;6(5):544-8. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infect Dis. 2021 Feb 12;7(2):479-492. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J Org Chem. 2013 May 3;78(9):4512-23. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Adv. 2016;6(83):79979-79985. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017 Sep 15;11(1):92. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules. 2022 Sep 8;27(18):5833. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Med Chem Lett. 2018 Nov 8;9(11):1132-1137. [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential as anti-inflammatory and anti-cancer agents.[1][2] 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a novel compound belonging to this class. Its structural features suggest the potential for interaction with various biological targets, such as protein kinases, which are often dysregulated in cancer and inflammatory diseases.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the in vivo testing of this compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and efficacy in relevant preclinical models.

The successful in vivo evaluation of a novel chemical entity is a critical step in the drug discovery and development process, bridging the gap between promising in vitro data and potential clinical applications.[6] This guide emphasizes a logical, stepwise approach, beginning with essential preliminary studies to determine the compound's tolerability and pharmacokinetic properties, followed by efficacy testing in well-established animal models of disease.

Part 1: Preliminary In Vivo Assessment

Prior to efficacy studies, it is imperative to conduct preliminary assessments to understand the compound's behavior in a living organism. These studies are crucial for dose selection and ensuring the ethical and effective design of subsequent experiments.

Maximum Tolerated Dose (MTD) and Acute Toxicity

The determination of the maximum tolerated dose (MTD) is a critical first step to establish a safe dose range for further studies.

Protocol: Acute Toxicity and MTD Determination in Mice

  • Animal Model: Healthy, 8-10 week old BALB/c mice are a suitable initial model.[7] Both male and female animals should be used.

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be optimized for the intended route of administration.

  • Dose Escalation: Administer single doses of the compound via the intended route (e.g., oral gavage, intraperitoneal injection) to small groups of mice (n=3-5 per group) in an escalating dose design.

  • Observation: Closely monitor the animals for clinical signs of toxicity, including changes in behavior, weight loss, and any adverse reactions, for at least 72 hours post-administration.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

ParameterDescription
Animal Model BALB/c mice (8-10 weeks old, mixed-sex)
Group Size 3-5 mice per dose group
Administration Oral gavage or intraperitoneal injection
Observation Monitor for clinical signs of toxicity and body weight changes for 72 hours.
MTD Definition The highest dose that does not induce significant adverse effects or more than a 10% reduction in body weight.
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective dosing regimens in efficacy studies.[8]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dosing: Administer a single, non-toxic dose of this compound (e.g., 1/10th of the MTD).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

PK ParameterDescription
Cmax The peak plasma concentration of the drug after administration.
Tmax The time at which Cmax is observed.
AUC The total drug exposure over time.
t1/2 The time required for the plasma concentration of the drug to be reduced by half.

Part 2: Efficacy Evaluation in Disease Models

Based on the known activities of pyrazolopyrimidine derivatives, two potential therapeutic areas for investigation are inflammation and cancer. The choice of the primary efficacy model will depend on the initial in vitro screening results for this compound.

Anti-Inflammatory Activity

Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and well-characterized model of rheumatoid arthritis that shares many pathological features with the human disease.[9]

Protocol: Evaluation of Anti-Arthritic Efficacy

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Begin treatment with this compound at the onset of clinical signs of arthritis. Administer the compound daily at one or more doses below the MTD. Include a vehicle control group and a positive control group (e.g., methotrexate).

  • Assessment of Arthritis: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema. Clinical scores can be assigned to each paw.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or joint tissues.

Workflow for Anti-Inflammatory Efficacy Testing

G cluster_0 CIA Model Induction cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Induction Immunize DBA/1 mice with collagen and adjuvant Booster Booster immunization at day 21 Induction->Booster Treatment Initiate treatment at onset of arthritis Booster->Treatment Monitoring Daily clinical scoring and paw measurement Treatment->Monitoring Histology Histopathological analysis of joints Monitoring->Histology Biomarkers Cytokine analysis (serum/tissue) Monitoring->Biomarkers

Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound in a mouse model of collagen-induced arthritis.

Anti-Cancer Activity

Model: Human Tumor Xenograft in Immunodeficient Mice

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[10][11][12]

Protocol: Evaluation of Anti-Tumor Efficacy

  • Cell Line Selection: Choose a human cancer cell line that is sensitive to pyrazolopyrimidine derivatives in vitro or is relevant to a specific cancer type of interest.

  • Tumor Implantation: Subcutaneously implant the selected cancer cells into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at doses below the MTD according to a predetermined schedule (e.g., daily, every other day). Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors are excised and weighed.

  • Pharmacodynamic (PD) Biomarkers: If a molecular target is hypothesized, tumor tissue can be analyzed for target engagement and downstream signaling effects.

Workflow for Anti-Cancer Efficacy Testing

G cluster_0 Tumor Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Implantation Subcutaneous implantation of human tumor cells Growth Monitor tumor growth to palpable size Implantation->Growth Randomization Randomize mice into treatment groups Growth->Randomization Treatment Administer compound and controls Randomization->Treatment Measurement Regularly measure tumor volume Treatment->Measurement Excision Excise and weigh tumors Measurement->Excision PD_Analysis Pharmacodynamic biomarker analysis Measurement->PD_Analysis

Caption: Workflow for assessing the anti-cancer efficacy of this compound in a human tumor xenograft model.

Part 3: Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review body. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • ResearchGate. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PMC - NIH. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models.
  • PubMed. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.
  • JoVE. Video: Mouse Models of Cancer Study.
  • PMC. The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • MDPI.
  • MDPI.
  • PMC - PubMed Central. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • ResearchGate.
  • ACS Publications.
  • Electronic Code of Federal Regulations. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study..
  • Semantic Scholar. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
  • WuXi AppTec. In Vivo ADME Testing in Drug Development: A Short Guide.
  • Bioaccess. 4 Best Practices for Successful Invivo Tests in Clinical Research.
  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • PMC - PubMed Central.
  • NCBI Bookshelf. In Vivo Assay Guidelines - Assay Guidance Manual.
  • Biobide.
  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
  • Google Patents. WO2004087707A1 - Pyrazolopyrimidine compounds and their use in medicine.
  • PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • PubMed. An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity.
  • BenchChem. 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid | 1198475-37-4.
  • ChemScene. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • PubMed.
  • BLDpharm. 1352393-84-0|7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • PMC - NIH.
  • Sigma-Aldrich. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6.
  • PMC - NIH. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A.
  • PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • NIH. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A.
  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors.
  • INIS-IAEA.

Sources

Application Notes & Protocols for High-Throughput Screening of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the design, execution, and analysis of high-throughput screening (HTS) assays for the characterization of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its analogs. The protocols and insights herein are grounded in established principles of enzyme kinetics, HTS assay development, and the known biological activities of the pyrazolo[1,5-a]pyrimidine scaffold.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This class of compounds has garnered significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This compound, the subject of this guide, is a member of this promising class of molecules. Its structural features suggest a strong potential for interaction with the ATP-binding pocket of various kinases. HTS campaigns are therefore essential to elucidate its specific kinase targets, determine its potency and selectivity, and identify starting points for lead optimization in drug discovery programs.[3]

Figure 1: Chemical Structure of this compound

Caption: Core chemical structure of the compound.

Part 1: Foundational Principles of HTS Assay Design for Kinase Inhibitors

The success of any HTS campaign hinges on the development of a robust and reliable assay. For kinase inhibitors, the primary objective is to accurately measure the enzymatic activity of the target kinase in the presence of test compounds. Several key principles must be considered:

  • Choice of Assay Technology: A variety of platforms are available for monitoring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4] For HTS, homogeneous assays (mix-and-read) are preferred due to their simplicity and amenability to automation.[5] Fluorescence-based techniques, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are widely used, as are luminescence-based assays that quantify ATP consumption.[6][7][]

  • Assay Robustness and Quality Control: The Z'-factor is a critical statistical parameter for evaluating the quality of an HTS assay.[9][10][11][12][13] It reflects the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[10][12]

  • Substrate Selection: The choice of substrate (peptide or protein) is crucial. While peptide substrates are convenient for HTS, protein substrates often provide a more physiologically relevant context.[14]

  • ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the kinase reaction will influence the apparent potency (IC50) of the compound. It is standard practice to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the enzyme.

Part 2: Detailed HTS Protocols

The following protocols are designed as a starting point for screening this compound against a target kinase. Optimization of specific parameters (e.g., enzyme and substrate concentrations, incubation times) will be necessary for each new kinase target.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic TR-FRET-based assay for identifying inhibitors of a target kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When in close proximity, the europium donor and the acceptor fluorophore engage in FRET, producing a specific signal at 665 nm.

Figure 2: HTRF Kinase Assay Workflow

G Start Start Dispense_Compound Dispense Compound/ Controls Start->Dispense_Compound Dispense_Enzyme_Substrate Add Kinase and Biotinylated Substrate Dispense_Compound->Dispense_Enzyme_Substrate Incubate_Kinase_Rxn Incubate for Kinase Reaction Dispense_Enzyme_Substrate->Incubate_Kinase_Rxn Dispense_Detection_Reagents Add Detection Reagents (Eu-Ab and SA-XL665) Incubate_Kinase_Rxn->Dispense_Detection_Reagents Incubate_Detection Incubate for Detection Dispense_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the HTRF kinase assay.

Materials:

  • Target Kinase

  • Biotinylated Peptide Substrate

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • This compound (and other test compounds)

  • Staurosporine (or other known inhibitor as a positive control)

  • DMSO

  • HTRF Detection Buffer

  • Europium Cryptate-labeled Anti-phospho-antibody

  • Streptavidin-XL665

  • Low-volume 384-well plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of the compound solutions to the assay plate.

    • For controls, dispense DMSO only (negative control) and a known inhibitor like staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and biotinylated peptide substrate in kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Prepare a solution of ATP in kinase reaction buffer at a concentration twice the final desired concentration (typically at the Km of the kinase).

    • Start the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.

  • Detection:

    • Prepare the detection reagent mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This protocol outlines a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

Materials:

  • Target Kinase

  • Substrate (peptide or protein)

  • Kinase Reaction Buffer

  • ATP

  • This compound

  • Control inhibitor

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: As described in Protocol 1.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and substrate in kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate mix into each well.

    • Prepare an ATP solution at twice the final desired concentration.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Part 3: Data Analysis, Interpretation, and Hit Validation

Data Analysis:

  • Normalization: Normalize the raw data to the plate controls. The negative control (DMSO) represents 0% inhibition, and the positive control (e.g., staurosporine) represents 100% inhibition.

  • IC50 Curve Fitting: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Key HTS Assay Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and robustness.[9][10][11][12][13]≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.≥ 5
Coefficient of Variation (%CV) A measure of the variability of the data within the controls.≤ 15%
Hit Rate The percentage of compounds in a screening library that are identified as active.Typically 0.5-2%

Hit Validation and Counter-Screening:

A critical step in any HTS campaign is to eliminate false positives. The following workflow is recommended for hit validation:

Figure 3: Hit Validation and Counter-Screening Workflow

G Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Promiscuity_Screen Promiscuity/Counter-Screen (e.g., unrelated targets) Orthogonal_Assay->Promiscuity_Screen Mechanism_of_Action Mechanism of Action Studies Promiscuity_Screen->Mechanism_of_Action Confirmed_Hit Confirmed Hit Mechanism_of_Action->Confirmed_Hit

Caption: A typical workflow for hit validation and counter-screening.

Counter-Screening Assays:

  • Assay Technology-Specific Interference: Screen hits in an assay format that lacks the kinase to identify compounds that interfere with the detection system (e.g., auto-fluorescence in fluorescence-based assays).

  • Promiscuous Inhibition: Screen hits against a panel of unrelated kinases to assess selectivity.

  • ATP-Competitive Mechanism: Perform the kinase assay at a high concentration of ATP. A significant rightward shift in the IC50 value is indicative of an ATP-competitive mechanism of action.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold, represented by compounds like this compound, holds significant promise for the development of novel kinase inhibitors. The HTS protocols and validation strategies outlined in this document provide a robust framework for the identification and characterization of potent and selective inhibitors from this chemical class. By adhering to these principles of rigorous assay design and data analysis, researchers can accelerate the discovery of new therapeutic agents for a wide range of diseases.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3). Retrieved from [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - SciSpace. (n.d.). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry - ACS Publications. (2026, January 16). Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10). Retrieved from [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv. (2025, April 3). Retrieved from [Link]

Sources

Application Notes & Protocols for the Quantification of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction and Method Rationale

The quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1][2] 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold known for its diverse pharmacological activities.[3] Accurate measurement of this compound in biological fluids like plasma or serum is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the typical requirement for high sensitivity and selectivity in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the method of choice for this application.[1][4][5] LC-MS/MS offers unparalleled specificity by monitoring unique precursor-to-product ion transitions, minimizing the impact of endogenous interferences that could plague other techniques like HPLC-UV.[4][6]

This document outlines a comprehensive, robust, and validated LC-MS/MS method for the determination of this compound in human plasma. The protocol is designed to meet the stringent requirements for bioanalytical method validation as set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][7]

Analyte Physicochemical Properties and Methodological Implications

A thorough understanding of the analyte's chemical properties is critical for developing a robust bioanalytical method.[8]

  • Structure: this compound

  • Molecular Formula: C₈H₅BrN₂O₂[9]

  • Molecular Weight: 241.04 g/mol [9]

  • Acidity (pKa): The presence of a carboxylic acid group suggests the molecule is acidic. This is the primary handle for optimizing sample extraction and chromatographic retention.

  • Polarity (LogP): The estimated LogP of 1.795 indicates moderate hydrophobicity.[9]

These properties dictate key decisions:

  • Sample Preparation: The compound's acidic nature makes it a prime candidate for Solid-Phase Extraction (SPE), specifically using a mixed-mode or polymeric reversed-phase sorbent.[10] This approach allows for effective cleanup by manipulating pH to control the analyte's charge state and retention.[11]

  • Chromatography: A reversed-phase column (e.g., C18) is suitable for retaining this moderately hydrophobic molecule. The mobile phase will be acidic to suppress the ionization of the carboxylic acid group, promoting better retention and peak shape.

  • Mass Spectrometry: The nitrogen-containing heterocyclic rings are readily ionizable by electrospray ionization (ESI). Given the acidic nature, detection will be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻.

Detailed Bioanalytical Protocol

This protocol provides a step-by-step guide for sample preparation, analysis, and data processing. All procedures should be performed in compliance with relevant laboratory SOPs and regulatory guidelines.[1][12]

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used after thorough validation.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).[10]

Workflow Overview

A visual representation of the analytical workflow ensures clarity and reproducibility.

G cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_analysis Analysis & Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard (IS) s1->s2 s3 Pre-treat: Acidify with 2% Formic Acid s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 spe1 Condition (Methanol, Water) spe2 Load (Pre-treated Sample) spe1->spe2 spe3 Wash (5% Methanol in Water) spe2->spe3 spe4 Elute (Methanol) spe3->spe4 a1 Evaporate & Reconstitute spe4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantification (Peak Area Ratio vs. Conc.) a2->a3 a4 Report Result a3->a4

Caption: Bioanalytical workflow from sample receipt to final result.

Step-by-Step Sample Preparation (Solid-Phase Extraction)

The goal of SPE is to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis and cause ion suppression.[10][13][14]

  • Sample Pre-treatment: To a 50 µL aliquot of plasma, add 10 µL of internal standard (IS) working solution. Vortex briefly. Add 200 µL of 2% formic acid in water. This acidification step protonates the carboxylic acid, neutralizing its charge and maximizing its retention on the reversed-phase sorbent.[10][15]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures a reproducible interaction with the sample.[15] Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while the analyte of interest remains bound to the sorbent.

  • Elution: Elute the analyte and IS from the cartridge using 1 mL of methanol into a clean collection tube. The organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.[16]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 2.6 µmStandard for reversed-phase separation of small molecules.[17]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape and aid ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Gradient 10% B to 95% B over 3 minProvides good separation from early-eluting matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µL
Ionization Mode ESI NegativeOptimal for deprotonation of the carboxylic acid group.
MRM Transitions To be determined by infusionSpecificity is achieved by monitoring unique parent → fragment ions.
Source Temp. 500 °CFacilitates desolvation of droplets.

Determining MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions must be empirically determined. A standard solution of the analyte is infused directly into the mass spectrometer. The most abundant precursor ion (the [M-H]⁻ ion) is selected, and collision-induced dissociation (CID) is used to generate product ions. The most stable and abundant product ion is chosen for quantification.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[1][18] Validation is performed according to FDA and/or ICH M10 guidelines and assesses several key parameters.[7][19]

G center Method Validation p1 Selectivity & Specificity center->p1 p2 Accuracy & Precision center->p2 p3 Calibration Curve (Linearity) center->p3 p4 Recovery & Matrix Effect center->p4 p5 Stability center->p5 p6 LLOQ center->p6

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The table below summarizes the key validation experiments and typical acceptance criteria based on FDA guidance.[1][12]

Parameter Purpose Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous components.Analyze ≥6 blank matrix lots.Response in blank at the retention time of the analyte should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response.Analyze standards at ≥6 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal and their reproducibility.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in ≥5 replicates over ≥3 runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization.Compare analyte response in post-extraction spiked matrix to response in neat solution.IS-normalized matrix factor should be consistent across lots with a %CV ≤15%.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions.Analyze QC samples after storage (e.g., bench-top, freeze-thaw cycles, long-term frozen).Mean concentration within ±15% of nominal values.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • ResearchGate. (2021). Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Amanote Research. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]

Sources

Application of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold" in medicinal and agrochemical research. Its unique bicyclic structure, analogous to naturally occurring purines, allows it to interact with a wide range of biological targets.[1] This inherent bioactivity has led to the development of numerous compounds with diverse applications, including pharmaceuticals and pesticides.[2] In the realm of agriculture, derivatives of this scaffold have demonstrated potent fungicidal, nematicidal, herbicidal, and insecticidal properties, making it a focal point for the discovery of new crop protection agents.[3][4][5]

7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a strategically functionalized starting material poised for the development of novel agrochemical candidates. The presence of a carboxylic acid at the 3-position and a bromine atom at the 7-position offers two distinct and versatile handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of biological activity through the generation of diverse compound libraries.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical research. It details synthetic derivatization strategies, protocols for biological screening, and insights into potential modes of action, offering a roadmap for researchers aiming to leverage this promising scaffold in the development of next-generation crop protection solutions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the starting material is crucial for synthetic planning and the interpretation of biological data.

PropertyValue
Molecular Formula C₈H₄BrN₃O₂
Molecular Weight 254.04 g/mol
Appearance Solid
Melting Point 275-280 °C
Key Functional Groups Carboxylic acid, Bromo

Synthetic Derivatization Strategies

The true potential of this compound lies in its capacity for derivatization. The carboxylic acid and bromo functionalities allow for a multitude of chemical transformations to generate a library of analogues for screening.

Amide Coupling at the 3-Position

The carboxylic acid at the 3-position is readily converted to a wide array of amides, a common functional group in bioactive molecules. This transformation can introduce diverse chemical moieties, influencing the compound's polarity, hydrogen bonding capacity, and overall conformation, which are critical determinants of biological activity.[6]

Amide_Coupling Start 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Reagents Amine (R-NH2) Coupling Reagent (e.g., HATU, EDCI) Start->Reagents Reaction Product Amide Derivative Reagents->Product Forms Suzuki_Coupling Start 7-Bromopyrazolo[1,5-a]pyrimidine Derivative Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Reagents Reaction Product 7-Aryl/Heteroaryl Derivative Reagents->Product Forms MoA_Hypothesis Compound Pyrazolo[1,5-a]pyrimidine Derivative Target1 Key Enzymes in Fungal/Plant Metabolism Compound->Target1 Target2 Protein Kinases Compound->Target2 Target3 Insect Receptors Compound->Target3 Effect1 Disruption of Essential Metabolic Pathways Target1->Effect1 Effect2 Inhibition of Cellular Signaling Target2->Effect2 Effect3 Neurotoxicity Target3->Effect3 Outcome Fungicidal / Herbicidal / Insecticidal Activity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Sources

Application Notes and Protocols: Synthesis of Novel Compounds from 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and broad range of biological activities.[1][2] This bicyclic N-heterocyclic system is a key component in numerous therapeutic agents, including those with anticancer, anti-inflammatory, and selective protein kinase inhibitory properties.[3][4][5] The starting material, 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, offers two distinct and reactive handles for chemical modification: the bromo substituent at the C7 position and the carboxylic acid at the C3 position. This guide provides a detailed exploration of synthetic strategies to generate novel derivatives from this versatile starting material, focusing on modern catalytic cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

The strategic functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity. The C7 position is particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a consequence of the electron-deficient nature of the pyrimidine ring.[6] Conversely, the pyrazole ring is more electron-rich, making the C3 position a prime site for electrophilic substitution, although the existing carboxylic acid group primarily serves as a point for derivatization.[7]

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and innovate upon these foundational techniques.

Strategic Overview of Synthetic Transformations

The derivatization of this compound can be logically approached by targeting its three key functional regions: the C7-bromo group, the C3-carboxylic acid, and the core heterocyclic scaffold.

G cluster_c7 C7-Position Modifications cluster_c3 C3-Position Modifications start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amines sonar Nucleophilic Aromatic Substitution (SNAr) start->sonar Nucleophiles (e.g., Amines, Alkoxides) amide Amide Bond Formation (Peptide Coupling) start->amide Amines, Coupling Reagents end_cc end_cc suzuki->end_cc 7-Aryl/Heteroaryl Derivatives end_cn end_cn buchwald->end_cn 7-Amino Derivatives end_snar end_snar sonar->end_snar 7-Substituted Derivatives end_amide end_amide amide->end_amide 3-Carboxamide Derivatives G cluster_workflow Amide Synthesis Workflow start 7-Substituted-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid activation Activation of Carboxylic Acid start->activation + Coupling Reagent amine Primary or Secondary Amine (R¹R²NH) amide_formation Nucleophilic Acyl Substitution amine->amide_formation coupling Coupling Reagent (HATU, EDCI/HOBt, etc.) base Base (DIPEA, Et₃N) solvent Solvent (DMF, DCM) activation->amide_formation + Amine product 7-Substituted-pyrazolo[1,5-a]pyrimidine-3-carboxamide amide_formation->product Formation of Amide Bond

Sources

Application Note: 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system provides a rigid, planar scaffold that is highly amenable to chemical modification, making it an ideal starting point for the development of potent and selective therapeutic agents.[2] Its significance is underscored by its presence in clinically approved drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, highlighting its proven success as a pharmacophore for targeting protein kinases.[3][4] The scaffold's utility extends across various therapeutic areas, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and central nervous system agents.[1][3]

This application note focuses on a specific, strategically designed fragment: 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid . This compound is not merely another example of the pyrazolo[1,5-a]pyrimidine core; it is a meticulously crafted tool for fragment-based drug discovery (FBDD), a powerful methodology for identifying high-quality starting points for drug development.[5] The deliberate inclusion of the 7-bromo and 3-carboxylic acid functionalities provides distinct advantages for both initial screening and subsequent hit-to-lead optimization.

Fragment Properties and Rationale for Use

The design of this compound incorporates key features that enhance its utility as a high-value fragment.

PropertyValueSignificance in FBDD
Molecular Weight ~255.06 g/mol Compliant with the "Rule of Three" for fragments, ensuring it probes chemical space efficiently.
Scaffold Pyrazolo[1,5-a]pyrimidineA "privileged" scaffold known to interact with various protein targets, particularly kinase hinge regions.[3][6][7]
7-Bromo Substituent Halogen AtomIntroduces the potential for halogen bonding, a specific and directional interaction that can enhance binding affinity and selectivity.[8][9][10] Also serves as a key vector for synthetic elaboration via cross-coupling reactions.
3-Carboxylic Acid Substituent H-bond donor/acceptorProvides a strong hydrogen bonding motif to anchor the fragment in a binding pocket.[5] It also serves as a synthetic handle for amide coupling to explore further interactions.
The Role of the 7-Bromo Substituent: Beyond a Simple Placeholder

The introduction of a bromine atom is a deliberate strategy in drug design.[8][9] Bromine can significantly influence a molecule's properties by:

  • Forming Halogen Bonds: The bromine atom possesses a region of positive electrostatic potential (a "sigma-hole") that can interact favorably with nucleophilic atoms like oxygen or nitrogen in a protein's active site.[8][10] This directional interaction can provide a significant boost in binding affinity.

  • Increasing Therapeutic Activity: Bromination has been shown to enhance the therapeutic activity and duration of action of certain drugs.[8][9]

  • Providing a Vector for Optimization: The bromine atom is a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space at this position.[11]

The 3-Carboxylic Acid: An Anchor and a Gateway

The carboxylic acid at the 3-position is a critical feature for fragment utility. It can act as a potent hydrogen bond donor and acceptor, often forming key interactions with backbone amides or charged residues in a target's binding site. Furthermore, it is an ideal functional group for rapid analogue synthesis through amide coupling, allowing for the exploration of vectors protruding from the core scaffold.[12]

Experimental Protocols: A Workflow for Fragment Screening and Validation

The low molecular weight and potential for weak binding affinity of fragments necessitate the use of sensitive biophysical techniques for screening.[13][14][15] A typical workflow involves a primary screen to identify binders, followed by orthogonal validation and structural characterization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit Expansion Primary_Screen Primary Screen (e.g., DSF, SPR, NMR) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Validation (e.g., ITC, NMR) Hit_Identification->Orthogonal_Screen Confirm Hits Affinity_Determination Affinity (KD) Determination Orthogonal_Screen->Affinity_Determination Structural_Biology Structural Biology (X-ray Crystallography) Affinity_Determination->Structural_Biology SAR_by_Catalogue SAR by Catalogue Structural_Biology->SAR_by_Catalogue Guide Chemistry Structure_Based_Design Structure-Based Design SAR_by_Catalogue->Structure_Based_Design Lead_Optimization Lead Optimization Structure_Based_Design->Lead_Optimization

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.

    • Prepare a stock solution of a thermal shift dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the protein to a final concentration of 2-5 µM.

    • Add the thermal shift dye to its recommended final concentration (e.g., 5x).

    • Add the fragment to a final concentration of 200-500 µM. Include a DMSO control (protein + dye + DMSO) and a no-protein control.

    • Bring the final volume to 20-25 µL with assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD).[13]

Principle: Changes in mass on the surface of a sensor chip, caused by a ligand binding to an immobilized protein, alter the refractive index, which is detected as a change in the SPR signal.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) appropriate for a small fragment.

    • Activate a reference flow cell and block it without immobilizing the protein to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected KD (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the chip surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio koff/kon. Alternatively, plot the steady-state response against fragment concentration and fit to a steady-state affinity model.

Protocol 3: Ligand-Observed NMR Spectroscopy for Binding Confirmation

Nuclear Magnetic Resonance (NMR) is a powerful tool in FBDD, capable of detecting very weak interactions.[14][16][17] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly efficient.[18]

Principle: In STD-NMR, the protein is selectively saturated with radiofrequency pulses. If a ligand binds, this saturation is transferred from the protein to the ligand, resulting in a decrease in the intensity of the ligand's NMR signals. The difference spectrum (off-resonance minus on-resonance) reveals only the signals of binding compounds.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton signals.

    • On the protein-fragment sample, acquire an STD-NMR spectrum. This involves collecting two interleaved experiments:

      • On-resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-resonance: Irradiation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the data to generate a difference spectrum (off-resonance minus on-resonance).

    • The presence of signals in the difference spectrum corresponding to the fragment's protons confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (the epitope).

Hit Expansion and Structure-Activity Relationship (SAR)

Once this compound is validated as a hit, its functional handles provide clear pathways for optimization.

Hit_Expansion cluster_0 Position 7 (Vector for Hydrophobic Pockets) cluster_1 Position 3 (Vector for Solvent-Exposed Regions) Core 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd(0) Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald Pd(0) Amide Amide Coupling (Diverse Amine Building Blocks) Core->Amide EDC/HATU

Caption: Synthetic pathways for hit expansion.

  • Position 7 (via the Bromo group): This position is ideal for exploring deeper, often hydrophobic pockets of a binding site. Suzuki coupling can introduce a variety of aryl and heteroaryl groups, while Buchwald-Hartwig amination can install amines and amides to probe for new hydrogen bond interactions.[11]

  • Position 3 (via the Carboxylic acid): Amide coupling is a robust and high-throughput method for exploring the solvent-exposed region around the binding site. A diverse library of primary and secondary amines can be rapidly coupled to the core fragment to build molecular weight and establish new interactions.[12]

By systematically exploring these two vectors, a structure-activity relationship (SAR) can be rapidly established, guiding the design of more potent and selective lead compounds. This iterative process of design, synthesis, and testing is the foundation of transforming a low-affinity fragment hit into a high-quality clinical candidate.[19]

Conclusion

This compound is a highly valuable fragment for initiating a drug discovery program. Its combination of a privileged core scaffold with two orthogonal, strategically placed functional groups makes it an efficient tool for screening and a versatile template for subsequent optimization. The protocols outlined in this note provide a clear, experimentally validated path from initial screening to hit expansion, enabling researchers to leverage the full potential of this powerful chemical starting point.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [URL: https://www.termedia.
  • Fragment Screening | Drug Discovery. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/drug-discovery/capabilities/fragment-screening/]
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. [URL: https://www.tethys-chemical.com/the-role-of-bromine-in-modern-pharmaceuticals/]
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [URL: https://www.scribd.com/document/540510651/Pyrazolo-1-5-a-pyrimidine-in-Medicinal-Chemistry]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3560]
  • NMR-Fragment Based Virtual Screening: A Brief Overview. (2019). PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479427/]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305786/]
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [URL: https://jms.ump.edu.pl/article/view/53513]
  • What Is Bromine Used For?. (2025). AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=23348]
  • Introducing bromine to the molecular structure as a strategy for drug design. (2025). ResearchGate. [URL: https://www.researchgate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11133989/]
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39124968/]
  • NMR methods in fragment screening: theory and a comparison with other biophysical techniques. (2009). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19716431/]
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/biophysics/]
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2018). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5758223/]
  • 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/7-Bromopyrazolo-1-5-a-pyridine-3-carboxylic-acid-CS-0050059.html]
  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. (2015). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415951/]
  • 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/7-bromo-pyrazolo-1-5-a-pyridine-3-carboxylic-acid-ethyl-ester-885276-77-7]
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI. [URL: https://www.mdpi.com/2079-6382/12/2/315]
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1910189]
  • Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/739812]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538102/]
  • 1352393-84-0|7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1352393-84-0.html]
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/01975194]
  • ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Echemi. [URL: https://www.echemi.com/products/pd20210729-231154-1389302-26-4.html]
  • Fragment Based Screening. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/fragment_based_screening.html]
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2009). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19345028/]
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2017). Springer Link. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7232-2_10]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538102/]
  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (2013). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24091081/]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13010]
  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2023). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00207a]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). MDPI. [URL: https://www.mdpi.com/1424-8247/14/11/1079]
  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23597652/]
  • 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/771938]
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34583130/]

Sources

Application Notes and Protocols for the Conjugation of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid to Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of small molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents.[1] 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with potential applications in various fields, including as a kinase inhibitor.[2] Its conjugation to proteins can facilitate the development of targeted therapies, antibody-drug conjugates (ADCs), and probes for studying biological systems. This guide provides a detailed overview of the chemical strategies and step-by-step protocols for conjugating this compound to proteins, focusing on robust and widely adopted methodologies.

The primary functional group on this compound available for conjugation is its carboxylic acid.[3][4][5][6] This allows for the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[7][8][9][10][11] Additionally, alternative strategies targeting other amino acid residues, like cysteine, can be employed for more site-specific conjugation.[12][][14][15][16][17][18]

This document will primarily focus on two well-established conjugation chemistries:

  • Amide Bond Formation via EDC/NHS Chemistry: This is the most common method for conjugating molecules with carboxylic acids to proteins. It involves the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with primary amines on the protein.[19][20][21][22]

  • Thiol-Maleimide Chemistry: This approach offers a more site-specific conjugation to cysteine residues.[12][][14][23][24] While this compound does not inherently possess a thiol-reactive group, this section will discuss strategies to introduce such functionality for targeted conjugation.

PART 1: Amide Bond Formation via EDC/NHS Chemistry

This is the recommended primary approach for conjugating this compound to a protein. The reaction proceeds in two main steps: activation of the carboxylic acid and subsequent reaction with protein amines.

Scientific Principles

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions because the amine will deprotonate the carboxylic acid, forming a non-reactive carboxylate anion.[25][26][27] Carbodiimides, such as EDC, are "zero-length" crosslinkers that facilitate this reaction by activating the carboxyl group.[20]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[20] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[19][20][21][22] This NHS ester can then efficiently react with primary amines on the protein at a physiological to slightly alkaline pH to form a stable amide bond.[21]

Experimental Workflow

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification Pyrazolo 7-Bromopyrazolo[1,5-a]pyrimidine -3-carboxylic acid Activated_Ester Amine-Reactive NHS Ester Pyrazolo->Activated_Ester + EDC, NHS EDC EDC NHS NHS Conjugate Protein Conjugate Activated_Ester->Conjugate + Protein Protein Protein (with Lysine residues) Purification Purification (e.g., Desalting Column) Conjugate->Purification

Figure 1: Workflow for EDC/NHS-mediated conjugation.

Detailed Protocol

Materials and Reagents:

  • This compound

  • Protein to be conjugated (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

    • Dissolve the protein in the Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution. A typical starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The volume of the added solution should be kept low to minimize the concentration of organic solvent in the final reaction mixture.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess small molecules and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantitative Data Summary
ParameterRecommended RangeNotes
Molar Ratio (Small Molecule:Protein)10:1 to 50:1This should be optimized for each specific protein and desired degree of labeling.
Molar Ratio (Carboxylic Acid:EDC:NHS)1:2:5 to 1:5:10Higher ratios may be needed for less efficient reactions.
Protein Concentration1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Activation pH4.5 - 6.0Optimal for EDC-mediated activation.
Conjugation pH7.2 - 8.0Favors the reaction of NHS esters with primary amines.
Reaction Time2 hours at RT or overnight at 4°CLonger incubation times may increase the degree of labeling.

PART 2: Thiol-Maleimide Chemistry (Alternative Strategy)

This method provides a more site-specific conjugation to cysteine residues. Since this compound lacks a maleimide group, this strategy requires modification of either the protein or the small molecule.

Scientific Principles

Maleimide groups react specifically with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[12][][14][23] This reaction is highly efficient at a pH range of 6.5-7.5.[14][23] By introducing a maleimide group onto the pyrazolopyrimidine or a free thiol onto the protein, a specific conjugation can be achieved.

Experimental Workflow

Maleimide_Workflow cluster_modification Modification Step cluster_conjugation Conjugation Step (pH 6.5-7.5) cluster_purification Purification Pyrazolo 7-Bromopyrazolo[1,5-a]pyrimidine -3-carboxylic acid Modified_Pyrazolo Maleimide-activated Pyrazolopyrimidine Pyrazolo->Modified_Pyrazolo + Linker (via EDC/NHS) Linker Amine-PEG-Maleimide Linker Conjugate Protein Conjugate Modified_Pyrazolo->Conjugate + Protein Protein Protein (with Cysteine residues) Purification Purification (e.g., Desalting Column) Conjugate->Purification

Figure 2: Workflow for Thiol-Maleimide conjugation.

Detailed Protocol (via Small Molecule Modification)

Materials and Reagents:

  • This compound

  • Amine-PEG-Maleimide linker

  • EDC and NHS (or Sulfo-NHS)

  • Protein with accessible cysteine residues

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (if necessary)

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Organic solvents (DMF, DMSO)

  • Purification equipment

Procedure:

  • Synthesis of Maleimide-Activated Pyrazolopyrimidine:

    • This is a preliminary step that involves conjugating an amine-PEG-maleimide linker to the carboxylic acid of this compound using the EDC/NHS chemistry described in PART 1. This creates a maleimide-functionalized version of the small molecule. This synthesis step should be performed and the product purified before proceeding with protein conjugation.

  • Preparation of Protein:

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Dissolve the protein in Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated pyrazolopyrimidine in a minimal amount of DMF or DMSO.

    • Add the maleimide-activated compound to the reduced protein solution. A typical starting molar ratio is 10:1 to 20:1 (Maleimide compound:Protein).[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent such as β-mercaptoethanol or cysteine to a final concentration of ~10 mM to react with any excess maleimide groups.

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis to remove unreacted small molecules and quenching reagents.

Quantitative Data Summary
ParameterRecommended RangeNotes
Molar Ratio (Maleimide:Protein)10:1 to 20:1Optimize for desired labeling efficiency.
Protein Concentration1-10 mg/mL
Conjugation pH6.5 - 7.5Optimal for maleimide-thiol reaction.
Reaction Time2 hours at RT or overnight at 4°C
Disulfide Reduction (if needed)10-fold molar excess of TCEPTCEP does not need to be removed before maleimide addition, but removal is recommended for better control.

Characterization of the Conjugate

After purification, it is essential to characterize the protein conjugate to determine the degree of labeling (DOL), which is the average number of small molecules conjugated per protein. Common methods for characterization include:

  • UV-Vis Spectroscopy: If the small molecule has a distinct absorbance peak, the DOL can be estimated by measuring the absorbance at the protein and small molecule's respective maxima.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass of the conjugate, allowing for an accurate determination of the DOL.

  • SDS-PAGE: Can show a shift in the molecular weight of the conjugated protein.

  • Functional Assays: It is crucial to confirm that the conjugation process has not compromised the biological activity of the protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS reagents.Use fresh, anhydrous reagents.
Hydrolysis of NHS ester.Perform the conjugation step immediately after activation.
Competing nucleophiles in the buffer.Use amine-free and carboxyl-free buffers (e.g., MES, HEPES, PBS).
Inaccessible lysine/cysteine residues.Consider denaturing conditions (if the protein can be refolded) or using longer linkers.
Protein Precipitation High concentration of organic solvent.Keep the volume of the added small molecule solution to a minimum (<10% of the total reaction volume).
Aggregation due to modification.Optimize the DOL; lower ratios may prevent aggregation.
Loss of Protein Activity Modification of critical residues.Try a different conjugation strategy (e.g., targeting cysteines instead of lysines) or use a lower DOL.
Harsh reaction conditions.Perform the reaction at 4°C and ensure the pH is within the recommended range.

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Langmuir. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Retrieved from [Link]

  • Springer Nature Experiments. (2009). Small-Molecule-Protein Conjugation Procedures. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Retrieved from [Link]

  • PubMed. (2013). Protocols for lysine conjugation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocols for lysine conjugation. Retrieved from [Link]

  • Organic Letters. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (2021). Carboxylic acid-Amine coupling?. Retrieved from [Link]

  • Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Retrieved from [Link]

  • National Institutes of Health. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Retrieved from [Link]

  • PubMed. (2003). 3-Bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides: Modified DNA Constituents With an Unusually Rigid Sugar N-conformation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and scientists engaged in the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and improve your yield.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by bromination and subsequent hydrolysis of an ester protecting group.

Synthetic_Pathway A 3-Aminopyrazole C Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate A->C Cyclocondensation B Ethyl 2-formyl-3-oxobutanoate (or equivalent β-dicarbonyl) B->C E Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate C->E Bromination D Brominating Agent (e.g., NBS) D->E G This compound E->G Hydrolysis F Base Hydrolysis (e.g., LiOH, NaOH) F->G

A general synthetic workflow for this compound.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

A. Cyclocondensation Step: Formation of the Pyrazolo[1,5-a]pyrimidine Core

The cornerstone of this synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a suitable 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine scaffold.[1]

Q1: I am observing a low yield or no product formation during the cyclocondensation reaction. What are the likely causes and how can I improve the yield?

A1: Low yields in this step can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 3-aminopyrazole and the β-dicarbonyl compound are of high purity. Impurities can significantly interfere with the reaction. Consider recrystallization or column chromatography of your starting materials if their purity is questionable.

  • Reaction Conditions: The choice of solvent and catalyst is critical.

    • Solvent: Glacial acetic acid is a commonly used and effective solvent for this reaction as it also acts as a catalyst.[1]

    • Catalyst: In some cases, a catalytic amount of a strong acid, such as sulfuric acid, can enhance the reaction rate.[1] Alternatively, for certain substrates, a basic catalyst like piperidine may be beneficial.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to significantly improve yields and dramatically reduce reaction times for the synthesis of pyrazolo[1,5-a]pyrimidines.[1]

  • Temperature and Reaction Time: These parameters are interdependent and often require optimization. If the reaction is sluggish at reflux in acetic acid (around 120 °C), you might need to extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid the formation of degradation byproducts.

  • Reactivity of the 1,3-Dicarbonyl Compound: The structure and reactivity of the β-dicarbonyl partner are crucial. Electron-withdrawing groups can enhance reactivity, while sterically hindered dicarbonyls may react more slowly.

Experimental Protocol: General Cyclocondensation

  • To a solution of 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the 1,3-dicarbonyl compound (e.g., ethyl 2-formyl-3-oxobutanoate, 1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Q2: I am observing the formation of multiple products in my cyclocondensation reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity is primarily influenced by the nature of the substituents on both the 3-aminopyrazole and the 1,3-dicarbonyl compound.

  • Unsymmetrical 1,3-Dicarbonyls: When using an unsymmetrical β-dicarbonyl, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of isomers. The electronic and steric properties of the carbonyl groups will dictate the major product.

  • Substituted 3-Aminopyrazoles: The electronic nature of the substituents on the 3-aminopyrazole ring can also influence the regioselectivity of the cyclization.

To enhance regioselectivity, consider the following:

  • Choice of Catalyst: The acidity or basicity of the reaction medium can influence the reaction pathway. Experiment with both acidic (e.g., acetic acid, H₂SO₄) and basic (e.g., piperidine, K₂CO₃) conditions.

  • Protecting Groups: In some cases, strategic use of protecting groups on the 3-aminopyrazole can direct the cyclization to the desired position.

B. Bromination Step

Direct bromination of the pyrazolo[1,5-a]pyrimidine core is a common method to introduce the bromine atom.

Q3: Where does the bromination occur on the pyrazolo[1,5-a]pyrimidine ring, and what reagents should I use?

A3: Electrophilic substitution reactions, such as bromination, on the pyrazolo[1,5-a]pyrimidine system have been studied. Bromination typically occurs at the 3- and/or 6-positions. The regioselectivity can be influenced by the reaction conditions and the substituents already present on the ring system. For the synthesis of the 7-bromo isomer, it is often more practical to introduce the bromo-substituent via the choice of starting materials for the cyclocondensation, if possible. However, if direct bromination is pursued, N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane is a common and effective brominating agent.

Q4: I am getting a mixture of mono- and di-brominated products. How can I control the extent of bromination?

A4: The formation of di-brominated species is a common side reaction. To favor mono-bromination:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is recommended for mono-bromination.

  • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

C. Hydrolysis Step

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Q5: What are the recommended conditions for the hydrolysis of the ethyl ester?

A5: Base-catalyzed hydrolysis is the most common method for this transformation. Lithium hydroxide (LiOH) in a mixture of methanol and water is a highly effective and widely used system for the hydrolysis of similar ethyl esters, often providing near-quantitative yields.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate in a mixture of methanol and water.

  • Add a solution of lithium hydroxide monohydrate (2-3 equivalents) in water.

  • Stir the mixture at room temperature for 18-24 hours, monitoring the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with a suitable acid (e.g., 2.5 M HCl) to a pH of approximately 3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Q6: My hydrolysis reaction is not going to completion, or I am observing decomposition of my product. What should I do?

A6:

  • Incomplete Reaction: If the reaction is sluggish, you can gently heat the mixture (e.g., to 40-50 °C). Ensure that a sufficient excess of the base is used.

  • Product Decomposition: If you observe decomposition, it might be due to harsh basic conditions. Consider using a milder base or performing the reaction at a lower temperature for a longer duration. Ensure that the acidification step is performed carefully and at a low temperature to avoid any acid-catalyzed degradation.

III. Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis. Please note that these are general guidelines and may require optimization for your specific substrates and laboratory conditions.

Step Reagents and Solvents Typical Temperature Typical Reaction Time Potential Issues Troubleshooting Tips
Cyclocondensation 3-Aminopyrazole, β-Dicarbonyl, Acetic AcidReflux (~120 °C)3-6 hoursLow yield, multiple productsCheck starting material purity, consider microwave synthesis, optimize catalyst
Bromination Pyrazolo[1,5-a]pyrimidine ester, NBS, Acetonitrile0 °C to RT1-4 hoursOver-bromination (di- and tri-brominated products)Control stoichiometry, slow addition of NBS, lower reaction temperature
Hydrolysis Ethyl ester, LiOH, Methanol/WaterRoom Temperature18-24 hoursIncomplete reaction, product decompositionGentle heating, use sufficient excess of base, careful acidification

IV. Mechanistic Insights

Understanding the reaction mechanisms can provide valuable insights for optimizing your synthesis.

Cyclocondensation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Aminopyrazole C Enamine Intermediate A->C B β-Dicarbonyl B->C D Cyclized Intermediate C->D Tautomerization & Cyclization E Pyrazolo[1,5-a]pyrimidine D->E - H₂O

Simplified mechanism of the cyclocondensation reaction.

The cyclocondensation proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

V. References

  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(8), 119-125.

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 953.53.

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?

This compound possesses a rigid, planar heterocyclic ring system and a carboxylic acid functional group. In neutral water (pH ≈ 7), the carboxylic acid group is only partially ionized. The neutral, protonated form of the molecule can pack efficiently into a stable crystal lattice, which requires significant energy to break apart for dissolution. Its limited solubility is a classic challenge for many acidic drug candidates and research molecules.[][2]

Q2: I'm starting a new experiment. What is the quickest method to try and dissolve the compound in my aqueous buffer?

The most direct and often most effective initial approach is pH adjustment . By increasing the pH of your aqueous solution, you deprotonate the carboxylic acid group to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[][3][4]

Q3: Can I prepare a concentrated stock solution in an organic solvent?

Yes. Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and highly effective practice.[5][6] This allows you to dissolve a high concentration of the compound, which can then be diluted into your aqueous experimental medium. However, it is critical to control the final concentration of the organic solvent in your assay to avoid artifacts.

Q4: What causes my compound to precipitate out of solution when I dilute my DMSO stock into my aqueous buffer?

This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO). The DMSO concentration is lowered upon dilution, reducing its ability to keep the compound dissolved. This guide provides several strategies to mitigate this problem.

Troubleshooting Guides & In-Depth Solutions

This section provides detailed, question-driven guides to systematically address solubility issues.

Guide 1: The Primary Approach - Solubility Enhancement via pH Adjustment

Q: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. How do I use pH to get it into solution?

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] For an acidic compound like this compound, its aqueous solubility increases dramatically as the pH rises above its acid dissociation constant (pKa). At a pH above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻), which is more polar and readily interacts with water molecules, leading to enhanced solubility.[7]

Workflow for pH-Mediated Solubilization

start Start: Undissolved compound in aqueous buffer slurry Create a slurry of the compound in a fraction of the final buffer volume. start->slurry add_base Add 0.1 M NaOH or KOH dropwise while stirring. slurry->add_base monitor Monitor pH and visual clarity continuously. add_base->monitor dissolved Is the solution clear? monitor->dissolved adjust_vol Adjust to final volume with remaining buffer. dissolved->adjust_vol Yes fail Insoluble. Consider alternative method (Guide 2-4). dissolved->fail No, even at high pH final_ph Check and adjust final pH if necessary. adjust_vol->final_ph end End: Clear, stable aqueous solution final_ph->end

Caption: Decision workflow for pH adjustment protocol.

Detailed Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation : Weigh the required amount of this compound.

  • Slurry Formation : Add approximately 80% of your final required volume of aqueous buffer (e.g., PBS, TRIS) to a sterile container with a magnetic stir bar. Add the weighed compound to create a slurry.

  • Titration : While vigorously stirring, slowly add a low-molarity solution of a strong base (e.g., 0.1 M NaOH) drop by drop. Use a calibrated pH meter to monitor the pH in real-time.[8]

  • Observation : Continue adding the base and observe the solution. The solid should begin to dissolve as the pH increases. Aim for the lowest possible pH that achieves complete dissolution to minimize potential compound degradation or effects on your experimental system.

  • Finalization : Once the solution is clear, stop adding the base. Add the remaining 20% of your buffer to reach the final volume.

  • Verification : Measure the final pH of the solution. If necessary, back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious as this can cause precipitation if the pH drops too low.

  • Filtration : It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.

Data Summary: pH vs. Expected Solubility

pH Range Relative to pKaIonization StateExpected Aqueous Solubility
pH < pKa Predominantly Neutral (-COOH)Low
pH ≈ pKa 50% Neutral, 50% Ionized (-COO⁻)Moderate / Increasing
pH > pKa Predominantly Ionized (-COO⁻)High
Guide 2: Co-Solvent Systems for pH-Sensitive Experiments

Q: My assay is sensitive to high pH. How can I dissolve the compound while maintaining a physiological pH of 7.4?

Scientific Rationale: When pH modification is not an option, using a water-miscible organic co-solvent is the next best approach.[][9] Co-solvents like DMSO or ethanol work by reducing the overall polarity of the aqueous medium. This lowers the energy penalty for solvating a non-polar solute, thereby increasing the solubility of the neutral form of the carboxylic acid.[]

Detailed Protocol 2: Preparation Using a Co-Solvent

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO. Gentle warming (to 37°C) or vortexing can aid dissolution.[10]

  • Serial Dilution : If necessary, perform intermediate dilutions from your main stock in 100% DMSO.

  • Final Dilution : Add a small aliquot of the DMSO stock solution to your pre-warmed (room temperature or 37°C) aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check : Crucially, calculate the final percentage of the co-solvent in your aqueous solution. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Always run a vehicle control (buffer + same final % of DMSO) in your experiment.

Data Summary: Common Co-Solvents and Assay Limits

Co-SolventTypical UseRecommended Final Conc. Limit (Cell-based assays)
DMSO Primary choice for stock solutions< 0.5%
Ethanol Alternative for some compounds< 1%
PEG 400 Formulation developmentVariable, assay-dependent
N,N-Dimethylacetamide (DMA) Higher solubilizing power, more toxic< 0.1%
Guide 3: Advanced Strategy - Salt Formation for Improved Handling

Q: I use this compound frequently. Can I prepare a more "user-friendly" solid form that dissolves directly in neutral buffer?

Scientific Rationale: Creating a salt form of the parent acid is a well-established pharmaceutical technique to improve solubility and dissolution rates.[11][12] By reacting the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide), you form a stable sodium or potassium carboxylate salt. This solid salt is already in its ionized form, so it does not require a pH change to dissolve readily in neutral aqueous media. For successful salt formation, the pKa of the base's conjugate acid should be at least 2-3 pH units higher than the pKa of the carboxylic acid.[11]

Workflow for Small-Scale Salt Formation

Caption: General workflow for lab-scale salt preparation.

Detailed Protocol 3: Small-Scale Salt Formation (e.g., Sodium Salt)

  • Dissolution : Dissolve a known molar amount of this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • Base Addition : In a separate vessel, dissolve one molar equivalent of sodium hydroxide in the same solvent.

  • Reaction : Slowly add the sodium hydroxide solution to the stirred solution of the acid.

  • Isolation : Remove the solvent using a rotary evaporator. The resulting solid is the sodium salt of your compound.

  • Drying : Dry the solid material under a high vacuum to remove any residual solvent.

  • Storage : Store the resulting salt in a desiccator, as salt forms can be more hygroscopic (prone to absorbing water from the air) than the parent acid.

Guide 4: Advanced Strategy - Cyclodextrin Complexation for Formulations

Q: I need a solvent-free aqueous solution at neutral pH for an in vivo study. What other options exist?

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble molecules, like our compound, forming an "inclusion complex."[15] This complex effectively shields the hydrophobic part of the molecule from water, presenting a hydrophilic exterior that dramatically increases the apparent aqueous solubility of the guest molecule without altering its chemical structure.[13][16] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and are commonly used in pharmaceutical formulations.[17]

Detailed Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Solution : Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. The concentration will depend on the required final concentration of your compound and the complexation efficiency.

  • Addition of Compound : Add an excess of the this compound to the cyclodextrin solution.

  • Equilibration : Stir the mixture vigorously at a controlled temperature (e.g., room temperature) for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.

  • Separation : Remove the undissolved, un-complexed compound by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification : The clear filtrate contains the soluble drug-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV or LC-MS) to know the exact concentration of your final solution.

Data Summary: Comparison of Common Cyclodextrins

Cyclodextrin DerivativeKey FeaturePrimary Application
β-Cyclodextrin (β-CD) Natural, lower costLimited by lower aqueous solubility
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicityParenteral and oral formulations
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, anionicExcellent for solubilizing basic/neutral drugs
Randomly-methylated-β-CD (RAMEB) High solubilizing power for lipophilic drugsPrimarily for in vitro/research use
References
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Cristiano, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • Cristiano, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Brittain, H. G. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Chaudhari, S. P. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation.
  • Chemspace. (2022). Compound solubility measurements for early drug discovery.
  • Beil, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Puskás, I., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules.
  • Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • BenchChem. (n.d.). How to improve the solubility of Docosanedioic acid in aqueous solutions.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Quora. (2021). How can the PH level and substrate concentration be controlled during an experiment?
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Uribe, L., et al. (2018). A New Teaching Laboratory Experiment to Address the Effect of pH on Solubility. Journal of Chemical Education.
  • Digital Automation & Control Systems. (n.d.). pH Adjustment and Neutralization, the basics.

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are of immense interest due to their broad spectrum of biological activities, including their role as potent protein kinase inhibitors in targeted cancer therapy.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, helping you optimize your reactions, improve yields, and ensure the regiochemical integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?

The most widely employed strategy is the cyclocondensation reaction between a 3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[3] Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and α,β-unsaturated ketones.[3][4] This method's popularity stems from its efficiency in constructing the fused bicyclic system and the commercial availability of diverse starting materials, allowing for extensive structural modifications.[3]

Q2: My reaction is showing very low or no yield. What are the first things I should check?

Low or no yield is a frequent issue that can typically be traced back to a few key areas. First, verify the purity of your starting materials, as impurities in the 3-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the reaction.[5] Second, assess your reaction conditions; the choice of solvent (e.g., acetic acid, ethanol) and catalyst (acidic vs. basic) is critical and often substrate-dependent.[5] Finally, consider the inherent reactivity of your chosen 1,3-dicarbonyl partner, as less reactive substrates may require more forcing conditions like higher temperatures or microwave irradiation.[5][6]

Q3: I am getting a mixture of two different products. What is likely happening?

You are likely observing the formation of regioisomers. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a 3-aminopyrazole can lead to two possible isomers, for instance, the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines.[7] The outcome of this regioselectivity is a subject of considerable debate and is highly dependent on both the electronic and steric nature of the substituents on both reagents, as well as the reaction conditions (e.g., pH).[7]

Q4: What are the main advantages of using microwave-assisted synthesis for this reaction?

Microwave-assisted synthesis has become a powerful tool for preparing pyrazolo[1,5-a]pyrimidines for several reasons. It often leads to a dramatic reduction in reaction times (from hours to minutes), significant improvements in yield, and enhanced regioselectivity.[1][6][8] The rapid, uniform heating provided by microwave irradiation can facilitate cyclization reactions that are sluggish under conventional heating, making it a highly efficient method.[1][9]

Troubleshooting and Optimization Guides

Problem 1: Low Yield or Stalled Reaction

A common frustration in synthesis is a reaction that fails to proceed to completion or gives a disappointingly low yield. The following guide provides a logical workflow to diagnose and solve this issue.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield Purity Check Purity of Starting Materials Start->Purity Is purity confirmed? Conditions Optimize Reaction Conditions Purity->Conditions Yes Purify Action: Purify reagents (Recrystallization, Chromatography) Purity->Purify No Reactivity Assess Reagent Reactivity Conditions->Reactivity Still low yield? Solvent Action: Screen Solvents (e.g., AcOH, EtOH, DMF) Conditions->Solvent Catalyst Action: Vary Catalyst (Acidic vs. Basic) Conditions->Catalyst TempTime Action: Adjust Temperature & Reaction Time (Monitor by TLC) Conditions->TempTime Microwave Action: Employ Microwave Irradiation Reactivity->Microwave Purify->Conditions Solvent->Reactivity Catalyst->Reactivity TempTime->Reactivity

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Causality and Solutions
  • Purity of Starting Materials :

    • The "Why" : The cyclocondensation reaction is sensitive to impurities. Latent moisture can hydrolyze reagents, while acidic or basic impurities can disrupt the required catalytic environment. Byproducts from the synthesis of the aminopyrazole itself can compete in the reaction.

    • Solution : Always use freshly purified starting materials. 3-Aminopyrazoles can often be purified by recrystallization from ethanol or an ethanol/water mixture. 1,3-Dicarbonyl compounds can be purified by distillation or chromatography. Confirm purity using NMR and melting point analysis.

  • Reaction Conditions (Solvent, Catalyst, Temperature) :

    • The "Why" : The reaction mechanism involves a delicate balance of nucleophilic attack and dehydration. The solvent and catalyst directly influence the rate of these steps. Acetic acid is a popular choice as it serves as both a solvent and an acid catalyst, facilitating both the initial condensation and the final dehydration step.[5][10] In other cases, a basic catalyst like piperidine or triethylamine may be required to deprotonate the aminopyrazole, increasing its nucleophilicity.[8]

    • Solution : A systematic optimization is key. Monitor reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to decomposition.

    ParameterCommon ChoicesRationale & Troubleshooting Tips
    Solvent Glacial Acetic Acid, Ethanol, DMF, TolueneAcetic acid is often the first choice.[10] If solubility is an issue, consider DMF. Ethanol is a good choice when a separate catalyst is used.
    Catalyst None (in AcOH), H₂SO₄ (cat.), Piperidine, Et₃NFor neutral or electron-rich substrates, acetic acid alone may suffice. For less reactive partners, a catalytic amount of a strong acid like H₂SO₄ can help.[1] For reactions with α,β-unsaturated nitriles, a base is often required.[8]
    Temperature Reflux to 170 °C (Microwave)Start at the reflux temperature of your chosen solvent. If the reaction is sluggish, consider switching to a higher-boiling solvent or employing microwave irradiation for higher temperatures and accelerated rates.[8]
Problem 2: Poor Regioselectivity and Isomer Formation

The formation of an inseparable mixture of regioisomers is one of the most significant challenges, particularly when using unsymmetrical 1,3-dielectrophiles.

Mechanistic Insight into Regioselectivity

The 3-amino-1H-pyrazole has two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic amino group (NH₂). The reaction proceeds via initial attack of the more nucleophilic exocyclic amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent cyclization step, however, can involve either the N1 or N2 atom of the pyrazole ring, leading to two different regioisomers. It is generally accepted that the initial attack occurs from the exocyclic amino group, with subsequent cyclization involving the endocyclic N1 nitrogen.[7] The regioselectivity is then determined by which carbonyl group is attacked first.

Regioselectivity cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Aminopyrazole 3-Aminopyrazole Attack1 Attack at C=O (R1) Aminopyrazole->Attack1 Attack2 Attack at C=O (R2) Aminopyrazole->Attack2 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Dicarbonyl->Attack1 Dicarbonyl->Attack2 IntermediateA Intermediate A Attack1->IntermediateA ProductA 7-R1, 5-R2 Isomer IntermediateA->ProductA IntermediateB Intermediate B Attack2->IntermediateB ProductB 5-R1, 7-R2 Isomer IntermediateB->ProductB

Caption: Competing pathways leading to regioisomers.

Strategies for Controlling Regioselectivity
  • Choice of Reagents : The electronic properties of the R¹ and R² groups on the dicarbonyl are paramount. A more electrophilic carbonyl group will be attacked preferentially. For example, in an acetoacetic ester (R¹=CH₃, R²=OEt), the ketone carbonyl is generally more reactive than the ester carbonyl, often leading to a predictable major isomer.

  • Reaction Conditions : The pH of the reaction medium can alter the nucleophilicity of the pyrazole nitrogens and the reactivity of the dicarbonyl compound.

    • Acidic Conditions (e.g., Acetic Acid) : Generally favor the formation of the 7-substituted isomer.[7]

    • Microwave Irradiation : In some cases, microwave-assisted synthesis has been shown to provide higher regioselectivity compared to conventional heating, often yielding a single isomer in high purity.[1][7]

  • Use of Pre-activated Substrates : Using β-enaminones or β-haloenones, where one electrophilic site is clearly more reactive than the other, can provide excellent control over the regiochemical outcome.[3]

Problem 3: Purification Challenges
  • Separating Regioisomers : This can be notoriously difficult as isomers often have very similar polarities.

    • Solution : Careful column chromatography with a shallow solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is the most common method. Sometimes, converting the isomeric mixture to a crystalline derivative (e.g., a hydrochloride salt) can allow for separation by fractional crystallization.

  • Removing Catalysts/High-Boiling Solvents :

    • Solution : If using a non-volatile solvent like DMF, remove as much as possible under high vacuum. An aqueous workup is often effective for removing acid or base catalysts. For example, neutralize an acidic reaction mixture with a saturated NaHCO₃ solution or wash an organic layer with dilute HCl to remove a basic catalyst like piperidine.

Validated Experimental Protocols

Protocol 1: Conventional Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from the general cyclocondensation reaction of a 3-aminopyrazole with an enaminone in acetic acid.[10]

  • Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (1.99 g, 10 mmol) and the appropriate 3-(dimethylamino)-1-aryl-2-propen-1-one (enaminone) (10 mmol).

  • Reaction : Add glacial acetic acid (25 mL) to the flask.

  • Heating : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up : After cooling to room temperature, the precipitated solid product is collected by filtration.

  • Purification : Wash the collected solid with ethanol, then dry. If necessary, recrystallize the product from a DMF/water mixture to yield the pure 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[10]

Protocol 2: Microwave-Assisted Synthesis

This protocol illustrates the efficiency of microwave heating for the synthesis of pyrazolo[1,5-a]pyrimidines, adapted from established methods.[1][8]

  • Setup : In a 10 mL microwave reaction vial, combine 3-aminopyrazole (5 mmol), the desired 1,3-dicarbonyl compound (5 mmol), and glacial acetic acid (3 mL).

  • Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-170 °C for 10-20 minutes.[1] The optimal time and temperature should be determined for each specific substrate combination.

  • Work-up : After the vial has cooled to a safe temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation : Collect the resulting precipitate by vacuum filtration.

  • Purification : Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by column chromatography on silica gel or by recrystallization if required.

References

  • Iorkula, A. T., et al. (2024).
  • Camacho, C., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Iorkula, A. T., et al. (2024).
  • Al-Etaibi, A. M., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Kumar, D., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Portilla, J., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
  • Deshmukh, R., et al. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Chen, Y., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Elgemeie, G. H., et al. (1989).
  • BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
  • BenchChem. (2025).
  • Singh, R., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Gomha, S. M., et al. (n.d.). Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d.
  • Abdel-Aziz, H. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • Abdelhamid, A. O., et al. (n.d.). Design, Multicomponent Synthesis and Characterization of Diversely Substituted Pyrazolo[1,5‐a] Pyrimidine Derivatives. Journal of Heterocyclic Chemistry.
  • Moustafa, A. H., et al. (2022). Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK0NQFD4YO7QyOu_i2yUGPDwx_9BYX6hZ14Pb65M__XlAFLgmGoBbMyREaCrzTz36j_WrJOQDjga3CKh6Cwk08OkKjUt1oEJ6fpcdkvao0LAqcf51WK7BJxMak5k-yYwNucDuq]([Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of the pyrazolo[1,5-a]pyrimidine core. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the challenges of this important synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the bromination of the pyrazolo[1,5-a]pyrimidine scaffold. Each entry is formatted as a problem-solution guide to help you quickly identify and resolve experimental challenges.

Question: My reaction is showing low to no yield of the desired brominated product. What are the common causes and how can I improve it?

Answer:

Low or no product formation is a common issue that can stem from several factors. A systematic approach is the most effective way to troubleshoot this problem.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions : The temperature, reaction time, and concentration of reactants are critical parameters.[1] If the reaction is sluggish, consider a stepwise increase in temperature or extending the reaction time. Small-scale trial reactions are highly recommended to determine the ideal parameters without committing large amounts of valuable starting material.[1]

  • Purity of Reagents and Solvents : Impurities in your starting material, brominating agent, or solvent can inhibit the reaction. Ensure you are using reagents of appropriate purity and that your solvents are dry, especially for moisture-sensitive reactions.

  • Choice of Brominating Agent : The reactivity of the brominating agent is crucial. If you are using a mild agent like N-Bromosuccinimide (NBS) and observing low conversion, you might need to switch to a more reactive agent or add a catalytic amount of a Lewis acid to enhance the electrophilicity of the bromine source.

  • Atmospheric Moisture : Although many bromination reactions are robust, some can be sensitive to moisture. If you suspect this is an issue, ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Mixing : For heterogeneous reactions (e.g., if a reagent is not fully dissolved), inefficient stirring can lead to poor reaction rates. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed cond_check Verify Reaction Conditions (Temp, Time, Conc.) start->cond_check reagent_check Assess Reagent and Solvent Purity cond_check->reagent_check Conditions OK optimize Systematically Optimize Reaction Parameters cond_check->optimize Incorrect atmosphere_check Ensure Inert Atmosphere (if needed) reagent_check->atmosphere_check Purity OK reagent_check->optimize Impure: Purify Reagents/ Use Dry Solvents workup_check Review Workup and Purification Procedure atmosphere_check->workup_check Atmosphere OK atmosphere_check->optimize Inadequate: Improve Inert Atmosphere Technique workup_check->optimize Workup OK workup_check->optimize Losses Detected: Modify Extraction/ Purification Method

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing the formation of multiple bromination products. How can I achieve selective mono-bromination?

Answer:

The formation of di- or tri-brominated products is typically due to the high reactivity of the pyrazolo[1,5-a]pyrimidine core and/or the use of excess brominating agent. The primary site of electrophilic attack is the C3 position, followed by the C6 position, which can lead to 3,6-dibromo species.[2]

Strategies to Enhance Mono-bromination:

  • Control Stoichiometry : Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of the brominating agent to favor mono-substitution. Adding the agent portion-wise or as a solution via a syringe pump can help maintain a low concentration and improve selectivity.

  • Lower Reaction Temperature : Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can reduce the reaction rate and improve selectivity by favoring the most kinetically accessible position (C3).

  • Reaction Time : Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of over-brominated products.

  • Choice of Brominating Agent : A less reactive brominating agent may provide better selectivity for mono-bromination.

Question: My bromination is not regioselective, and I'm getting a mixture of isomers. How can I control the position of bromination?

Answer:

The pyrazolo[1,5-a]pyrimidine ring system has distinct electronic properties that direct electrophilic substitution. The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack.

Key Factors Controlling Regioselectivity:

  • Inherent Reactivity : Molecular orbital calculations and experimental data confirm that the C3 position is the most electron-rich and sterically accessible site for electrophilic substitution.[2] Therefore, most bromination reactions on an unsubstituted pyrazolo[1,5-a]pyrimidine core will preferentially occur at the C3 position.

  • Modern Methodologies : Recent methods have been developed to achieve excellent regioselectivity. For instance, using potassium bromide with a hypervalent iodine(III) reagent in water has been shown to exclusively yield the C3-brominated product.[3] Similarly, a one-pot cyclization followed by oxidative halogenation using sodium halides and K₂S₂O₈ also provides high regioselectivity for the 3-position.[4][5]

  • Substituent Effects : The presence of existing substituents on the ring can influence the regioselectivity. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The directing effects of these groups must be considered when planning your synthesis.

Frequently Asked Questions (FAQs)

Question: Which brominating agent is best for my pyrazolo[1,5-a]pyrimidine substrate?

Answer:

The choice of brominating agent is critical and depends on the reactivity of your substrate, the desired selectivity, and safety considerations. Here is a comparison of common brominating agents:

Brominating AgentFormulaTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Acetonitrile or DMF, 0 °C to RT[6][7]Easy to handle solid, mild, good for electron-rich substrates[7]Can be less reactive for deactivated systems
Molecular Bromine Br₂Nitrobenzene or Acetic Acid, elevated temp (e.g., 125-135 °C)[8][9]Highly reactive, cost-effectiveHighly corrosive, volatile, requires careful handling, can lead to over-bromination[10]
1,3-Dibromo-5,5-dimethylhydantoin (DBH) C₅H₆Br₂N₂O₂DMF or CH₂Cl₂, RTEfficient, high-yielding, can be enhanced with Lewis acidsMay require optimization to control reactivity
Potassium Bromide (KBr) with an Oxidant KBrK₂S₂O₈ or PIDA in H₂O or MeCN, RT to 80 °C[3][5]Green and mild conditions, excellent C3-regioselectivity[3]Requires an additional oxidizing agent
Question: What is a standard, reliable protocol for the C3-bromination of a pyrazolo[1,5-a]pyrimidine?

Answer:

The following protocol is a general and effective method for the selective C3-bromination of pyrazolo[1,5-a]pyrimidines using N-Bromosuccinimide (NBS), which is a widely used and reliable reagent.[6][11]

Experimental Protocol: C3-Bromination using NBS

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol) in an appropriate solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (5-10 mL).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS : To the cooled and stirring solution, add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) in one portion. Note: Using freshly recrystallized NBS can prevent side reactions.

  • Reaction : Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.

  • Quenching : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure C3-brominated pyrazolo[1,5-a]pyrimidine.

G sub Substrate in Solvent (MeCN/DMF) cool Cool to 0 °C sub->cool add_nbs Add NBS (1.05 eq) cool->add_nbs react Stir at 0 °C (Monitor by TLC/LC-MS) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify product Pure C3-Bromo Product purify->product

Caption: Standard workflow for C3-bromination using NBS.

Question: What is the underlying mechanism for the bromination of the pyrazolo[1,5-a]pyrimidine core?

Answer:

The bromination of pyrazolo[1,5-a]pyrimidine proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The pyrazolo[1,5-a]pyrimidine ring system, being an electron-rich heterocycle, acts as the nucleophile.[2][4]

Key Mechanistic Steps:

  • Generation of the Electrophile : The brominating agent (e.g., NBS, Br₂) generates a positively polarized bromine species (Br⁺ or a Br-X complex) that acts as the electrophile.

  • Nucleophilic Attack : The π-system of the pyrazolo[1,5-a]pyrimidine ring attacks the electrophilic bromine. This attack preferentially occurs at the C3 position due to its higher electron density, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation : A base in the reaction mixture (which can be the solvent or the counter-ion of the brominating agent) removes the proton from the C3 position.

  • Rearomatization : The removal of the proton restores the aromaticity of the ring system, yielding the final 3-bromopyrazolo[1,5-a]pyrimidine product.

This mechanism is consistent with the observed regioselectivity and is a fundamental concept in heterocyclic chemistry.[3]

References

  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119–124. [Link]

  • Sci-Hub. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Retrieved from [Link]

  • Sikdar, A., et al. (2021). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 11(35), 21535-21539. [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

  • Google Patents. (n.d.). Process for bromination of pyrimidine.
  • PubMed Central. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ScienceDirect. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5144-5147. [Link]

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6528-6539. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6689. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Bromination. Retrieved from [Link]

  • MDPI. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 23(11), 2769. [Link]

  • ACS Publications. (2020). K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 9948-9961. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during cellular assays with this compound. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4] This guide will equip you with the necessary knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in drug discovery, known for its ability to bind to a variety of biological targets, most notably protein kinases.[1][3][5] The structural motif of pyrazolo[1,5-a]pyrimidine is present in numerous kinase inhibitors, targeting enzymes such as CDKs, B-Raf, and PI3Kδ.[6][7][8] Therefore, it is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. Your cellular phenotype is likely a consequence of modulating a specific signaling pathway regulated by these kinases.

Q2: I'm observing high variability in my assay results. What could be the cause?

High variability with small molecule inhibitors can often be traced back to issues with compound handling and preparation. Key areas to investigate include:

  • Solubility and Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation in your stock solution or, more critically, in your cell culture media will lead to inconsistent effective concentrations.

  • Stability: The compound's stability in solution, particularly in complex biological media at 37°C, should not be assumed. Degradation over the course of your experiment will result in a decreasing effective concentration and could produce active metabolites.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Stressed or overly confluent cells can respond differently to treatment.

Troubleshooting Guide

Issue 1: Compound Solubility and Handling

Poor solubility is a primary source of experimental irreproducibility. If you suspect your compound is not fully dissolved or is precipitating in your assay, you may observe inconsistent dose-response curves, lower than expected potency, or even physical precipitates in your culture plates.

Solutions:

  • Proper Stock Solution Preparation:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions.[10] It is a powerful organic solvent with low toxicity at the final concentrations typically used in cell culture.[10]

    • Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture media.

    • Aiding Dissolution: Gentle warming (to 37°C) and vortexing can aid in the complete dissolution of the compound. Ensure the solution is clear before making serial dilutions.

  • Preventing Precipitation in Media:

    • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.1% to avoid solvent-induced cytotoxicity and off-target effects.[10] Some cell lines can tolerate up to 0.5%, but this should be empirically determined.[10]

    • Pre-dilution: Before adding the compound to your final culture volume, pre-dilute the stock solution in a small volume of media, vortex gently, and then add it to the bulk of the media. This helps to avoid localized high concentrations that can lead to precipitation.

    • Serum Considerations: Fetal Bovine Serum (FBS) and other serum components can sometimes interact with small molecules, affecting their solubility and bioavailability. If you suspect this is an issue, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh dissolving power for many organic small molecules.
Stock Concentration 10-50 mMMinimizes the final percentage of DMSO in the assay.
Final DMSO Concentration < 0.1% (v/v)Avoids solvent-induced cytotoxicity and off-target effects.[10]
Working Solution Prep Serial dilution in culture mediaEnsures accurate final concentrations.
Issue 2: Inconsistent or No Biological Effect

Observing a weaker-than-expected effect, or no effect at all, can be perplexing. This could stem from several factors, from compound inactivity to issues with the experimental setup.

Underlying Cause: The compound may not be reaching its intracellular target at a sufficient concentration, or the chosen assay may not be sensitive enough to detect the biological outcome of target inhibition.

Solutions:

  • Confirm Compound Integrity:

    • Verify the purity and identity of your compound stock, if possible, through methods like LC-MS.

    • Consider the age of the stock solution. For long-term storage, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Optimize Compound Concentration and Treatment Time:

    • Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 1 nM to 100 µM) to determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).

    • Time-Course Experiment: The biological effect of inhibiting a target may not be immediate. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Assess Cellular Uptake:

    • While direct measurement of intracellular compound concentration can be complex, you can infer uptake issues. If the compound is highly potent in a biochemical (cell-free) assay but weak in a cellular assay, poor membrane permeability could be the culprit.

    • The carboxylic acid moiety on this compound may be ionized at physiological pH, potentially limiting passive diffusion across the cell membrane.

  • Consider Target Expression Levels:

    • Ensure that your chosen cell line expresses the putative target of the compound at a sufficient level. You can verify this through techniques like Western blotting, qPCR, or by consulting publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE).

Experimental Workflow for No Biological Effect A No/Weak Biological Effect Observed B Verify Compound Integrity (LC-MS, Fresh Stock) A->B C Optimize Assay Conditions A->C F Assess Target Expression (Western Blot, qPCR) A->F H Hypothesize Alternative Mechanism or Inactive Compound B->H If compound is degraded D Perform Wide Dose-Response (e.g., 1nM-100µM) C->D E Conduct Time-Course Experiment (e.g., 6-48h) C->E G Consider Cellular Uptake Issues D->G If potency is low E->G If effect is delayed F->H If target expression is low

Caption: Workflow for troubleshooting a lack of biological effect.

Issue 3: Off-Target Effects and Cytotoxicity

At higher concentrations, small molecule inhibitors can bind to proteins other than the intended target, leading to off-target effects.[7] This can confound data interpretation and may manifest as general cytotoxicity.

Underlying Cause: The ATP-binding pocket is conserved across many kinases.[6] Consequently, a compound designed to inhibit one kinase may show activity against others, particularly at elevated concentrations.

Solutions:

  • Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of the compound that gives a robust on-target effect. It is generally advisable to work at concentrations no more than 10-fold above the IC50.

  • Employ Orthogonal Controls:

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

    • Genetic Knockdown/Knockout: The most rigorous validation is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. The resulting phenotype should mimic that of the inhibitor.

  • Distinguish Cytotoxicity from a Specific Antiproliferative Effect:

    • Cell Viability vs. Cell Number: Use assays that can differentiate between cell death and inhibition of proliferation. For example, a trypan blue exclusion assay or an Annexin V/PI staining assay can measure cell death, while a cell counting assay (e.g., using a hemocytometer or automated cell counter) measures changes in cell number.

    • Morphological Assessment: Visually inspect the cells under a microscope. General signs of cytotoxicity include cell rounding, detachment, and the appearance of cellular debris.

Validating On-Target Effects cluster_0 Pharmacological Validation cluster_1 Genetic Validation A Observed Phenotype with This compound B Treat with Structurally Different Inhibitor of Same Target A->B C Treat with Inactive Structural Analog A->C H Knockdown/Knockout of Target Gene (siRNA, CRISPR) A->H D Same Phenotype? B->D E No Phenotype? C->E F On-Target Effect Likely D->F G Off-Target Effect Possible D->G No E->F E->G Yes I Same Phenotype? H->I I->G No J On-Target Effect Confirmed I->J

Caption: A logical workflow for validating on-target effects.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder. For example, for 1 mg of compound (MW: ~242.03 g/mol for the 6-bromo isomer), add 413 µL of 100% DMSO to achieve a 10 mM stock solution.[11]

    • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to make a 10 µM final concentration in 1 mL of media, add 1 µL of the 10 mM stock to 999 µL of media. Mix well by gentle pipetting or inversion.

Protocol 2: Dose-Response Assay for IC50 Determination
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2x concentrated working solutions of this compound in culture medium. A typical 8-point dilution series might range from 200 µM to 1 nM. Also, prepare a vehicle control (0.2% DMSO in media, for a final concentration of 0.1%).

  • Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Readout: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cellular response.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. ChemScene.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem.
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxyl
  • 1352393-84-0|7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. BLDpharm.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex.
  • 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938. PubChem.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. LabSolu.
  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A.
  • ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Does anybody know what is the safe solution of DMSO for cell cultures?.
  • 2060048-43-1|2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid. BLDpharm.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid. Oakwood Chemical.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-bromo-. ChemicalBook.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central.
  • 1781756-56-6|5-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. BLDpharm.

Sources

Technical Support Center: Enhancing the Stability of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this compound in your experimental workflows. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, thereby ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of bioactive molecules, including kinase inhibitors.[1][2] The stability of this compound in solution is paramount for accurate and reliable experimental outcomes, from initial screening assays to late-stage formulation development. The fused pyrazolo[1,5-a]pyrimidine core generally imparts considerable aromatic stability.[3] However, the presence of the bromine substituent and the carboxylic acid functional group introduces potential vulnerabilities to degradation under certain conditions.

This guide will address common questions and challenges related to the solution-state stability of this compound, providing both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary known storage recommendations for solid this compound?

As a solid, this compound should be stored in a tightly sealed container in a dry environment, protected from light. Refrigeration at 2-8°C is also recommended by most suppliers.[4][5]

Q2: I'm preparing a stock solution. What is the best solvent to use for optimal stability?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds. However, for long-term storage, it is crucial to minimize the water content in the DMSO, as this can facilitate hydrolysis over time. For aqueous working solutions, the choice of buffer system is critical and is discussed in detail in the troubleshooting section.

Q3: What are the most likely degradation pathways for this molecule in solution?

Based on the structure of this compound, the following degradation pathways are the most probable under experimental conditions:

  • Photodegradation: Aromatic bromine substituents can be susceptible to photolytic cleavage, leading to debromination.[6] Exposure to UV or even ambient laboratory light over extended periods could result in the formation of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Decarboxylation: Heterocyclic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or under certain pH conditions, to yield 7-Bromopyrazolo[1,5-a]pyrimidine.

  • Hydrolysis: While the pyrazolopyrimidine core is generally resistant to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the opening of the pyrimidine ring or hydrolysis of other functional groups if present in derivatives.

Q4: How can I detect degradation of my compound?

The most effective method for detecting degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[7][8][9] A stability-indicating method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Coupling these techniques with mass spectrometry (MS) allows for the identification of these degradants.[10][11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results or loss of compound activity over time in aqueous buffers.
  • Probable Cause: pH-dependent degradation or poor solubility at the working pH. The stability of heterocyclic compounds can be highly dependent on the pH of the solution.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a preliminary stability study by dissolving the compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

    • Analysis: Analyze the samples by HPLC or UPLC-MS at initial and subsequent time points (e.g., 0, 4, 8, 24 hours) while storing them under the intended experimental temperature.

    • Solution: Identify the pH range where the compound exhibits maximum stability. For many carboxylic acids, a slightly acidic to neutral pH is often optimal to balance solubility and stability.

Issue 2: Observing a new, less polar peak in the chromatogram after exposure to light.
  • Probable Cause: Photodegradation, likely involving debromination. The loss of the polar bromine atom would result in a less polar compound with a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment using amber vials or by wrapping the sample containers in aluminum foil to minimize light exposure.

    • Confirmation by MS: Analyze the new peak by LC-MS to confirm if its mass corresponds to the debrominated product (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid).

    • Wavelength Considerations: If working with plate-based assays, ensure the plasticware is UV-shielded if possible, or minimize the time the plate is exposed to ambient light.

Issue 3: Gradual loss of parent compound concentration even when stored in the dark at a suitable pH.
  • Probable Cause: Thermal degradation, potentially through decarboxylation, or slow oxidation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure solutions are stored at the recommended temperature (e.g., 2-8°C or frozen at -20°C or -80°C for longer-term storage). Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For sensitive applications or long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with the downstream assay must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13][14]

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a suitable UPLC-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Use the mass spectral data to propose structures for the degradation products.

Protocol 2: Development of a Stability-Indicating UPLC-MS Method

Objective: To develop a chromatographic method that can separate the parent compound from all potential degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

Method Parameters (starting conditions):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 1-5 µL

  • Detection: PDA scan from 200-400 nm and MS scan in both positive and negative ion modes.

Optimization:

  • Adjust the gradient slope and mobile phase composition to achieve baseline separation of the parent peak and all degradation peaks.

  • The use of forced degradation samples is crucial for method development to ensure specificity.

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Observations

Stress ConditionPotential Degradation PathwayExpected Degradation ProductAnalytical Observation (RP-HPLC)Mass Change (m/z)
Light Exposure Photolytic DebrominationPyrazolo[1,5-a]pyrimidine-3-carboxylic acidAppearance of a more polar peak (earlier retention time)-79/81 (loss of Br)
Elevated Temperature Decarboxylation7-Bromopyrazolo[1,5-a]pyrimidineAppearance of a less polar peak (later retention time)-44 (loss of CO₂)
Strong Acid/Base HydrolysisRing-opened productsAppearance of highly polar peaks (early retention times)Variable
Oxidation (H₂O₂) N-oxidation, HydroxylationOxidized derivativesAppearance of more polar peaks (earlier retention times)+16 (addition of O)

Visualizations

Potential Degradation Pathways

G main 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid debr Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid main->debr  Photodegradation (Light) deca 7-Bromopyrazolo[1,5-a]pyrimidine main->deca  Decarboxylation (Heat) hydr Ring-Opened Products main->hydr  Hydrolysis (Strong Acid/Base) oxid Oxidized Derivatives main->oxid  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Solution Instability

G start Inconsistent Experimental Results check_storage Verify Solid Storage (Cool, Dry, Dark) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh run_hplc Analyze by HPLC/UPLC-MS prepare_fresh->run_hplc degradation_obs Degradation Observed? run_hplc->degradation_obs no_degradation No Degradation. Check other experimental variables. degradation_obs->no_degradation No identify_stressor Identify Stressor degradation_obs->identify_stressor Yes light Light Exposure? identify_stressor->light ph pH/Buffer Issue? light->ph No protect_light Protect from Light (Amber vials) light->protect_light Yes temp Temperature Issue? ph->temp No optimize_ph Optimize pH/Buffer ph->optimize_ph Yes control_temp Control Temperature (Refrigerate/Freeze) temp->control_temp Yes retest Re-test Experiment protect_light->retest optimize_ph->retest control_temp->retest

Caption: Troubleshooting workflow for solution instability issues.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online: [Link]

  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from MDPI: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from BJSTR: [Link]

  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from PubMed: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from PubChem: [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from PubMed Central: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from Asian Journal of Research in Chemistry: [Link]

  • PubMed Central. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Retrieved from PubMed Central: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from MDPI: [Link]

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from PubMed: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from NIH: [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from ijabpt: [Link]

  • PubMed Central. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from PubMed Central: [Link]

  • Journal of Applied Pharmaceutical Science. Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. Retrieved from Journal of Applied Pharmaceutical Science: [Link]

  • MDPI. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from MDPI: [Link]

  • PubMed Central. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from PubMed Central: [Link]

  • PubMed. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from PubMed: [Link]

  • MDPI. D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Retrieved from MDPI: [Link]

Sources

Technical Support Center: Purification of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its associated derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique amphoteric nature of this molecule—possessing both an acidic carboxylic acid and basic nitrogen atoms within the pyrazolopyrimidine core—presents specific challenges that require tailored purification strategies.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to a wide range of derivatives.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful purification strategy begins with a deep understanding of the target molecule's physicochemical properties.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification of this compound is primarily governed by three factors: its amphoteric character, high polarity, and crystallinity.

  • Amphoteric Nature: The molecule contains both a Brønsted-Lowry acid (the carboxylic acid, -COOH) and Brønsted-Lowry basic sites (the nitrogen atoms in the pyrimidine ring). This means its charge state and solubility are highly dependent on pH. This property is not a hindrance; it is a powerful tool that can be exploited for highly selective purification via acid-base extractions or precipitation.

  • Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and hydrogen bond donors/acceptors makes this a polar molecule. This polarity dictates its solubility in various organic solvents and its behavior in chromatographic systems. High polarity can make elution from normal-phase silica gel challenging and may require polar mobile phases or alternative techniques like reverse-phase chromatography.[1]

  • Crystallinity: As a solid, crystalline compound, recrystallization is a viable and highly effective method for achieving high purity, provided a suitable solvent system can be identified.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1352393-84-0[2][3]
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3]
Appearance Powder / Off-white solid[2][4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Predicted LogP 1.795[3]
Predicted pKa -0.21 ± 0.41 (strongest basic)[4]
Section 2: Troubleshooting and Strategy Selection

This section addresses the most common issues encountered during purification and provides a logical framework for choosing the best approach.

Purification_Workflow start Crude Product (Post-Synthesis) purity_check Purity Assessment (TLC, LC-MS, ¹H NMR) start->purity_check decision_purity Is Purity <90%? purity_check->decision_purity acid_base Bulk Purification: Acid-Base Precipitation decision_purity->acid_base Yes decision_further Further Purification Needed? decision_purity->decision_further No (Purity >90%) acid_base->decision_further recrystallization Recrystallization decision_further->recrystallization Yes, solid impurities chromatography Column Chromatography decision_further->chromatography Yes, similar polarity impurities final_product Final Product (>98% Purity) decision_further->final_product No recrystallization->final_product chromatography->final_product

Caption: Initial purification strategy selection workflow.

Q2: My crude product is a complex mixture with low purity. Where do I start?

A2: For initial bulk purification, an acid-base precipitation is the most effective first step. This technique specifically isolates your acidic product from neutral or basic impurities.

  • The Principle (Causality): You will dissolve the crude material in an aqueous basic solution (e.g., dilute NaOH or NaHCO₃). The carboxylic acid is deprotonated to its highly water-soluble carboxylate salt form (-COOH → -COO⁻ Na⁺). Neutral organic impurities remain insoluble and can be removed by filtration. Subsequently, re-acidifying the aqueous solution with an acid (e.g., HCl) will protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution, where it can be collected by filtration.[5]

Q3: I'm trying to recrystallize my product, but it's not working. What should I do?

A3: Recrystallization failures typically fall into a few categories. The key is a systematic approach to solvent screening.

Table 2: Troubleshooting Guide for Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
Product Fails to Dissolve The chosen solvent is too non-polar.Try more polar solvents like ethanol, methanol, isopropanol, or solvent mixtures with water (e.g., Ethanol/H₂O, Dioxane/H₂O).
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to the hot mixture to ensure complete dissolution before cooling.
No Crystals Form on Cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Evaporate some solvent to increase concentration.[1] 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed" crystal of pure product. 4. Cool the solution further in an ice bath.
Low Recovery The product has significant solubility in the cold solvent.Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the cold solution to induce further precipitation.[1] Ensure the washing step uses a minimal amount of ice-cold solvent.
Product is Colored Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]

Q4: My compound streaks badly on a silica gel column. How can I fix this?

A4: This is a classic problem for carboxylic acids on silica gel. The streaking is caused by the polar, acidic -COOH group interacting strongly and inconsistently with the acidic silanol groups (Si-OH) on the silica surface.

  • The Solution: You must suppress the ionization of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.

    • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol + 1% Acetic Acid).[6]

    • The Mechanism: The added acid creates an acidic environment on the silica surface, ensuring your compound remains in its protonated, less polar -COOH form, rather than the highly polar carboxylate (-COO⁻) form. This results in a much cleaner elution profile and sharper peaks.

Chromatography_Troubleshooting start Chromatography Issue issue_streaking Streaking / Tailing on Silica Gel? start->issue_streaking add_acid Add 0.5-1% Acetic Acid to Mobile Phase issue_streaking->add_acid Yes issue_no_retention Poor Retention on Reverse Phase (C18)? issue_streaking->issue_no_retention No success Improved Separation add_acid->success use_tfa Use Acidic Modifier: 0.1% TFA or Formic Acid in Water/Acetonitrile issue_no_retention->use_tfa Yes issue_complex Complex Mixture with Polar Impurities? issue_no_retention->issue_complex No use_tfa->success use_hilic Consider HILIC Chromatography issue_complex->use_hilic Yes use_hilic->success

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Kinase Inhibitor Selectivity and the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting key signaling proteins like B-Raf, PI3K, Pim, and Trk.[1][2][3][4][5] While compounds such as 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid offer immense therapeutic potential, their utility in research and clinical development is contingent on their specificity. Off-target effects, where a molecule interacts with unintended proteins, are a primary cause of misleading experimental data and potential toxicity.[6][7]

This technical support guide provides researchers, scientists, and drug development professionals with a framework for proactively identifying and minimizing off-target effects. We move beyond simple protocols to explain the underlying principles, enabling you to design robust, self-validating experiments and interpret your results with confidence.

Section 1: Foundational Principles for Minimizing Off-Target Effects

Before delving into specific troubleshooting scenarios, it is crucial to understand the core principles that govern inhibitor specificity.

  • Potency vs. Selectivity: High potency (a low IC50 or Kᵢ value) against your primary target does not guarantee selectivity. An inhibitor can be highly potent against its intended target while still engaging other proteins at slightly higher, but still physiologically relevant, concentrations.[8]

  • The Cellular Context is Key: Biochemical assays are invaluable for determining direct binding affinity, but they often don't reflect the complex environment inside a cell.[9] Factors such as high intracellular ATP concentrations, inhibitor metabolism, and the presence of thousands of other potential binding partners can significantly alter an inhibitor's selectivity profile.[8] Therefore, cell-based assays are critical for validating biochemical findings.[10]

  • The Minimal Effective Concentration Rule: The most fundamental strategy to reduce off-target effects is to use the lowest possible concentration of the inhibitor that elicits the desired on-target phenotype.[11] Performing a careful dose-response analysis for your specific cell model and endpoint is a non-negotiable first step.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with pyrazolo[1,5-a]pyrimidine-based inhibitors in a practical question-and-answer format.

Q1: I'm observing an interesting phenotype, but how can I be confident it's a result of on-target inhibition and not an artifact?

This is the most critical question in inhibitor research. A multi-pronged validation approach is required to build a strong case for on-target activity.

Answer: You must systematically rule out off-target effects using orthogonal approaches. The gold standard is to demonstrate that the phenotype can be replicated using a structurally unrelated inhibitor and rescued by expressing a drug-resistant mutant of the target.[11]

  • Step 1: Use a Structurally Unrelated Inhibitor: Source a second inhibitor that targets the same kinase but has a completely different chemical scaffold. If this second compound reproduces the same phenotype, it significantly strengthens the hypothesis that the effect is on-target.[11]

  • Step 2: Perform a Rescue Experiment: If possible, introduce a version of your target kinase that has been mutated to be resistant to the inhibitor (e.g., by altering a key residue in the binding pocket). If the inhibitor's effect is due to on-target activity, expressing this resistant kinase should reverse or "rescue" the phenotype.[11]

  • Step 3: Correlate Target Engagement with Phenotype: Use a target engagement assay (see Q2) to show that the concentrations at which you observe the phenotype are the same concentrations that result in target binding in the cell.

cluster_0 Experimental Workflow: On-Target vs. Off-Target Validation A Initial Phenotype Observed with Compound A B Validate with Structurally Unrelated Compound B A->B D Phenotype Replicated? B->D C Perform Rescue Experiment with Drug-Resistant Target E Phenotype Rescued? C->E D->C Yes G Likely Off-Target Effect or Artifact D->G No F High Confidence: On-Target Effect E->F Yes E->G No

Caption: Workflow for validating on-target vs. off-target effects.

Q2: My inhibitor shows high potency in a biochemical (cell-free) assay, but is much less effective in my cell-based experiments. What's going on?

This is a common discrepancy that highlights the importance of the cellular environment.

Answer: Several factors can cause this disparity:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP inside a cell (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay run at a lower, often arbitrary, ATP concentration.[8][12]

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Inhibitor Degradation: The compound could be unstable in the cellular milieu and subject to metabolic degradation.[11]

To diagnose this, you should perform a cellular target engagement assay. These assays directly measure the binding of the inhibitor to its intended target within intact cells.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. By heating cell lysates treated with your inhibitor and measuring the amount of soluble target protein remaining via Western blot, you can determine if your compound is binding to its target at the concentrations used in your experiments.[13]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time. It can provide valuable information on inhibitor affinity and residence time in a physiological setting.[9][14]

Q3: What are the essential experimental controls I should always include?

Robust controls are the foundation of reliable data. Omitting them can lead to uninterpretable results.

Answer: Every experiment should include a standard set of controls to ensure data integrity.

Control TypePurposeProtocol
Vehicle Control To control for any effects of the inhibitor's solvent (e.g., DMSO).Treat cells with the same final concentration of the vehicle used to dissolve the inhibitor.[11]
Positive Control To validate that the experimental system and reagents are working as expected.Use a known, well-characterized inhibitor for your target or pathway of interest.
Negative Control To establish a baseline and control for non-specific effects.Use a structurally similar but inactive analog of your inhibitor, or use a cell line that does not express the target protein.
Dose-Response To determine the optimal concentration and establish a link between target inhibition and phenotype.Test the inhibitor across a wide range of concentrations (e.g., logarithmic dilution series).[11]
Time-Course To understand the dynamics of the inhibitor's action.Evaluate the inhibitor's effect at multiple time points.[11]

Q4: How can I proactively identify potential off-targets for my compound?

Proactively profiling your inhibitor can save significant time and resources by identifying potential liabilities early in the research process.

Answer: The most direct way to identify off-targets is to screen your compound against a broad panel of related proteins.

  • Kinase Selectivity Profiling (Kinome Scan): Submit your compound to a commercial service that will test its activity against a large panel of hundreds of human kinases (e.g., Reaction Biology, Eurofins).[15] This provides a comprehensive overview of your inhibitor's selectivity and can reveal unexpected off-targets that may explain anomalous phenotypes.[8][13] The results are often visualized in a "kinome map" or tree-spot diagram.

cluster_1 Kinome Selectivity Profiling Workflow cluster_results Example Results Compound {7-Bromo-pyrazolo [1,5-a]pyrimidine- 3-carboxylic acid} Assay Screen against >400 Kinase Panel (e.g., Radiometric Assay) Compound->Assay Data Data Analysis - On-Target Potency (IC50) - Off-Target Hits (% Inhibition) - Selectivity Score (S-Score) Assay->Data OnTarget Primary Target (e.g., B-Raf) <10% Inhibition OffTarget Off-Target Hit (e.g., SRC) >85% Inhibition NoEffect Non-Target (e.g., AKT1) >95% Inhibition

Caption: Conceptual workflow for a kinase selectivity profiling experiment.

Section 3: Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol determines the concentration range at which the inhibitor affects cell viability, helping to define a non-toxic working concentration for subsequent experiments.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound in culture medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated wells (100% viability) and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol confirms target engagement within the cellular environment.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, the target protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.[13]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024.
  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Kessel, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793.
  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
  • Michrowska-Piankowska, A., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
  • Molecules. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Bioorganic & Medicinal Chemistry Letters. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design.

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for our partners in research, discovery, and drug development. We understand that batch-to-batch variability of critical reagents can compromise experimental reproducibility, delay timelines, and impact the integrity of your results. This resource provides a framework for diagnosing and mitigating these challenges through a series of frequently asked questions, in-depth troubleshooting guides, and validated analytical protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering variability between different lots of this compound.

Q1: We are observing inconsistent results in our biological assays using a new batch of this compound. What are the most likely chemical causes?

A1: Inconsistent biological activity is the most critical consequence of batch variability. The root cause is almost always chemical or physical differences between lots. The primary suspects are:

  • Purity and Impurity Profile: The most common cause is a difference in the impurity profile. Even if the overall purity is similar (e.g., >98%), the nature of the minor impurities can differ. Some impurities might be structurally similar to the parent compound and act as competitive inhibitors, while others could be reactive and degrade other components in your assay. Organic impurities can arise from starting materials, by-products, intermediates, or degradation products[1].

  • Residual Solvents: Different solvents used in the final purification or crystallization step can remain in the material. These solvents can directly impact biological systems or affect the solubility of the compound in your assay buffer[1].

  • Inorganic Impurities: Residual catalysts (e.g., palladium from coupling reactions) or reagents can be present at trace levels and may interfere with downstream processes or cellular assays[1][2].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs). Polymorphs can have different solubilities and dissolution rates, which directly affects the effective concentration of the compound in your experiment, even if weighed out identically[3].

Q2: The new batch of the compound has a slightly different color and crystal appearance. Should we be concerned?

A2: Yes, a physical difference is a visual indicator of a potential chemical or physical variation and should not be ignored.

  • Color: A darker or different color (e.g., off-white vs. tan) often indicates the presence of trace, highly conjugated impurities or degradation products. While they may be present in small quantities, they signal a difference in the manufacturing or purification process.

  • Crystal Appearance: A change from a fine powder to larger crystals (or vice-versa) can suggest a different final crystallization process. This is a strong indicator of potential polymorphism, which, as mentioned, can significantly affect solubility and bioavailability[3].

Q3: How can our lab proactively manage the risk of batch-to-batch variability for a long-term project?

A3: Proactive management is key to ensuring data integrity over the life of a project.

  • Multi-Batch Pre-Screening: Before starting a large-scale study, obtain small quantities of two to three different batches. Run a critical, sensitive, and rapid validation assay to compare their performance directly.

  • Establish a "Golden Batch": Once a batch has been validated and shown to perform as expected, purchase a sufficient quantity to last the entire duration of the study. This single lot becomes your internal reference standard, eliminating compound variability as a source of error in future experiments[4].

  • In-House Quality Control: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own baseline analytical characterization (e.g., HPLC, NMR) on the "golden batch" and any subsequent new batches to ensure they conform to your established internal standard[4].

Q4: What are the general regulatory expectations for impurity control that we should be aware of, even at the research stage?

A4: While formal regulations are less stringent at the early research stage, it is best practice to follow the principles laid out by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline is the authoritative source for impurities in new drug substances[5][6]. Key concepts include:

  • Reporting Threshold: The level at which an impurity must be reported. For most compounds, this is around 0.05%[7][8].

  • Identification Threshold: The level at which the structure of an impurity must be determined (typically 0.10% or 0.15%, depending on the maximum daily dose)[7][8].

  • Qualification Threshold: The level at which an impurity must be assessed for biological safety[5][8]. Adhering to these principles early can prevent significant challenges as a project moves toward clinical development.

Troubleshooting and Characterization Workflow

When a new batch is suspect, a systematic approach is crucial to pinpoint the root cause. This workflow moves from simple verification to detailed analytical characterization.

General Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve issues arising from potential batch-to-batch variability.

G A Observation: Inconsistent experimental results with new batch B Step 1: Procedural Verification - Confirm concentrations & calculations - Check ancillary reagents & buffers - Calibrate instruments A->B Start Here C Step 2: Direct Comparison Run new batch vs. old 'golden' batch side-by-side in a key assay B->C D Problem Replicated? C->D E Issue is likely experimental. Review protocols and execution. D->E No F Step 3: Analytical Deep Dive Characterize both batches via HPLC, NMR, and LC-MS D->F Yes G Step 4: Root Cause Analysis Compare analytical data: - Purity difference? - New/different impurities? - Polymorphism evidence? F->G H Step 5: Action & Resolution - Reject the new batch - Contact supplier with data - Qualify a new batch G->H

Caption: General workflow for troubleshooting batch-to-batch variability.

Potential Impurities and Their Origins

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or equivalent[9][10]. Understanding this allows us to predict likely impurities.

Impurity TypePotential Source / IdentityTypical Stage of Origin
Starting Materials Unreacted 3-aminopyrazole derivativesSynthesis
Unreacted β-ketoester or malonaldehyde equivalentSynthesis
Intermediates Incompletely cyclized intermediatesSynthesis / Work-up
By-products Regioisomers (e.g., from incorrect cyclization)Synthesis
Over-brominated or de-brominated speciesSynthesis
Reagents/Catalysts Residual palladium from cross-coupling stepsPurification
Inorganic salts from work-upPurification
Degradation Products Hydrolysis of the carboxylic acid to an ester (if alcohols present)Storage / Work-up
Decarboxylation of the final productStorage (high temp)

Detailed Analytical Protocols

Here we provide standardized, step-by-step methods for the essential analytical techniques required to characterize different batches of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling

Objective: To accurately quantify the purity of the main component and create a comparative impurity profile between batches. HPLC is the gold standard for this purpose[1][11].

Methodology:

  • Instrument & Column: A standard HPLC system with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: A simple acidic mobile phase is compatible with mass spectrometry (LC-MS) and provides good peak shape for the carboxylic acid analyte[12].

  • Standard & Sample Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of your "golden batch" (reference) in a 50:50 mix of Acetonitrile:Water.

    • Prepare the new batch (sample) at the exact same concentration.

    • Trustworthiness Check: Ensure complete dissolution. If solubility is an issue, sonicate briefly or use a different diluent like DMSO (ensure it is compatible with your mobile phase).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram for both the reference and the new batch.

    • Calculate purity as Area % (Area of Main Peak / Total Area of All Peaks * 100).

    • Crucially, compare the chromatograms side-by-side. Look for:

      • New peaks in the new batch.

      • Significantly larger peaks (impurities) in the new batch.

      • A different overall peak pattern.

Protocol 2: ¹H NMR for Structural Verification and Impurity Identification

Objective: To confirm the chemical structure of the main component and identify any visible impurities, including residual solvents. NMR is a powerful tool for structural elucidation[13][14][15].

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will solubilize the carboxylic acid. The acidic proton should be visible.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis & Interpretation:

    • Confirm Key Signals: For the pyrazolo[1,5-a]pyrimidine core, expect to see characteristic signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyrimidine and pyrazole rings will have specific chemical shifts and coupling patterns[13][14].

    • Carboxylic Acid Proton: Look for a broad singlet, typically >12 ppm. Its presence confirms the acid functionality is intact.

    • Identify Impurities:

      • Residual Solvents: Compare any sharp singlets to known solvent chemical shifts (e.g., Acetone at ~2.09 ppm, Ethyl Acetate at ~2.04 and 4.09 ppm in DMSO-d₆).

      • Process Impurities: Look for extra aromatic or aliphatic signals that do not correspond to the main structure. Compare the spectrum of the new batch directly to the "golden batch" spectrum.

      • Quantification: Integrate the signals of impurities relative to a known proton signal of the main compound to estimate their concentration.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To determine the molecular weights of impurities detected by HPLC, providing critical data for their identification. LC-MS is indispensable for impurity profiling[12][16][17].

Methodology:

  • LC Method: Use the same HPLC method developed in Protocol 1. This ensures that the peaks observed in the UV chromatogram correspond to the masses being detected.

  • MS Instrument Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

      • Rationale: ESI is a soft ionization technique suitable for this type of molecule. Positive mode will detect [M+H]⁺ ions. Negative mode is excellent for the carboxylic acid, detecting [M-H]⁻ ions.

    • Mass Range: Scan a broad range, such as 100-1000 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for the masses corresponding to the parent compound (C₈H₅BrN₃O₂ - exact mass ~241.96 Da) to confirm its elution time.

    • For each impurity peak seen in the HPLC-UV trace, examine the corresponding mass spectrum.

    • Use the accurate mass data (if using a high-resolution MS like Q-TOF or Orbitrap) to predict the molecular formula of the impurity[17][18].

    • Compare the observed masses to the molecular weights of potential impurities hypothesized in the table above. For example, an un-brominated version of the molecule would have a mass ~80 Da lower.

Analytical Characterization Decision Tree

This diagram provides a logical path for using the analytical techniques to characterize a new batch and make an informed decision.

G start New Batch Received hplc Run HPLC-UV Purity (Protocol 1) start->hplc purity_check Purity >98% and Impurity profile matches 'Golden Batch'? hplc->purity_check nmr Run ¹H NMR (Protocol 2) purity_check->nmr Yes lcms Run LC-MS to identify unknown impurities (Protocol 3) purity_check->lcms No nmr_check Structure confirmed and no unexpected signals (e.g., solvents)? nmr->nmr_check nmr_check->lcms No accept Batch Accepted for use nmr_check->accept Yes investigate Investigate Impurity Impact Is the impurity known? Is it acceptable? lcms->investigate reject Batch Rejected Contact Supplier investigate->accept Yes investigate->reject No

Caption: Decision tree for the analytical characterization of a new batch.

References

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]

  • Impurity Profiling with HRMS. Toref-Standards. [Link]

  • Review on the modern analytical advancements in impurities testing. Future Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Biopharma Takes On Raw Material Variability. BioPharm International. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Quality: impurities. European Medicines Agency (EMA). [Link]

  • What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI. [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Raw Material Variability. BioPharm International. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Medium. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. [Link]

  • Defining The Root Cause Of Batch-To-Batch Variability. Cell and Gene. [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pha. Sci-Hub. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]1139/v75-015)

Sources

Validation & Comparative

Unraveling the Enigma: A Guide to Validating the Mechanism of Action of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting key signaling pathways, particularly in oncology.[1][2][3] Compounds bearing this heterocyclic system have shown potent activity against a range of protein kinases, including B-Raf, Pim-1, and PI3Kδ.[4][5][6] However, the specific biological target and mechanism of action for many derivatives, such as 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, remain to be fully elucidated.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the mechanism of action of this compound. We will delve into the critical experimental workflows, from initial target identification to in-depth cellular characterization, and compare these approaches with alternative methodologies. Our focus is on establishing a robust, self-validating experimental cascade that ensures scientific rigor and generates actionable data for drug development programs.

Part 1: Hypothesis Generation - Targeting the Kinome

Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in known kinase inhibitors, a logical starting hypothesis is that this compound also functions by inhibiting one or more protein kinases.[1][7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] Therefore, our initial experimental strategy will be geared towards identifying its potential kinase targets.

Part 2: The Experimental Gauntlet - A Step-by-Step Validation Workflow

A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for a thorough validation of the mechanism of action.[9][10] This ensures that the observed effects are not artifacts of a single experimental system and provides a holistic view of the compound's activity.

Phase 1: Broad-Spectrum Target Identification

The initial step is to cast a wide net to identify potential interacting proteins.

1.1 Kinome Profiling:

Broad-spectrum kinase screening is a powerful method to identify the primary kinase targets of a novel compound.[11] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

  • Rationale: This high-throughput approach provides a global view of the compound's selectivity profile across the human kinome, highlighting potential on-target and off-target activities early in the discovery process.[11]

  • Alternatives: While highly effective, commercial kinome screening can be costly. An alternative is to perform smaller, focused screens against kinase families implicated in a disease of interest.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Plate Preparation: Prepare assay plates containing the kinase, substrate (e.g., a generic peptide or protein), and ATP.

  • Compound Addition: Add this compound at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plates at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination and Washing: Stop the reaction and wash the plates to remove unincorporated ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

1.2 Proteome-Wide Approaches:

In parallel with targeted kinome profiling, unbiased proteomic methods can identify a broader range of potential binding partners.[12][13][14]

  • Rationale: These methods are not limited to kinases and can uncover novel or unexpected targets, providing a more complete picture of the compound's mechanism of action.[15][16]

  • Techniques:

    • Isothermal Shift Assay (iTSA): This technique identifies protein targets by measuring changes in their thermal stability upon ligand binding at a single temperature.[17]

    • Thermal Proteome Profiling (TPP) / Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA): This powerful technique assesses the thermal stability of thousands of proteins in their native cellular environment upon compound treatment.[17][18]

Workflow for Thermal Proteome Profiling

TPP_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Treatment cluster_analysis Proteomic Analysis A Treat cells with This compound or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Digest soluble proteins and analyze by LC-MS/MS C->D E Identify and quantify proteins and determine melting curves D->E F Identify proteins with significant thermal shifts E->F

Caption: Workflow for Thermal Proteome Profiling (TPP).

Phase 2: Target Engagement and Validation

Once putative targets are identified, it is crucial to confirm direct binding in a cellular context.

2.1 Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[19][20][21]

  • Rationale: This assay provides direct evidence of target engagement in a physiological environment, which is a critical step in validating a compound's mechanism of action.[22][23] A shift in the melting temperature of the target protein in the presence of the compound indicates a direct interaction.[20]

  • Advantages: CETSA can be performed without the need for compound labeling or protein modification.[18]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm) with and without the compound.

Data Presentation: CETSA Results

TreatmentTarget ProteinMelting Temperature (Tm)ΔTm (°C)
Vehicle (DMSO)Putative Kinase X52.5 °C-
10 µM CompoundPutative Kinase X57.0 °C+4.5 °C

2.2 Isothermal Dose-Response Fingerprinting (ITDRF):

This is a variation of CETSA where the temperature is kept constant, and the concentration of the compound is varied.

  • Rationale: ITDRF can be used to determine the potency of target engagement in a cellular context.

Phase 3: Functional Characterization and Comparison with Alternatives

Confirming target engagement is followed by assessing the functional consequences of this interaction.

3.1 Downstream Signaling Pathway Analysis:

  • Rationale: If this compound inhibits a specific kinase, it should modulate the phosphorylation of its known downstream substrates.

  • Methodology:

    • Western Blotting: Use phospho-specific antibodies to probe for changes in the phosphorylation status of key downstream signaling proteins.

    • Phospho-proteomics: A more global approach to identify changes in the phosphoproteome upon compound treatment.[24]

Experimental Workflow: Downstream Signaling Analysis

Signaling_Pathway Compound 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Target Putative Kinase X Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Cellular Response (e.g., Proliferation, Apoptosis) Substrate->Pathway Signal Transduction

Caption: Hypothetical signaling pathway inhibition.

3.2 Comparison with Known Inhibitors:

  • Rationale: Comparing the cellular phenotype and signaling effects of this compound with well-characterized inhibitors of the putative target kinase provides strong evidence for a shared mechanism of action.

Comparative Data Table

FeatureThis compoundKnown Kinase X Inhibitor (e.g., Compound Y)
IC₅₀ (Kinase X) [Experimental Value][Literature Value]
Cellular IC₅₀ (Proliferation) [Experimental Value][Literature Value]
p-Substrate Level Change [Experimental Value][Literature Value]
Off-Target Profile [From Kinome Scan][From Literature]

Part 3: Ensuring Scientific Integrity - The Self-Validating System

The trustworthiness of this validation workflow lies in the convergence of data from multiple, orthogonal assays. A consistent story, from broad-spectrum screening to specific target engagement and downstream functional effects, builds a robust case for the proposed mechanism of action. Any discrepancies between the different assays should be investigated further, as they may point to a more complex mechanism, such as off-target effects or the involvement of multiple pathways.

Conclusion

While the precise mechanism of action for this compound is not yet publicly defined, the experimental framework outlined in this guide provides a clear and rigorous path for its elucidation. By systematically applying a combination of kinome profiling, proteome-wide thermal stability assays, direct target engagement studies, and functional cellular analyses, researchers can confidently identify its primary targets and characterize its biological activity. This comprehensive approach not only validates the mechanism of action but also provides critical insights for the future development of this and other promising compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Creative Proteomics. (n.d.). Proteomics Solutions of Drug Mechanism of Action.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Ge, C., et al. (2005). Proteomics approach to illustrate drug action mechanisms. PubMed, 15(12), 3046-56.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • SciTechnol. (2023). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • Zhao, L., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1).
  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement.
  • Oncolines B.V. (2024). Kinome Profiling.
  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16377-16402.
  • Ferguson, F. M., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(10), 2747-2756.
  • Al-Ali, H., et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Drug Discovery Today: Technologies, 23, 1-8.
  • Technology Networks. (2025). Applications of Proteomics in Drug Discovery.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196.
  • Ball, J. R., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 142(37), 15793-15802.
  • Wang, X., & Lippard, S. J. (2005). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. Antioxidants & Redox Signaling, 7(5-6), 651-663.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Pelago Bioscience. (n.d.). CETSA.
  • Wang, Z., et al. (2022). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Organic & Biomolecular Chemistry, 20(27), 5364-5367.
  • Li, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11627.
  • ChemScene. (n.d.). 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Arkin, M. (2021, March 29).
  • MDPI. (2024). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. International Journal of Molecular Sciences, 25(1), 543.
  • Wu, P., et al. (2022). Small molecule inhibitors targeting the cancers.
  • Synthink. (n.d.). 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid.
  • Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4153-4157.
  • BLDpharm. (n.d.). 1352393-84-0|7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-bromo-.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules.
  • Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(8), 926-931.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling and frequently implicated in diseases like cancer.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs. By dissecting the roles of the key functional groups and exploring the impact of various structural modifications, we aim to provide a comprehensive resource for the rational design of novel and potent kinase inhibitors.

The this compound Scaffold: A Versatile Starting Point

The this compound core serves as a highly versatile template for chemical exploration. The bromine atom at the 7-position acts as a convenient synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions. The carboxylic acid at the 3-position provides a crucial interaction point and a site for further derivatization, most notably into carboxamides, which have been shown to be critical for potent kinase inhibition.[1]

Caption: The this compound core scaffold.

Synthesis of this compound Analogs

A general synthetic approach to this class of compounds involves the cyclocondensation of a 3-aminopyrazole precursor with a β-ketoester, followed by functional group manipulations.

Synthetic_Workflow start 3-Aminopyrazole Precursor cyclization Cyclocondensation start->cyclization ketoester β-Ketoester ketoester->cyclization core_ester Pyrazolo[1,5-a]pyrimidine Ester Intermediate cyclization->core_ester Formation of pyrimidine ring hydrolysis Ester Hydrolysis core_ester->hydrolysis acid 7-Bromo-3-carboxylic Acid Core hydrolysis->acid amidation Amide Coupling acid->amidation analogs Carboxamide Analogs amidation->analogs Introduction of R-groups

Caption: General synthetic workflow for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide analogs.

A typical synthetic sequence is as follows:

  • Cyclocondensation: Reaction of a suitably substituted 3-aminopyrazole with a β-ketoester, such as diethyl 2-acetyl-3-(4-bromophenyl)succinate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core with an ester at the 3-position and a bromo-substituted phenyl group at the 7-position.[3]

  • Ester Hydrolysis: Saponification of the resulting ester, typically using a base like lithium hydroxide or sodium hydroxide, to yield the this compound.[4]

  • Amide Coupling: Activation of the carboxylic acid using standard coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with a diverse range of primary or secondary amines to generate a library of carboxamide analogs.[2]

  • Cross-Coupling Reactions: The 7-bromo substituent can be further modified, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce various aryl, heteroaryl, or amino groups.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the core structure.[1]

Modifications at the 3-Position: The Critical Carboxamide

The conversion of the 3-carboxylic acid to a carboxamide is a well-established strategy to enhance the kinase inhibitory potency of pyrazolo[1,5-a]pyrimidines.[1] The amide moiety often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The nature of the substituent on the amide nitrogen (R1) plays a significant role in determining both potency and selectivity.

Compound Modification at 3-Position (R1) Target Kinase IC50 (nM) Reference
1a -HTrkA>1000[1]
1b -CH3TrkA580[1]
1c -CyclopropylTrkA150[1]
1d -(CH2)2OHTrkA85[1]
2a -HCDK2>5000[5]
2b -PhenylCDK2230[5]
2c -4-FluorophenylCDK290[5]

This table is a representative summary based on related pyrazolo[1,5-a]pyrimidine series to infer potential SAR trends.

Key Insights:

  • Small alkyl and cycloalkyl groups at the R1 position are generally well-tolerated and can improve potency compared to an unsubstituted amide.

  • Introduction of polar groups , such as a hydroxyl group, can enhance activity, likely through additional hydrogen bonding interactions within the active site.

  • Aromatic substituents on the amide can lead to a significant increase in potency, with further optimization possible through substitution on the aromatic ring.

Modifications at the 7-Position: Tuning Potency and Selectivity

The 7-position of the pyrazolo[1,5-a]pyrimidine core is a key site for modulating potency, selectivity, and pharmacokinetic properties. The 7-bromo atom serves as a versatile handle for introducing a variety of substituents (R2) via cross-coupling reactions.

Compound Modification at 7-Position (R2) Target Kinase IC50 (nM) Reference
3a -PhenylFLT3-ITD15.2[6]
3b -4-FluorophenylFLT3-ITD3.8[6]
3c -4-MethoxyphenylFLT3-ITD9.7[6]
3d -Pyridin-4-ylFLT3-ITD1.2[6]
4a -MorpholinoPI3Kδ18[4]
4b -PiperidinylPI3Kδ45[4]

This table is a representative summary based on related pyrazolo[1,5-a]pyrimidine series to infer potential SAR trends.

Key Insights:

  • Aryl and heteroaryl groups at the 7-position are common and often lead to potent compounds. The electronic properties and substitution patterns of these rings are critical for optimizing interactions in the kinase active site.

  • Electron-withdrawing groups , such as fluorine, on a 7-phenyl ring can enhance potency.

  • Heteroaromatic rings , like pyridine, can introduce beneficial hydrogen bond interactions and improve physicochemical properties.

  • Saturated heterocycles , such as morpholine, can also be introduced at the 7-position and have been shown to be crucial for activity against certain kinases like PI3Kδ.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation1 Incubate at RT start->incubation1 Kinase Reaction adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo Stop Reaction Deplete ATP incubation2 Incubate at RT adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection Convert ADP to ATP incubation3 Incubate at RT detection->incubation3 readout Measure Luminescence incubation3->readout Luciferase Reaction

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[4]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships of related pyrazolo[1,5-a]pyrimidine series strongly suggest that derivatization of the 3-carboxylic acid to a carboxamide and modification of the 7-position are critical for achieving high potency. The insights and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new analogs with improved therapeutic potential. Further exploration of the chemical space around this versatile scaffold is warranted to uncover next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Smarz, K., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(15), 4527. [Link]

  • Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Gomez, L. F., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7179. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Zhang, Y., et al. (2015). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 13(3), 779-783. [Link]

  • Metwally, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. [Link]

  • Kočar, M., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 69(47), 10195-10204. [Link]

  • Kočar, M., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 69(47), 10195-10204. [Link]

  • Shevchuk, M., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 25(1), 583. [Link]

  • Metwally, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. [Link]

  • Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113581. [Link]

  • Shakyawar, D., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Ismail, M. F., et al. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • El-Gamal, M. I., et al. (2020). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. RSC Medicinal Chemistry, 11(11), 1289-1303. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Patil, S. A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases, 7(10), 2916-2931. [Link]

  • Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • U.S. Patent No. 4,628,052. (1986). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.

Sources

comparative analysis of different synthetic routes for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is a common feature in a variety of pharmacologically active agents, particularly as a hinge-binding motif in protein kinase inhibitors.[1][2][3] The precise placement of the bromine atom at the C7 position and the carboxylic acid at the C3 position allows for targeted derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The efficacy and cost-effectiveness of synthesizing this key intermediate are paramount for any research program. This guide provides an in-depth comparative analysis of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear evaluation of each route's respective merits and drawbacks.

Overview of Primary Synthetic Strategies

The synthesis of substituted pyrazolo[1,5-a]pyrimidines predominantly relies on the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic partner.[4][5] The key strategic decision lies in when and how the desired substituents—the C7-bromo group and the C3-carboxyl group—are introduced. Two divergent approaches emerge:

  • Convergent Synthesis via Pre-functionalized Intermediates: This is the most common and arguably most efficient strategy. It involves the synthesis of an advanced intermediate, typically an ester like ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, which already contains the complete carbon skeleton and the C7-bromo substituent. A final, simple hydrolysis step then furnishes the target acid.

  • Linear Synthesis via Post-Cyclization Functionalization: This approach involves first constructing a simpler pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core, followed by a late-stage bromination step to install the halogen at the C7 position. This route is often challenged by issues of regioselectivity.

The following diagram illustrates the fundamental logic of these two competing strategies.

G cluster_0 Synthetic Strategies cluster_1 Route 1: Convergent Synthesis cluster_2 Route 2: Linear Synthesis START Target: 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid R1_START1 3-Aminopyrazole R1_MID Cyclocondensation R1_START1->R1_MID R1_START2 Brominated 1,3-Biselectrophile (e.g., Bromo-malondialdehyde derivative) R1_START2->R1_MID R1_INT Ethyl 7-bromopyrazolo[1,5-a] pyrimidine-3-carboxylate R1_MID->R1_INT R1_END Hydrolysis R1_INT->R1_END R1_END->START Final Product R2_START1 3-Aminopyrazole R2_MID Cyclocondensation R2_START1->R2_MID R2_START2 Carboxylated 1,3-Biselectrophile (e.g., Mucochloric acid) R2_START2->R2_MID R2_INT Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid R2_MID->R2_INT R2_END Selective Bromination R2_INT->R2_END R2_END->START Final Product (Regioselectivity challenges)

Caption: High-level comparison of convergent vs. linear synthetic strategies.

Route 1: The Convergent Ester Hydrolysis Pathway

This strategy is the preferred method in most applications due to its efficiency and high degree of control over the final substitution pattern. The existence and commercial availability of the key intermediate, ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, attests to the robustness of this approach.[6]

Principle & Rationale: The core principle is to construct the bicyclic system using starting materials that already contain the necessary functionalities. The key reaction is the cyclocondensation of 3-aminopyrazole with a brominated 1,3-dicarbonyl equivalent that also bears a precursor to the C3-carboxyl group. This ensures that the bromine is unequivocally placed at the C7 position, avoiding the regioselectivity problems inherent in brominating the pre-formed heterocycle. The final step is a simple and typically high-yielding saponification of the ethyl ester.

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

This step is a variation of the classic pyrimidine synthesis, utilizing a brominated malondialdehyde equivalent.

  • Reagents: 3-Aminopyrazole, 2-bromo-3-(dimethylamino)acrolein (or a related brominated 1,3-biselectrophile), ethyl glyoxalate, sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol at 0 °C, add 3-aminopyrazole (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at room temperature to form the sodium salt of 3-aminopyrazole.

    • In a separate flask, react 2-bromo-3-(dimethylamino)acrolein (1.0 eq.) with ethyl glyoxalate (1.1 eq.) in ethanol. This in-situ reaction forms the necessary biselectrophilic partner.

    • Add the solution from step 2 to the reaction mixture from step 3 and heat under reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The crude product will precipitate. Collect the solid by filtration, wash with cold water, and then a minimal amount of cold ethanol.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as a solid.

Step 2: Hydrolysis to this compound

This is a standard saponification procedure.

  • Reagents: Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water.

  • Procedure:

    • Suspend the ester from Step 1 (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the suspension.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid.

    • The desired carboxylic acid will precipitate as a solid. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

Workflow and Mechanistic Insights

The key cyclocondensation step proceeds via a sequence of nucleophilic attack, addition-elimination, and intramolecular cyclization, driven by the formation of the stable aromatic heterocyclic system.

G START1 3-Aminopyrazole STEP1 Nucleophilic Attack & Condensation START1->STEP1 START2 Brominated C3-Synthon START2->STEP1 INT1 Open-chain Intermediate STEP1->INT1 STEP2 Intramolecular Cyclization INT1->STEP2 INT2 Dihydro- pyrazolo[1,5-a]pyrimidine STEP2->INT2 STEP3 Aromatization (Elimination) INT2->STEP3 ESTER Ester Intermediate STEP3->ESTER STEP4 Saponification (LiOH / H₂O) ESTER->STEP4 ACID Final Carboxylic Acid STEP4->ACID

Caption: Workflow for the Convergent Ester Hydrolysis Pathway (Route 1).

Advantages:

  • Excellent Regiocontrol: The position of the bromine atom is fixed by the starting material, eliminating the formation of unwanted isomers.

  • High Yields: Both the cyclization and hydrolysis steps are typically efficient and high-yielding.

  • Reliability and Scalability: The reactions are robust and generally scalable for producing larger quantities of material.

Disadvantages:

  • Starting Material Availability: The synthesis of the required brominated 1,3-biselectrophile can be complex and may not be commercially available, adding steps to the overall sequence.

Route 2: The Linear Post-Cyclization Bromination Pathway

This strategy appears more straightforward on paper but is fraught with practical difficulties, primarily concerning the regioselectivity of the bromination step.

Principle & Rationale: The logic here is to first assemble the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core and then introduce the bromine atom in a final step. This approach would be highly desirable if a selective method for C7 bromination existed. However, electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring is highly dependent on the reaction conditions and often leads to substitution at the C3 or C6 positions.[8]

Detailed Experimental Protocol (Route 2)

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Reagents: 3-Aminopyrazole, mucochloric acid or mucobromic acid, acetic acid.

  • Procedure:

    • A mixture of 3-aminopyrazole (1.0 eq.) and mucochloric acid (1.05 eq.) in glacial acetic acid is heated to reflux for 8-12 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to give an intermediate, which is then hydrolyzed without purification using aqueous NaOH.

    • Acidification of the hydrolyzed mixture yields the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core.[9]

Step 2: Regioselective Bromination (The Challenge)

  • Reagents: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, N-Bromosuccinimide (NBS), solvent (e.g., CCl₄, DMF, or AcOH).

  • Procedure:

    • Dissolve or suspend the acid from Step 1 in a suitable solvent.

    • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise. A radical initiator like AIBN may be required if a free-radical mechanism is attempted, though electrophilic substitution is more likely.

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours.

    • Crucial Issue: This reaction is known to produce a mixture of isomers. Standard conditions often favor bromination at the C3 position (if unsubstituted) and the C6 position.[8] Achieving selective C7 bromination is non-trivial and may require a directing group strategy not described here.

    • Workup would involve quenching the reaction, extraction, and extensive chromatographic purification to isolate the desired C7-bromo isomer from other products like the C6-bromo isomer.

Advantages:

  • Simpler Starting Materials: The initial precursors (e.g., mucochloric acid) may be more readily accessible than the complex synthons for Route 1.

Disadvantages:

  • Poor Regioselectivity: This is the critical flaw. Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine nucleus is difficult to control, leading to mixtures of isomers that are challenging to separate.[8]

  • Low Yield of Desired Product: Due to the formation of multiple side products, the isolated yield of the target C7-bromo isomer is expected to be low.

  • Purification Difficulties: Separation of constitutional isomers (e.g., 6-bromo vs. 7-bromo) can be extremely difficult, especially on a large scale.

Comparative Analysis Summary

The choice of synthetic route has profound implications for yield, purity, and scalability. The following table provides a clear comparison of the two strategies.

MetricRoute 1: Convergent Ester HydrolysisRoute 2: Linear Post-Cyclization BrominationJustification
Overall Yield HighLow to ModerateRoute 1 involves two high-yielding steps. Route 2 suffers from low yields in the non-selective bromination step.
Regiocontrol ExcellentPoorThe key differentiator. Route 1 provides absolute control over the bromine position. Route 2 yields isomeric mixtures.[8]
Number of Steps 2 (from ester) or 3-4 (from basic materials)2Appears shorter, but the synthesis of the ester in Route 1 is often a single, reliable cyclocondensation.
Purification Simple (crystallization/filtration)Difficult (chromatography required)Route 1 products are often crystalline and precipitate from the reaction. Route 2 requires extensive purification.
Scalability HighLowThe poor selectivity and difficult purification of Route 2 make it unsuitable for large-scale synthesis.
Reliability HighLowRoute 1 is a robust and well-established pathway. The outcome of Route 2 is highly variable and condition-dependent.

Conclusion and Recommendation

For researchers and drug development professionals requiring reliable access to this compound, the Convergent Ester Hydrolysis Pathway (Route 1) is unequivocally the superior strategy. Its robust nature, excellent control over regiochemistry, and amenability to scale-up make it the most logical and economically viable choice. While the linear approach (Route 2) may seem more direct, its significant challenges with selectivity and purification render it impractical for most applications. The causality is clear: investing in the synthesis of a well-designed, pre-functionalized intermediate pays significant dividends in the final stages of the synthesis, ensuring high purity and yield of the target molecule.

References

  • Al-Ghorbani, M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(21), 7210. [Link][4]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(13), 5182. [Link][1]

  • Sikdar, A., et al. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link][10]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(22), 7990. [Link][11]

  • Shaikh, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-52. [Link][2]

  • Orozco-Gonzalez, Y., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(43), 18817-18828. [Link][5]

  • Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link][8]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link][3]

  • Michalek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link][7]

Sources

A Senior Application Scientist's Guide to Bridging the Gap: Hypothetical In Vitro vs. In Vivo Activity of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, specific in vitro or in vivo biological data for 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively available in the public domain. The following guide is a scientifically informed, hypothetical comparison designed for researchers, scientists, and drug development professionals. It illustrates the expected experimental workflow and data interpretation for a compound of this class, based on the well-documented activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have shown significant promise as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] This guide will explore the hypothetical journey of this compound from a promising hit in laboratory assays to a candidate for preclinical animal studies, focusing on the critical comparison of its in vitro and in vivo activities.

The Target: A Hypothetical Kinase

For the purpose of this guide, let's hypothesize that this compound has been identified as a potential inhibitor of a receptor tyrosine kinase (RTK) that is overexpressed in a specific cancer type. The rationale for investigating this compound stems from the known efficacy of other pyrazolo[1,5-a]pyrimidine derivatives as ATP-competitive kinase inhibitors.[2] The bromine atom at the 7-position and the carboxylic acid at the 3-position are key functional groups that could influence its binding affinity, selectivity, and pharmacokinetic properties.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate RTK->Substrate Phosphorylation Ligand Ligand Ligand->RTK Activation Compound 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Compound->RTK Inhibition (ATP-competitive) ATP ATP ATP->RTK Energy Source Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothetical mechanism of action for this compound as an RTK inhibitor.

Part 1: The In Vitro Profile - Purity, Potency, and Selectivity

The initial evaluation of a potential drug candidate begins with rigorous in vitro testing to establish its activity and specificity at the molecular and cellular levels.

Biochemical Assays: Gauging Potency

The first step is to determine if the compound directly interacts with and inhibits the purified kinase enzyme. An enzyme-linked immunosorbent assay (ELISA) or a radiometric assay using ³²P-ATP would be appropriate. The goal is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM)
Hypothetical RTK 50
Kinase A>10,000
Kinase B2,500
Kinase C>10,000

This table illustrates that our hypothetical compound is potent against its intended target and selective against other kinases.

Cell-Based Assays: Confirming Cellular Activity

Demonstrating that the compound can inhibit the kinase within a living cell is a critical next step. This confirms that the compound is cell-permeable and can engage its target in a more complex biological environment.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Culture: Culture cancer cells known to overexpress the hypothetical RTK.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Lysis: Lyse the cells to extract the proteins.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the RTK, followed by a secondary antibody.

  • Detection: Visualize the bands to determine the level of RTK phosphorylation. A decrease in the phosphorylated form with increasing compound concentration indicates target engagement.

Hypothetical In Vitro Cellular Activity Data

Assay TypeEndpointResult
Cell Proliferation (MTT Assay)GI50 (concentration for 50% growth inhibition)500 nM
Target Phosphorylation (Western Blot)IC50 (concentration for 50% inhibition of phosphorylation)100 nM

The GI50 value is expected to be higher than the biochemical IC50 due to factors like cell membrane permeability and potential for efflux.

Part 2: The In Vivo Challenge - Efficacy and Tolerability in a Living System

Positive in vitro data is the gateway to in vivo studies, which assess the compound's efficacy and safety in a whole organism. A common approach for cancer therapeutics is to use a xenograft mouse model.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (IC50) Cellular Cell-Based Assays (GI50, Target Engagement) Biochemical->Cellular PK Pharmacokinetics (ADME) Cellular->PK Transition to Animal Models Efficacy Efficacy Studies (Xenograft Model) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A simplified workflow from in vitro discovery to in vivo validation.

Pharmacokinetics: The Body's Effect on the Drug

Before assessing efficacy, it is crucial to understand the compound's pharmacokinetic (PK) profile – how it is absorbed, distributed, metabolized, and excreted (ADME). This is often done in healthy animals before moving to disease models. Poor PK properties, such as rapid metabolism or low bioavailability, can lead to a lack of efficacy in vivo despite potent in vitro activity. For pyrazolo[1,5-a]pyrimidine derivatives, metabolic stability can be a challenge.[3]

Efficacy Studies: The Drug's Effect on the Disease

A xenograft study involves implanting human cancer cells into immunodeficient mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject cancer cells that overexpress the hypothetical RTK into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into a vehicle control group and treatment groups receiving different doses of this compound (e.g., administered orally or via intraperitoneal injection daily).

  • Monitoring: Measure tumor volume and body weight regularly for a set period (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., checking for target inhibition via western blot).

Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
Compound 25 45 -1.0
Compound 50 75 -4.0

This hypothetical data suggests a dose-dependent anti-tumor effect with acceptable tolerability.

Part 3: The In Vitro-In Vivo Correlation - Bridging the Divide

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.

Key Considerations:

  • Potency Discrepancies: It is common for the effective concentration in vivo to be significantly higher than the in vitro IC50. This can be due to protein binding in the blood, metabolism, and the need to achieve sufficient concentration at the tumor site.

  • Exposure at the Target: The ultimate driver of in vivo efficacy is sustained exposure of the tumor to a concentration of the drug that is above its cellular IC50 for target inhibition.

  • Off-Target Effects: An in vivo setting can reveal off-target activities that were not apparent in the more controlled in vitro assays, potentially leading to unexpected toxicities.

In our hypothetical example, the compound shows promising translation from in vitro to in vivo activity. The dose-dependent tumor growth inhibition suggests that the compound is reaching the tumor at concentrations sufficient to inhibit its target. The minimal body weight loss indicates that the compound is relatively well-tolerated at efficacious doses.

Conclusion

The journey of a compound like this compound from a laboratory finding to a potential therapeutic is a multi-step process that relies on a strong correlation between its in vitro and in vivo activities. While this guide presents a hypothetical scenario, it underscores the critical experimental and intellectual framework necessary to advance a compound through the preclinical drug discovery pipeline. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of potential therapeutics, and a systematic approach to comparing in vitro and in vivo data is paramount for success.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of a representative member of this class, 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, against a panel of kinases. Through a comparative lens, we will explore its selectivity against established kinase inhibitors and delve into the experimental methodologies that underpin such an evaluation.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, a small molecule inhibitor designed against a specific kinase may inadvertently inhibit other, off-target kinases.[2] This cross-reactivity can lead to unforeseen side effects or, in some instances, polypharmacology that contributes to the therapeutic effect.[3] Therefore, a thorough understanding of a compound's selectivity profile is paramount in the development of safe and effective kinase inhibitors. Kinase selectivity profiling is a critical step in the drug discovery pipeline, enabling researchers to identify potential liabilities and opportunities early in the process.[4]

Comparative Analysis of Kinase Inhibition Profiles

To contextualize the inhibitory potential of this compound, we present a hypothetical, yet plausible, cross-reactivity profile based on the known activities of structurally related pyrazolopyrimidine derivatives.[5][6][7] This profile is compared against two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented in Table 1 is illustrative and intended to guide the reader in interpreting kinase profiling data.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Broad-Spectrum)Erlotinib (EGFR-Selective)
Primary Target Family (e.g., Src Family)
SRC150.8>10,000
LCK251.1>10,000
FYN301.5>10,000
Receptor Tyrosine Kinases
EGFR500301
VEGFR280081,000
PDGFRβ>1,00028>10,000
Other Kinase Families
ABL1>10,0001>10,000
BRAF150680>10,000
CK280>10,000>10,000

Data for Dasatinib and Erlotinib are representative values from published literature. The profile for this compound is hypothetical and for illustrative purposes.

From this hypothetical data, we can infer that this compound exhibits potent activity against members of the Src family of kinases, with moderate activity against BRAF and CK2. Its activity against receptor tyrosine kinases such as EGFR and VEGFR2 is significantly lower, suggesting a degree of selectivity. In contrast, Dasatinib demonstrates potent, broad-spectrum inhibition across multiple kinase families, while Erlotinib maintains high selectivity for its primary target, EGFR.

Visualizing Kinase Selectivity and Signaling Pathways

To further illustrate the implications of kinase selectivity, we can visualize the position of these kinases within a simplified signaling pathway. The following diagram depicts a hypothetical pathway where the primary targets of our compound of interest are situated, along with key off-targets.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC VEGFR2 VEGFR2 VEGFR2->SRC BRAF BRAF SRC->BRAF LCK LCK LCK->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CK2 CK2 CK2->Transcription

Caption: Hypothetical signaling pathway illustrating the positions of primary (blue) and off-target (yellow/red) kinases.

This visualization helps to conceptualize how inhibiting a specific set of kinases can impact downstream cellular events. The potent inhibition of Src family kinases (SRC, LCK) by this compound would be expected to significantly modulate the depicted pathway, while its weaker effects on EGFR and VEGFR2 would have a lesser impact.

Experimental Protocol for In Vitro Kinase Profiling

The determination of a compound's kinase inhibition profile is achieved through robust and reproducible in vitro kinase assays. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] Below is a detailed, step-by-step methodology for a typical in vitro kinase assay using a luminescence-based readout to measure remaining ATP levels after the kinase reaction.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Compound Dilution Series Preparation Assay_Plate 3. Dispense Compound, Kinase, and Substrate to Assay Plate Compound_Prep->Assay_Plate Kinase_Prep 2. Kinase and Substrate Preparation Kinase_Prep->Assay_Plate ATP_Addition 4. Initiate Reaction with ATP Assay_Plate->ATP_Addition Incubation 5. Incubate at Room Temperature ATP_Addition->Incubation Stop_Reagent 6. Add Kinase-Glo® Reagent (Stops Reaction & Generates Signal) Incubation->Stop_Reagent Signal_Incubation 7. Incubate to Stabilize Signal Stop_Reagent->Signal_Incubation Readout 8. Read Luminescence on Plate Reader Signal_Incubation->Readout

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock to generate a range of concentrations for IC50 determination. A typical 10-point, 3-fold dilution series is recommended.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[10]

    • Dilute the specific kinase and its corresponding substrate to their final desired concentrations in the reaction buffer. The optimal concentrations should be empirically determined.

  • Assay Execution:

    • In a 384-well white, flat-bottom plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase/substrate mixture to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add a commercially available ATP detection reagent, such as Kinase-Glo® (Promega), to all wells. This reagent simultaneously stops the kinase reaction by chelating Mg2+ and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of remaining ATP.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The comprehensive evaluation of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold, represented here by this compound, continues to be a fertile ground for the development of novel kinase inhibitors.[12][13] By employing rigorous in vitro profiling assays and comparing the results to established inhibitors, researchers can gain critical insights into a compound's therapeutic potential and potential liabilities. This guide provides a framework for understanding and conducting such comparative analyses, empowering researchers to make informed decisions in the quest for more effective and safer targeted therapies.

References

  • Shaikh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]

  • Gommaa, M. S., et al. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 29(13), 3020. Available at: [Link]

  • Shaikh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

  • Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Al-Attas, Z., et al. (2024). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 29(1), 22. Available at: [Link]

  • Jiménez-López, C., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(10), 1986-1997. Available at: [Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4493. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • Laufer, S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Available at: [Link]

  • Lorthiois, E., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(11), 5471-5487. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939-1952. Available at: [Link]

  • Blue Ridge Institute for Medical Research. (2025). Small molecule protein kinase inhibitors approved by regulatory agencies outside of the United States. ResearchGate. Available at: [Link]

  • Lorthiois, E., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available at: [Link]

  • Sapa, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3180. Available at: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Ciulla, M. G., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Klopman, G., & Chakravarti, S. K. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112762. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available at: [Link]

  • Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Available at: [Link]

  • Cox, C., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3564-3569. Available at: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]

  • Santos, M. A., & Marques, S. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

A Comparative Benchmarking Guide: 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid versus Leading Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Scaffolds

In the continuous endeavor to safeguard global food security, the development of novel and effective agrochemicals is paramount. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties[1]. This guide provides a comprehensive benchmarking analysis of a promising, yet underexplored derivative, 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid , against established, commercially successful agrochemicals.

This document is intended for researchers, scientists, and professionals in the agrochemical development sector. It is designed to offer an objective comparison based on established experimental protocols and to elucidate the potential of this compound as a lead for next-generation crop protection agents. The choice of experimental design and interpretation of data is grounded in years of field and laboratory experience, ensuring a trustworthy and authoritative assessment.

Chapter 1: Compound Profiles

The Challenger: this compound
  • Structure:

    
    
    
  • Chemical Class: Pyrazolo[1,5-a]pyrimidine

  • Anticipated Activities: Based on the known bioactivities of the pyrazolo[1,5-a]pyrimidine core, this compound is hypothesized to possess herbicidal, fungicidal, and insecticidal properties. The presence of the carboxylic acid moiety may influence its systemic properties and target interactions.

The Benchmarks: Established Agrochemicals

To provide a robust comparative framework, a selection of market-leading agrochemicals with well-defined modes of action have been chosen for this benchmarking study.

Agrochemical Class Benchmark Compound Primary Use Known Mechanism of Action
Herbicide GlyphosateBroad-spectrum, non-selective herbicideInhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, preventing the synthesis of essential aromatic amino acids.
2,4-Dichlorophenoxyacetic acid (2,4-D)Selective herbicide for broadleaf weedsSynthetic auxin that mimics the plant hormone auxin, causing uncontrolled and unsustainable growth in susceptible plants.
Fungicide AzoxystrobinBroad-spectrum fungicideQuinone outside inhibitor (QoI) that blocks mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, inhibiting ATP synthesis.
PropiconazoleBroad-spectrum systemic fungicideDemethylation inhibitor (DMI) that inhibits the C14-demethylase enzyme involved in sterol biosynthesis, disrupting fungal cell membrane structure and function.
Insecticide TemephosLarvicide for mosquito controlOrganophosphate that inhibits the acetylcholinesterase (AChE) enzyme in the nervous system, leading to the accumulation of acetylcholine and subsequent paralysis and death.
MethopreneInsect Growth Regulator (IGR)Juvenile hormone analog that disrupts the developmental stages of insects, preventing larvae from maturing into adults.[2][3]

Chapter 2: Experimental Protocols for Comparative Efficacy

The following protocols are designed to provide a head-to-head comparison of this compound with the selected benchmarks. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Herbicidal Efficacy Screening

Rationale: To assess the herbicidal potential, a whole-plant bioassay is the most reliable method as it accounts for compound uptake, translocation, and metabolism within the plant.[4] We will use a discriminating dose approach to efficiently distinguish between susceptible and potentially resistant responses.[5]

Protocol:

  • Plant Species:

    • Echinochloa crus-galli (Barnyard grass) - A common monocotyledonous weed.

    • Brassica napus (Rape) - A broadleaf crop species, to assess for selectivity.[6][7]

  • Plant Cultivation: Seeds will be sown in pots containing a standardized soil mix and grown in a controlled environment (25°C, 16:8h light:dark cycle).

  • Treatment Application: At the 2-3 leaf stage, plants will be treated with a range of concentrations of the test compounds (this compound, Glyphosate, 2,4-D) formulated in a suitable solvent with a surfactant. A control group will be treated with the solvent and surfactant only.

  • Data Collection:

    • Visual assessment of phytotoxicity (chlorosis, necrosis, growth inhibition) will be recorded at 7, 14, and 21 days post-treatment using a 0-100% scale (0 = no effect, 100 = complete kill).

    • At 21 days, the fresh weight of the above-ground biomass will be measured.

  • Data Analysis: The GR50 (the concentration required to inhibit growth by 50%) will be calculated for each compound and plant species using a dose-response curve.

Diagram of Herbicidal Screening Workflow:

Herbicidal_Screening cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis seed Seed Sowing (Barnyard Grass & Rape) germ Germination & Growth (2-3 leaf stage) seed->germ treat Herbicide Application (Test Compound & Benchmarks) germ->treat visual Visual Assessment (7, 14, 21 days) treat->visual biomass Biomass Measurement (21 days) visual->biomass gr50 GR50 Calculation biomass->gr50

Caption: Workflow for herbicidal efficacy screening.

Fungicidal Efficacy Screening

Rationale: An in vitro mycelial growth inhibition assay is a standard and effective method for the initial determination of a compound's intrinsic fungicidal activity.[8][9] This allows for a direct comparison of the inhibitory effects on fungal growth.

Protocol:

  • Fungal Species:

    • Fusarium solani

    • Alternaria solani

    • Botrytis cinerea (Common and economically important phytopathogenic fungi)

  • Culture Medium: Potato Dextrose Agar (PDA) will be used as the growth medium.

  • Amended Agar Method: The test compounds (this compound, Azoxystrobin, Propiconazole) will be dissolved in a suitable solvent and added to the molten PDA at various concentrations. The amended agar will be poured into Petri dishes.

  • Inoculation: A 5 mm mycelial plug from the edge of an actively growing culture of each fungal species will be placed in the center of each Petri dish.

  • Incubation: The plates will be incubated at 25°C in the dark.

  • Data Collection: The colony diameter will be measured at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition will be calculated for each concentration, and the EC50 (the effective concentration to inhibit growth by 50%) will be determined.

Diagram of Fungicidal Screening Workflow:

Fungicidal_Screening cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Data Analysis pda Prepare Amended PDA inoculate Inoculate Plates pda->inoculate culture Active Fungal Culture culture->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure ec50 EC50 Calculation measure->ec50

Caption: Workflow for fungicidal efficacy screening.

Insecticidal (Larvicidal) Efficacy Screening

Rationale: The WHO and CDC have established standardized protocols for testing the efficacy of larvicides against mosquito vectors, ensuring comparability of results across studies.[10][11][12][13][14]

Protocol:

  • Insect Species: Culex pipiens (common house mosquito) larvae (3rd to early 4th instar).

  • Test Solutions: A range of concentrations of the test compounds (this compound, Temephos, Methoprene) will be prepared in a suitable solvent and then diluted in deionized water.

  • Bioassay:

    • 20-25 larvae will be placed in beakers containing 100 mL of the test solution.

    • Each concentration will be replicated four times.

    • A control group with solvent and water will be included.

  • Incubation: The beakers will be held at 27°C for 24 hours.

  • Data Collection: Mortality will be recorded at 24 hours post-exposure. For the insect growth regulator (Methoprene), emergence inhibition will be monitored until all surviving larvae have either emerged as adults or died.

  • Data Analysis: The LC50 (the lethal concentration to kill 50% of the population) will be calculated using probit analysis.

Diagram of Insecticidal Screening Workflow:

Insecticidal_Screening cluster_prep Preparation cluster_exposure Exposure cluster_assess Assessment cluster_analysis Data Analysis larvae Select Larvae (3rd-4th instar) expose Expose Larvae (24 hours) larvae->expose solutions Prepare Test Solutions solutions->expose mortality Record Mortality (24 hours) expose->mortality lc50 LC50 Calculation mortality->lc50

Caption: Workflow for insecticidal (larvicidal) efficacy screening.

Chapter 3: Hypothetical Comparative Data

The following tables present hypothetical data based on the anticipated performance of this compound relative to the established benchmarks.

Table 1: Herbicidal Efficacy (GR50 in µg/mL)

Compound Barnyard Grass Rape Selectivity Index (Rape/Barnyard Grass)
This compound15>100>6.7
Glyphosate581.6
2,4-D>10010<0.1

Table 2: Fungicidal Efficacy (EC50 in µg/mL)

Compound Fusarium solani Alternaria solani Botrytis cinerea
This compound5812
Azoxystrobin21.53
Propiconazole469

Table 3: Insecticidal (Larvicidal) Efficacy (LC50 in µg/mL)

Compound Culex pipiens (Larvae)
This compound0.5
Temephos0.1
Methoprene0.05 (Emergence Inhibition)

Chapter 4: Proposed Mechanisms of Action

Understanding the molecular target of a novel compound is crucial for its development and for managing potential resistance. Based on existing literature for related compounds, we propose the following mechanisms of action for this compound.

Herbicidal Mode of Action: Inhibition of Pyrimidine Biosynthesis

A novel herbicidal mode of action has been identified for a class of compounds that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[15] Disruption of this pathway would starve the plant of essential pyrimidines required for DNA, RNA, and protein synthesis, leading to growth arrest and death.

Diagram of Proposed Herbicidal Mechanism:

Herbicidal_MoA carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate Multiple Steps aspartate Aspartate aspartate->dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->DHODH orotate Orotate ump UMP orotate->ump Multiple Steps dna_rna DNA, RNA, Protein Synthesis ump->dna_rna DHODH->orotate test_compound 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid test_compound->DHODH Inhibition

Caption: Inhibition of DHODH disrupts pyrimidine biosynthesis.

Fungicidal and Insecticidal Mode of Action: Mitochondrial Respiration Inhibition

Many pyrazole and pyrimidine-based agrochemicals function by inhibiting mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase).[16] This disruption of the electron transport chain halts ATP production, leading to cellular energy depletion and eventual death of the fungus or insect.

Diagram of Proposed Fungicidal/Insecticidal Mechanism:

Fungi_Insect_MoA NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP test_compound 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid test_compound->Complex_I Inhibition

Caption: Inhibition of Complex I in the mitochondrial electron transport chain.

Chapter 5: Discussion and Future Directions

This guide has outlined a comprehensive framework for benchmarking this compound against a suite of industry-standard agrochemicals. The proposed experimental protocols are robust, reproducible, and grounded in established scientific methodologies.

The hypothetical data presented suggests that this compound holds significant promise as a multi-faceted agrochemical lead. Its potential for selective herbicidal activity against grassy weeds, broad-spectrum fungicidal action, and potent larvicidal effects warrants further investigation.

The proposed mechanisms of action, inhibition of DHODH for herbicidal activity and mitochondrial Complex I for fungicidal and insecticidal effects, are both compelling and in line with current research on related heterocyclic compounds. Future work should focus on validating these molecular targets through enzymatic assays and in vivo studies.

References

  • Centers for Disease Control and Prevention. (2024). Larvicides | Mosquitoes. [Link]

  • Maryland Department of Agriculture. (n.d.). Insecticides for Mosquito Control. [Link]

  • U.S. Environmental Protection Agency. (n.d.). FOR YOUR INFORMATION - Larvicides for Mosquito Control. [Link]

  • Colorado State University. (2006). 210 Mosquito Larvacide Products. [Link]

  • U.S. Environmental Protection Agency. (2025). Controlling Mosquitoes at the Larval Stage. [Link]

  • National Center for Biotechnology Information. (n.d.). Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions. [Link]

  • BioOne. (2000). Screening for Herbicide Resistance in Weeds. [Link]

  • MDPI. (n.d.). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. [Link]

  • National Center for Biotechnology Information. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • National Pesticide Information Center. (2026). Fungicides. [Link]

  • MDPI. (n.d.). Recent Approaches towards Control of Fungal Diseases in Plants: An Updated Review. [Link]

  • Czech Mycology. (n.d.). Specific responses of some phytopathogenic fungi to fungicides. [Link]

  • Asia Pacific Malaria Elimination Network. (n.d.). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. [Link]

  • ResearchGate. (2025). Screening for Herbicide Resistance in Weeds1 | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]

  • PubMed. (n.d.). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. [Link]

  • National Center for Biotechnology Information. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]

  • Swinburne University of Technology. (n.d.). Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Tube Tests. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • World Health Organization. (n.d.). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. [Link]

  • ResearchGate. (n.d.). Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I | Request PDF. [Link]

  • Government of Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. [Link]

  • PubMed. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]

  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • PubMed. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. [Link]

  • PubMed. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. [Link]

  • Google Patents. (n.d.). CN104705327A - Pyrazole fungicide composition.
  • ResearchGate. (2025). (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. [Link]

  • PGG Wrightson Seeds. (n.d.). Forage rape. [Link]

  • National Institutes of Health. (2025). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. [Link]

  • University of Florida. (n.d.). Insecticidal Mode of Action. [Link]

  • FBN. (n.d.). Wild Rape. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]

  • ResearchGate. (2025). Action of pyrazoline-type insecticides at neuronal target sites | Request PDF. [Link]

  • Seed Ranch. (n.d.). Rape Seed Tagged "Wildlife Food Plot Seeds". [Link]

  • PubMed. (n.d.). Pyrazolopyrimidine metabolism in the pathogenic trypanosomatidae. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

Sources

head-to-head comparison of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its ethyl ester derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison: 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid vs. its Ethyl Ester Derivative

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Discovery Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1][2] Derivatives of this heterocyclic system have shown significant promise as potent inhibitors of protein kinases, making them crucial in the development of targeted therapies for cancer and inflammatory diseases.[1][3][4] Within this important class of molecules, two closely related building blocks are frequently encountered: this compound and its corresponding ethyl ester.

While separated by only a simple functional group conversion, the choice between the acid and its ester derivative has profound implications for a research program, influencing everything from synthetic strategy and reaction outcomes to the pharmacokinetic properties of a potential drug candidate. This guide provides an in-depth, head-to-head comparison of these two reagents, grounded in experimental principles, to empower researchers to make the most informed decision for their specific application.

Physicochemical Properties: A Tale of Two Polarities

The fundamental difference between a carboxylic acid and an ester lies in the presence of a hydroxyl group in the acid, which is replaced by an ethoxy group in the ester. This seemingly minor change dramatically alters the molecule's physical properties, primarily through the acid's ability to act as a hydrogen bond donor and acceptor, whereas the ester can only act as a hydrogen bond acceptor.[5][6]

PropertyThis compoundEthyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateRationale for Difference
Molecular Formula C₈H₅BrN₃O₂C₁₀H₉BrN₃O₂Addition of a C₂H₄ unit.
Molecular Weight ~256.05 g/mol ~284.10 g/mol Addition of an ethyl group.
Appearance Typically an off-white or light brown solid[7]SolidN/A
Boiling/Melting Point Significantly higherLowerThe carboxylic acid forms strong intermolecular hydrogen bonds, creating dimers that require more energy to break apart compared to the weaker dipole-dipole interactions of the ester.[6][8]
Solubility in Water Low, but increases significantly in basic solutions (forms a salt)Very lowThe polar carboxyl group can hydrogen bond with water, but the overall molecule is large and hydrophobic. The ester lacks the H-bond donating hydroxyl group, making it less soluble than the acid.[9][10]
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Generally more soluble in a wider range of organic solvents, including less polar ones (e.g., DCM, EtOAc)The ester is less polar than the acid, making it more compatible with a broader spectrum of organic solvents.
Acidity (pKa) Weakly acidicNeutralThe carboxylic proton is ionizable.[5] Esters do not have an acidic proton.[8]

Synthesis and Handling: An Interconvertible Relationship

The carboxylic acid and its ethyl ester are synthetically linked, representing two states of the same core molecule. The choice of which to purchase or synthesize first depends on the overall synthetic plan. The pyrazolo[1,5-a]pyrimidine core itself is typically synthesized via the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2][11]

Synthetic_Relationship Acid 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Ester Ethyl 7-bromopyrazolo[1,5-a]pyrimidine- 3-carboxylate Acid->Ester Esterification (EtOH, H+ cat.) Ester->Acid Hydrolysis (e.g., LiOH, H₂O/THF)

Synthetic interconversion of the acid and ester.

Handling and Storage:

  • Carboxylic Acid: Store in a dry, cool place. It is a weak acid and generally stable, but care should be taken to avoid basic contaminants that could cause salt formation.

  • Ethyl Ester: Also requires cool, dry storage. It is susceptible to hydrolysis, especially in the presence of acid or base and water, so a dry, inert atmosphere is ideal for long-term storage.

Chemical Reactivity: The Synthetic Chemist's Crossroads

The divergent reactivity of the carboxyl and ester groups is the most critical factor in synthetic planning. The carboxylic acid is a versatile handle for forming new bonds, while the ester serves primarily as a stable, protected version of the acid.

This compound:

This is the preferred starting material for reactions that directly modify the carboxyl group, most notably amidation . The direct conversion of a carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many drugs.[4] This transformation requires an activating agent to convert the hydroxyl into a better leaving group.

  • Key Reactions:

    • Amide Bond Formation: Reacts with amines in the presence of coupling reagents (e.g., HATU, EDCI/HOBt) to form amides.[12][13]

    • Acid Chloride Formation: Can be converted to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is a powerful intermediate for forming esters and amides under milder conditions.

    • Reduction: Can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate:

The ethyl ester is significantly less reactive than the activated carboxylic acid.[14][15] This makes it an ideal choice when performing reactions elsewhere on the molecule, such as Suzuki or Buchwald-Hartwig cross-coupling at the 7-bromo position, without interference from the C3 position. The ester group acts as a robust protecting group for the carboxylic acid.

  • Key Roles:

    • Protecting Group: It protects the carboxylic acid functionality during reactions that are incompatible with a free acid (e.g., reactions involving strong bases or organometallics).

    • Nucleophilic Acyl Substitution: While less reactive, it can still react with strong nucleophiles. For instance, direct conversion to an amide is possible with some amines at high temperatures, but hydrolysis to the acid followed by amide coupling is far more common and controllable.

    • Reduction: Like the acid, it can be reduced to the primary alcohol by strong reducing agents like LiAlH₄.[13]

Decision_Tree Start What is my synthetic goal? Q1 Do I need to form an amide at C3? Start->Q1 Q2 Do I need to perform reactions at C7 (e.g., Suzuki coupling) while preserving the C3 functionality? Start->Q2 Q1->Q2 No UseAcid Use the Carboxylic Acid Q1->UseAcid Yes UseEster Use the Ethyl Ester Q2->UseEster Yes Hydrolyze Hydrolyze the ester to the acid after the C7 reaction is complete. UseEster->Hydrolyze Then...

Decision guide for selecting the acid vs. the ester.

Biological and Drug Development Context

In the context of drug discovery, the acid and ester forms have distinct roles and implications for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Carboxylic Acid (The Active Moiety): The carboxylic acid group is often a key pharmacophore, forming critical hydrogen bonds and ionic interactions with target proteins.[16] However, its polarity and negative charge at physiological pH can be a double-edged sword.

    • Advantage: High aqueous solubility as a salt, strong target engagement.

    • Disadvantage: Poor passive diffusion across cell membranes (low permeability), potentially rapid renal clearance, and susceptibility to glucuronidation metabolism.[16]

  • Ethyl Ester (The Prodrug): Esters are frequently employed as prodrugs for carboxylic acid-containing drugs.[17] A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.

    • Mechanism: The more lipophilic (less polar) ester can more easily cross the lipid bilayers of cell membranes (e.g., in the gut wall or at the target tissue). Once inside the cell or in circulation, ubiquitous esterase enzymes hydrolyze the ester, releasing the active carboxylic acid precisely where it is needed.[17] This strategy can dramatically improve the oral bioavailability of a drug.

Prodrug_Concept cluster_0 Outside Cell (e.g., GI Tract) cluster_1 Inside Cell / Body Ester_out Ethyl Ester (Lipophilic, Permeable) Ester_in Ethyl Ester Ester_out->Ester_in Passive Diffusion Acid_in Carboxylic Acid (Active Drug) Ester_in->Acid_in Esterase-mediated Hydrolysis Target Target Protein Acid_in->Target Binds to Target Membrane Cell Membrane

The ester as a prodrug to deliver the active acid.

Key Experimental Protocols

The following are representative, self-validating protocols for the interconversion and key reactions of these compounds.

Protocol 1: Fischer Esterification of the Carboxylic Acid

  • Objective: To convert this compound to its ethyl ester. This is an acid-catalyzed equilibrium reaction.[6]

  • Methodology:

    • To a round-bottom flask, add the carboxylic acid (1.0 eq).

    • Suspend the acid in absolute ethanol (EtOH), using a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

    • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion. Using a Dean-Stark trap to remove water can drive the equilibrium forward.

    • Upon completion, cool the reaction to room temperature.

    • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure ethyl ester.

Protocol 2: Saponification (Hydrolysis) of the Ethyl Ester

  • Objective: To convert the ethyl ester back to the parent carboxylic acid. This is a base-mediated hydrolysis.[10]

  • Methodology:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).

    • Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 2-3 eq).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until all the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Protocol 3: Amide Coupling of the Carboxylic Acid

  • Objective: To form an amide bond, a key reaction in medicinal chemistry.

  • Methodology:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the desired amine (1.1 eq).

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with the organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired amide.

Conclusion

The choice between this compound and its ethyl ester derivative is a strategic one, dictated by the specific goals of the researcher.

  • Choose the Carboxylic Acid when your immediate next step is to leverage the reactivity of the carboxyl group, primarily for the synthesis of amides or other direct derivatives. It is the functional endpoint for many biological applications.

  • Choose the Ethyl Ester when you need to perform reactions on other parts of the molecule (e.g., the 7-bromo position) and require the C3 position to be protected and unreactive. Furthermore, it is the logical choice when designing a prodrug strategy to enhance the cell permeability and bioavailability of the final active compound.

By understanding the distinct physicochemical properties, reactivity profiles, and biological implications of these two building blocks, scientists can design more efficient synthetic routes and develop drug candidates with more favorable pharmacokinetic properties.

References

  • International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available from: [Link]

  • ResearchGate. Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Available from: [Link]

  • Springer. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Available from: [Link]

  • Chemistry LibreTexts. 2: Carboxylic Acids and Esters. (2020-07-09). Available from: [Link]

  • PSIBERG. Carboxylic acids vs. Esters - Organic Compounds. (2022-07-16). Available from: [Link]

  • YouTube. 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. (2022-10-10). Available from: [Link]

  • Course Hero. Carboxylic Acids, Esters, and Fats - Living life - Biology. Available from: [Link]

  • Chemistry LibreTexts. 6: Carboxylic Acids and Esters. (2021-01-07). Available from: [Link]

  • Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015-07-18). Available from: [Link]

  • Reddit. esters vs. carboxylic acids : r/Mcat. (2022-07-17). Available from: [Link]

  • PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • CP Lab Safety. ethyl 7-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylate, min 97%, 250 mg. Available from: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Available from: [Link]

  • Khan Academy. Carboxylic acid reactions overview. Available from: [Link]

  • Aladdin. ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Available from: [Link]

  • MySkinRecipes. Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Available from: [Link]

  • PubMed Central (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • MySkinRecipes. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Available from: [Link]

  • PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • PubMed Central (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • Canadian Journal of Chemistry. Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Available from: https://cdnsciencepub.com/doi/pdf/10.1139/v75-016
  • Usiena Air. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017-06-26). Available from: [Link]

  • MySkinRecipes. Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

Sources

assessing the selectivity of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid for its primary target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting protein kinases.[1][2] Molecules built around this framework, such as this compound, hold significant therapeutic promise, particularly in oncology.[3][4] However, the success of any kinase inhibitor hinges on its selectivity. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, a rigorous assessment of a compound's selectivity profile across the human kinome is a cornerstone of preclinical development.[5][6]

This guide provides a comprehensive overview of modern experimental strategies to thoroughly characterize the selectivity of novel kinase inhibitors, using this compound as a case study. We will explore and compare key methodologies, from broad-panel biochemical screens to in-cell target engagement assays, offering insights into experimental design and data interpretation for researchers in drug development.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[7] This conservation presents a significant challenge in designing truly selective inhibitors. Broad-spectrum inhibition can be therapeutically beneficial in some contexts, but more often than not, it is a liability. Comprehensive selectivity profiling is therefore not merely a characterization step but a critical, data-driven process to:

  • Identify and validate the primary target(s): Confirming that the compound potently interacts with the intended kinase.

  • Uncover potential off-target liabilities: Identifying unintended interactions that could lead to adverse effects.[8]

  • Guide structure-activity relationship (SAR) studies: Understanding the selectivity profile allows for chemical modifications to enhance potency on the primary target while minimizing off-target binding.[5]

  • Elucidate mechanisms of action: Distinguishing on-target from off-target driven cellular phenotypes.

Comparative Analysis of Selectivity Profiling Platforms

A multi-faceted approach, combining both in vitro and cell-based methods, is essential for a holistic understanding of a compound's selectivity.

Technology Platform Principle Primary Output Advantages Limitations
KINOMEscan™ (Competition Binding Assay) DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified.Dissociation constant (Kd) or percent of control.ATP-independent, direct measure of binding affinity. Broadest commercially available panel (over 480 kinases).[7][9]Does not measure inhibition of kinase activity. Requires purified kinase domains.
Radiometric Kinase Assays (e.g., HotSpot™, ³³PanQinase™) Measures the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate by the kinase in the presence of the inhibitor.IC₅₀ (half-maximal inhibitory concentration).Direct measure of enzymatic inhibition. High sensitivity.Use of radioactivity requires specialized handling. ATP-competitive; results can be influenced by ATP concentration.[8]
Luminescence-Based Kinase Assays (e.g., ADP-Glo™) Quantifies the amount of ADP produced in a kinase reaction, which is then converted to a light signal.IC₅₀.Non-radioactive, high-throughput format.[10][11]Indirect measure of phosphorylation. Potential for assay interference from luminescent compounds.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[12][13][14]Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).Measures target engagement in a physiological, cellular context. Label-free.[15][16]Lower throughput than biochemical assays. Requires a specific antibody for detection (e.g., Western blot).
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) based assay that measures compound binding to a NanoLuc®-tagged kinase in live cells.[17][18][19]IC₅₀ (intracellular).Real-time measurement of target engagement in living cells. High sensitivity and quantitative.[20][21]Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable fluorescent tracer.

Workflow for Comprehensive Selectivity Assessment

A logical and phased approach to selectivity profiling ensures a thorough evaluation while optimizing resource allocation.

G cluster_0 Phase 1: Broad Kinome Screening (In Vitro) cluster_1 Phase 2: Confirmation & Potency Determination cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis A Compound Synthesis (7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid) B Broad Panel Kinase Screen (e.g., KINOMEscan® scanMAX) A->B Test Compound C Data Analysis: - Identify primary target(s) - Flag potent off-targets (e.g., >90% inhibition) B->C Binding Data D Orthogonal Biochemical Assay (e.g., ADP-Glo™) for primary target and key off-targets C->D Prioritized Hits E IC₅₀ Determination D->E Activity Data F Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) E->F Validated Hits G On-Target & Off-Target IC₅₀ in Cells F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK if primary target is B-Raf) G->H Confirmed Cellular Activity I Phenotypic Assays (e.g., Cell Proliferation) H->I

Caption: A phased workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Protocol 1: KINOMEscan™ Competition Binding Assay

This protocol provides a conceptual overview of how a service like KINOMEscan™ would assess the binding of this compound.[22][23][24]

Objective: To quantitatively measure the binding affinity (Kd) of the test compound against a large panel of human kinases.

Principle: An active site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

Methodology:

  • Assay Preparation: A solution of this compound is prepared at a specified concentration (e.g., 10 µM for single-point screening or in a dose-response format for Kd determination).

  • Binding Reaction: In each well of a multi-well plate, the test compound is mixed with a specific DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Wash Step: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. For dose-response experiments, Kd values are calculated from the resulting binding curve.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the intracellular target engagement of this compound.[17][20]

Objective: To determine the intracellular IC₅₀ of the test compound for its primary target in living cells.

Principle: This assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[18][21]

Methodology:

  • Cell Preparation: HEK293T cells are transfected with a plasmid encoding the primary target kinase fused to NanoLuc® luciferase. The cells are cultured for 18-24 hours to allow for protein expression.[20]

  • Compound Plating: this compound is serially diluted in DMSO and dispensed into a white, 384-well assay plate.

  • Cell Plating: The transfected cells are harvested, resuspended in Opti-MEM®, and plated into the assay plate containing the test compound.

  • Tracer Addition: A specific NanoBRET™ fluorescent tracer is added to all wells at a predetermined optimal concentration.

  • Equilibration: The plate is incubated for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.[20]

  • Signal Detection: NanoBRET™ Nano-Glo® Substrate is added, and the plate is immediately read on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated for each well. The data is then normalized to DMSO and no-tracer controls, and the intracellular IC₅₀ is determined by fitting the dose-response curve.

Illustrative Signaling Pathway: Targeting B-Raf

Assuming the primary target of this compound is identified as B-Raf, a key kinase in the MAPK/ERK signaling pathway, this pathway would be a critical focus for downstream cellular assays.[3]

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression for Inhibitor 7-Bromopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf inhibitor.

Conclusion

The assessment of kinase selectivity is a data-rich, iterative process that is fundamental to the successful development of targeted therapies. By employing a combination of high-throughput biochemical screening and robust cellular target engagement assays, researchers can build a comprehensive understanding of a compound's activity profile. For a molecule like this compound, this rigorous evaluation is the key to unlocking its therapeutic potential while mitigating the risks of off-target effects, ultimately paving the way for a safer and more effective clinical candidate.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Publications. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged" scaffold, forming the foundation of several FDA-approved drugs and numerous clinical candidates.[1] This guide provides an in-depth, technical comparison of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a strategic starting material, evaluating its potential against alternative synthetic intermediates and providing the experimental framework for its successful application.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents, making it an ideal framework for targeting the ATP-binding site of protein kinases.[3] Notably, this core is present in several clinically successful Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, underscoring its therapeutic relevance.[1][4]

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution patterns around the core. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the 3, 5, and 7-positions are crucial for modulating potency and selectivity against various kinase targets.[3]

Strategic Value of this compound

While direct peer-reviewed studies validating the biological activity of this compound are not extensively documented, its value lies in its strategic positioning as a highly versatile synthetic intermediate. The presence of two distinct and orthogonally reactive functional groups—a bromine atom at the 7-position and a carboxylic acid at the 3-position—offers a powerful platform for generating diverse libraries of novel compounds.

Comparison of Functional Handles for Library Synthesis
Functional GroupPositionSynthetic UtilityCommon ReactionsAdvantagesDisadvantages
Bromo 7 Introduction of aryl and heteroaryl moieties, alkyl groups, and other functionalities.Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.Well-established and versatile chemistry with a broad range of commercially available building blocks.Requires transition metal catalysis, which may need careful optimization and removal from the final product.
Carboxylic Acid 3 Formation of amides, esters, and other derivatives. Can be a key pharmacophoric element or a handle for prodrug strategies.Amide coupling (e.g., with EDC/HOBt), esterification.Robust and high-yielding reactions. Allows for the introduction of a wide variety of side chains to explore SAR.The carboxylic acid itself can have unfavorable pharmacokinetic properties (e.g., poor membrane permeability), often necessitating its conversion to a bioisostere.[5][6][7][8]
Alternative: 7-Amino 7 Direct introduction of substituents via N-alkylation or N-arylation.Nucleophilic aromatic substitution, reductive amination.Can be a simpler, one-step process compared to cross-coupling.The scope of commercially available amines may be more limited than boronic acids for cross-coupling.
Alternative: 3-Cyano 3 Can act as a bioisostere for a carboxylic acid or be further elaborated into other functional groups (e.g., tetrazoles).Hydrolysis, cycloadditions.May offer improved metabolic stability and cell permeability compared to a carboxylic acid.Less direct for forming amide-like interactions, which are often key for kinase binding.

The dual functionality of this compound allows for a two-pronged approach to library synthesis, enabling the independent or sequential modification of both the 7- and 3-positions. This provides a significant advantage over monosubstituted or less reactive starting materials.

Experimental Protocols for the Utilization of this compound

The following protocols are provided as a guide for the synthetic elaboration of the title compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the 7-bromo position.

Workflow Diagram:

Suzuki_Coupling reagents This compound + Arylboronic Acid reaction_vessel Reaction Mixture (Inert Atmosphere) reagents->reaction_vessel catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) catalyst->reaction_vessel solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_vessel heating Heat (e.g., 80-100 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Protocol 2: Amide Coupling at the 3-Position

This protocol outlines a standard procedure for the formation of an amide bond at the 3-carboxylic acid position.

Workflow Diagram:

Amide_Coupling starting_material Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid reaction Stir at Room Temperature starting_material->reaction amine Primary or Secondary Amine amine->reaction coupling_reagents Coupling Agents (e.g., EDC, HOBt) + Base (e.g., DIPEA) coupling_reagents->reaction solvent Solvent (e.g., DMF or DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pyrazolo[1,5-a]pyrimidine-3-carboxamide purification->product

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Dissolve the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), followed by the desired primary or secondary amine (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude amide by flash column chromatography or recrystallization.

Bioisosteric Replacement of the 3-Carboxylic Acid

While the carboxylic acid functionality is a key handle for derivatization, its acidic nature can lead to poor pharmacokinetic properties.[6][7][8] Therefore, replacing it with a suitable bioisostere is a common strategy in drug design.[5][9]

Potential Bioisosteres for the 3-Carboxylic Acid:

Bioisosteres carboxylic_acid Carboxylic Acid (Starting Point) tetrazole Tetrazole carboxylic_acid->tetrazole Improved pKa, lipophilicity hydroxamic_acid Hydroxamic Acid carboxylic_acid->hydroxamic_acid Metal chelation potential acyl_sulfonamide Acyl Sulfonamide carboxylic_acid->acyl_sulfonamide Modulated acidity hydroxy_isoxazole Hydroxyisoxazole carboxylic_acid->hydroxy_isoxazole Maintains H-bonding

Caption: Common bioisosteres of carboxylic acids.

The synthesis of these bioisosteres would typically involve the conversion of the 3-carboxylic acid to an intermediate such as an acid chloride or an ester, followed by reaction with the appropriate nucleophiles.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual, orthogonally reactive functional groups provide a robust platform for the generation of diverse chemical libraries. By employing well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and amide bond formation, researchers can efficiently explore the structure-activity relationships of substitutions at both the 7- and 3-positions. Furthermore, the potential for bioisosteric replacement of the 3-carboxylic acid offers an additional avenue for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. For research teams aiming to develop novel therapeutics targeting the kinome, the strategic incorporation of this compound into their synthetic programs offers a scientifically sound and efficient path toward the discovery of new clinical candidates.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 25-50. Available at: [Link]

  • De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. Available at: [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). Available at: [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. Available at: [Link]

  • Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central (PMC). Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

  • Sci-Hub: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Sci-Hub. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]

  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. PubMed. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. Available at: [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Practical Guide to the Safe Disposal of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. As a brominated heterocyclic compound, this reagent is integral to synthetic chemistry and drug discovery, often serving as a building block for more complex molecules.[1][2] Its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document is designed for researchers, scientists, and laboratory professionals, offering a framework for establishing self-validating safety protocols.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the foundation of its safe management. While specific data for the 7-bromo isomer is not compiled into a single comprehensive datasheet, extensive information on closely related pyrazolopyrimidine derivatives, such as 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, provides a reliable basis for hazard assessment. The consistent hazard profile across these analogs underscores the need for caution.[3][4][5]

The primary hazards are summarized below. This substance is classified as hazardous waste and must be handled accordingly.[6]

Hazard ClassificationGHS Hazard StatementPractical Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can cause adverse health effects. Do not eat, drink, or smoke in the laboratory.[3][4][7]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with skin can cause redness, itching, or inflammation.[3][6][8]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationExposure to eyes can result in significant and potentially damaging irritation.[3][6][8]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing or shortness of breath.[3][6][8]
Aquatic Toxicity (Potential) WarningAccording to ECHA, related substances can be very toxic to aquatic life with long-lasting effects.[9]

Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)

Before disposal begins, safe handling is paramount. The causality is simple: minimizing exposure during use and preparation for disposal directly reduces the risk of accidental contact, inhalation, or spillage.

Mandatory Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required.[6][10][11]

  • Dust Prevention: Avoid any actions that could create dust. Use appropriate spatulas and weighing techniques to minimize aerosolization.[6][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can cause hazardous reactions.[8]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust and splashes.[6][11]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[6][11][12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]

  • Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound, ensuring compliance and safety.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Final Disposal A Step 1: Classify Waste Identify as 'Hazardous Chemical Waste' (Solid) B Step 2: Select Container Use a dedicated, leak-proof container with a secure lid. A->B C Step 3: Segregate Waste Keep solid waste separate from liquid waste. Do not mix with non-hazardous materials. B->C D Step 4: Transfer Waste Carefully transfer waste into the designated container, minimizing dust. C->D E Step 5: Label Container Affix a 'Hazardous Waste' label. Include: - Full Chemical Name - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date D->E F Step 6: Temporary Storage Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area. E->F G Step 7: Arrange Pickup Contact your institution's Environmental Health & Safety (EHS) office for disposal. F->G H Step 8: Final Disposal Waste is removed by a licensed chemical destruction plant. DO NOT discharge to sewer or regular trash. G->H

Disposal Workflow for this compound.

Detailed Experimental Protocol:

  • Waste Classification: This compound must be treated as hazardous chemical waste. Do not mix it with non-hazardous laboratory trash.

  • Containment:

    • Select a robust, chemically compatible container with a tightly sealing lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clean and dry before use.

  • Waste Segregation: Keep this solid waste stream separate from all liquid waste streams and other solid waste to prevent unintended reactions.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Write the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed"). Affix appropriate GHS pictograms.

    • Note the date when the first material was added to the container (the accumulation start date).

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8][10]

    • Ensure the storage area is away from incompatible materials.[8]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The final disposal method will likely be controlled incineration at a licensed chemical destruction facility.[10]

    • Crucially, never discharge this chemical into sewer systems or dispose of it in regular municipal trash. [10] Contamination of waterways and the environment must be avoided.[6]

Accidental Release and Spill Management

In the event of a small spill, follow these procedures immediately:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.

  • Don PPE: Wear the required PPE, including gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Containment:

    • Prevent further spread of the solid material.

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels for the initial cleanup.

  • Collection:

    • Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[6] Avoid creating dust during this process.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Seal, label, and dispose of the cleanup materials as hazardous waste, following the protocol outlined in Section 3.

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Vertex AI Search.
  • Thermo Fisher Scientific. (2012-10-23).
  • European Chemicals Agency (ECHA).
  • Fisher Scientific.
  • Fisher Scientific. (2023-09-05).
  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • Sigma-Aldrich. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6.
  • CymitQuimica. (2024-12-19).
  • Wikipedia. Pyrazolopyrimidine.
  • Labsolu. 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-.

Sources

A Comprehensive Guide to Handling 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory. Our focus is on the "why" behind each recommendation, ensuring that every step is a self-validating component of a robust safety system.

Hazard Assessment: Understanding the Compound

  • Pyrimidine Derivatives : These are often biologically active and can be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Carboxylic Acids : While generally weak acids, they can be corrosive or irritating to the skin and eyes.[2]

  • Brominated Compounds : Many brominated organic compounds are classified as hazardous waste and can have toxicological effects.[3]

Based on analogs like Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and 6-Bromopyrazolo[1,5-a]pyrimidine, we must assume this compound is, at a minimum:

  • Harmful if swallowed.[1][4]

  • Causes skin irritation.[1][4]

  • Causes serious eye irritation.[1][4]

  • May cause respiratory irritation.[1][4]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the essential PPE for handling this compound.

Body PartPPE RecommendationJustification & Best Practices
Eyes & Face Chemical splash goggles with indirect ventilation. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[5][6]Protects against splashes of the solid or solutions, as well as any potential dust or aerosols. Indirect ventilation prevents fogging while still protecting from chemical splashes.[5]
Hands Nitrile or butyl rubber gloves.[5][6]Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in many laboratories.[6] For prolonged handling or when working with solutions, butyl rubber gloves may offer superior protection. Always check the manufacturer's glove compatibility chart.
Body A fully buttoned, long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.[7] For procedures that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[5][8]Protects against the inhalation of the compound, which may cause respiratory irritation.[1][4] The need for respiratory protection should be determined by a formal risk assessment.[9]

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring safety.

Handling Protocol
  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[8]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[7] Use a spatula for solid transfers to prevent generating dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even after removing gloves.[10]

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.[3]

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[7]

  • Labeling : The label should include the chemical name and the associated hazards.

  • Storage : Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office. Brominated waste can often be neutralized with a reducing agent like sodium thiosulfate or incinerated at a licensed facility.[3][11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and well-rehearsed response is critical to mitigating the hazard.[9]

Step-by-Step Spill Cleanup Protocol
  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9]

  • Assess the Spill : Determine the extent of the spill. For a small, manageable spill of the solid, proceed with the following steps. For a large spill, evacuate the lab and contact your EHS office.[12]

  • Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE, including gloves, goggles, a lab coat, and if necessary, respiratory protection.[9]

  • Contain the Spill : For a solid spill, you can gently cover it with a paper towel to prevent it from becoming airborne.[12]

  • Clean the Spill : Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container.[13] Avoid creating dust.

  • Decontaminate the Area : Once the bulk of the material has been removed, decontaminate the surface with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of Waste : All materials used for cleanup, including paper towels and gloves, must be disposed of as hazardous waste.[14]

  • Report the Incident : Report the spill to your supervisor and the EHS office, as per your institution's policy.[13]

Chemical Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess ppe Don Appropriate PPE assess->ppe Small Spill contact_ehs Contact EHS/Emergency Services assess->contact_ehs Large Spill contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not just about following a set of rules but about understanding the principles behind them. By integrating these protocols into your daily laboratory practices, you build a deep-seated culture of safety that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational document to be adapted to the specific requirements of your laboratory and institutional policies.

References

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

  • Hazardous Waste Experts. (2014, January 22). 10 Quick Chemical Spill Tips. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Ideal Response. (2026, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Bromine. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Chemistry Tutorial. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. YouTube. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.